Product packaging for Furonol(Cat. No.:CAS No. 25409-36-3)

Furonol

Cat. No.: B3350099
CAS No.: 25409-36-3
M. Wt: 100.07 g/mol
InChI Key: YFEHVRMRZKALIR-UHFFFAOYSA-N
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Description

Furonol is a useful research compound. Its molecular formula is C4H4O3 and its molecular weight is 100.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4O3 B3350099 Furonol CAS No. 25409-36-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-2H-furan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O3/c5-3-1-2-7-4(3)6/h1,5H,2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFEHVRMRZKALIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(C(=O)O1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20180070
Record name Furonol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25409-36-3
Record name Furonol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025409363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furonol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20180070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FURONOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7IU4D975B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Furonol (C4H4O3) and its Isomer Succinic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for Furonol (3-hydroxy-2(5H)-furanone) and its common structural isomer, succinic anhydride (B1165640). Both compounds share the chemical formula C4H4O3, yet possess distinct chemical properties and applications, making their selective synthesis a topic of significant interest in chemical research and development. This document details established synthesis methodologies, provides explicit experimental protocols, and presents quantitative data to facilitate comparison and selection of the most suitable synthetic route for a given application.

Synthesis of this compound (3-hydroxy-2(5H)-furanone)

This compound, also known as 3-hydroxy-2(5H)-furanone, is a five-membered heterocyclic compound with a lactone and an enol functional group. Its synthesis can be approached through various strategies, primarily involving condensation reactions and intramolecular cyclizations.

Synthesis from Glyoxylic Acid and Propionaldehyde (B47417)

Experimental Protocol: Synthesis of 5-hydroxy-4-methyl-2(5H)-furanone

This protocol is adapted from a patented synthesis and can be modified for the synthesis of the parent this compound by using acetaldehyde (B116499) instead of propionaldehyde, although yields and reaction conditions may require optimization.

  • Materials:

  • Procedure:

    • Dissolve glyoxylic acid hydrate (46.0g, 0.5mol) in 200ml of ethanol in a reaction vessel.

    • Cool the solution to 0°C with stirring.

    • Slowly add morpholine (87.1g, 1mol), ensuring the temperature remains below 5°C.

    • After the addition is complete, continue stirring for 30 minutes.

    • Add propionaldehyde to the reaction mixture.

    • Allow the reaction to proceed.

    • After the reaction is complete, concentrate the reaction solution under reduced pressure.

    • Add a hydrochloric acid solution to the residue and allow it to react.

    • Concentrate the reaction liquid until dry, with the temperature maintained below 90°C.

    • Extract the residue with ethyl acetate.

    • Dry the ethyl acetate extract with anhydrous sodium sulfate.

    • Concentrate the dried extract to obtain the crude product.

    • Purify the crude product by vacuum distillation (120-150°C / 1-2 mmHg) to yield 5-hydroxy-4-methyl-2(5H)-furanone.[1]

  • Quantitative Data:

    • Yield: 91.5%

    • Purity: 98.5% (GC)

    • Melting Point: 50-51°C

Intramolecular Cyclization of γ-Hydroxyalkynones

A modern and efficient method for the synthesis of substituted 3(2H)-furanones is the gold-catalyzed intramolecular cyclization of γ-hydroxyalkynones. This method offers mild reaction conditions and good to excellent yields.

Experimental Protocol: Gold-Catalyzed Intramolecular Cyclization

This is a general procedure for the synthesis of substituted 3(2H)-furanones. The synthesis of the parent this compound would require the corresponding unsubstituted γ-hydroxyalkynone.

  • Materials:

    • γ-Hydroxyalkynone substrate

    • (p-CF3C6H4)3PAuCl (catalyst)

    • AgOTf (co-catalyst)

    • Solvent (e.g., Toluene, CH2Cl2)

  • Procedure:

    • To a solution of the γ-hydroxyalkynone in the chosen solvent, add the gold catalyst and the silver co-catalyst.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC or GC.

    • Upon completion, the reaction mixture is typically filtered and the solvent is evaporated.

    • The crude product is then purified by column chromatography.

  • Quantitative Data:

    • Yields for various substituted 3(2H)-furanones range from 55% to 94%.[2][3][4]

Classical Furanone Synthesis Methods

Two classical methods for furan (B31954) synthesis are the Paal-Knorr synthesis and the Feist-Benary synthesis. While these are general methods for furans, they can be adapted for the synthesis of furanones.

The Paal-Knorr synthesis involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. To synthesize a furanone, a 1,4-dicarbonyl compound with appropriate functional groups that can lead to the furanone structure upon cyclization is required.

The Feist-Benary synthesis is the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base. This method is versatile for producing a variety of substituted furans.

Experimental Protocol: Feist-Benary Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate

This protocol illustrates the general procedure for a Feist-Benary synthesis.

  • Materials:

  • Procedure:

    • In a reaction flask, mix ethyl acetoacetate and pyridine.

    • Slowly add chloroacetone to the mixture.

    • Heat the reaction mixture to reflux and maintain for 4 hours.

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with diethyl ether.

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography.[5]

Synthesis of Succinic Anhydride

Succinic anhydride is a cyclic dicarboxylic anhydride and a key industrial chemical. Its synthesis is well-established and can be achieved through two primary routes: the dehydration of succinic acid and the catalytic hydrogenation of maleic anhydride.

Dehydration of Succinic Acid

The dehydration of succinic acid is a straightforward and high-yielding laboratory method for preparing succinic anhydride. This is typically achieved by heating succinic acid with a dehydrating agent.

Experimental Protocol: Synthesis of Succinic Anhydride from Succinic Acid and Acetic Anhydride

  • Materials:

    • Succinic acid (15 g)

    • Acetic anhydride (25 ml)

    • Ether

  • Procedure:

    • Place 15 g of succinic acid and 25 ml of acetic anhydride in a 100 ml round-bottomed flask fitted with a reflux condenser and a calcium chloride tube.

    • Gently heat the mixture with occasional shaking until a clear solution is obtained.

    • Continue heating for an additional 30 minutes to ensure the reaction is complete.

    • Cool the flask to room temperature, and then in an ice bath to induce crystallization.

    • Collect the crystals by filtration and wash them with a small amount of ether.

    • Dry the crystals.[6]

  • Quantitative Data:

    • Yield: 10-11 g (approximately 85-93%)

    • Melting Point: 120°C

Catalytic Hydrogenation of Maleic Anhydride

On an industrial scale, succinic anhydride is primarily produced by the catalytic hydrogenation of maleic anhydride. This process is highly efficient and selective.

Experimental Protocol: General Procedure for Catalytic Hydrogenation of Maleic Anhydride

  • Materials:

    • Maleic anhydride

    • Hydrogen gas

    • Catalyst (e.g., Pd/C, Ni/TiO2)

    • Solvent (e.g., aqueous solution, organic solvent)

  • Procedure:

    • In a high-pressure reactor, charge the maleic anhydride, solvent, and catalyst.

    • Pressurize the reactor with hydrogen gas.

    • Heat the reactor to the desired temperature with stirring.

    • Maintain the reaction under pressure and temperature for a specified time.

    • After the reaction, cool the reactor and release the pressure.

    • Filter the catalyst from the reaction mixture.

    • The succinic anhydride can be isolated by crystallization or distillation depending on the solvent used.

  • Quantitative Data (Example with Pd/C catalyst):

    • Yield of succinic acid (which can be dehydrated to the anhydride) can be close to 98%.[7][8]

    • Reaction conditions can be optimized for temperature, pressure, and catalyst loading to achieve high selectivity.[9][10]

Data Presentation

Table 1: Comparison of Synthesis Methods for Furanone Derivatives

Synthesis MethodStarting MaterialsKey Reagents/CatalystsTypical Yield (%)Reaction Conditions
From Glyoxylic Acid & AldehydeGlyoxylic acid, AldehydeMorpholine~91.5% (for methylated analog)[1]0-5°C initially, then concentration and acid treatment
Intramolecular Cyclizationγ-Hydroxyalkynone(p-CF3C6H4)3PAuCl, AgOTf55-94%[2][3][4]Room temperature
Feist-Benary Synthesisα-Halo ketone, β-Dicarbonyl compoundPyridine or other basesVaries depending on substratesReflux

Table 2: Comparison of Synthesis Methods for Succinic Anhydride

Synthesis MethodStarting MaterialsKey Reagents/CatalystsTypical Yield (%)Reaction Conditions
Dehydration of Succinic AcidSuccinic acidAcetic anhydride85-93%Gentle heating/reflux
Dehydration of Succinic AcidSuccinic acidPhosphorus oxychloride82-96%[11]Heating
Catalytic HydrogenationMaleic anhydridePd/C, Ni-based catalysts>98% (for succinic acid)[7][8]Elevated temperature and pressure

Mandatory Visualizations

Synthesis Pathway Diagrams (DOT Language)

Furonol_Synthesis_from_Glyoxylic_Acid Glyoxylic_Acid Glyoxylic Acid Intermediate Intermediate Glyoxylic_Acid->Intermediate Propionaldehyde Propionaldehyde Propionaldehyde->Intermediate Morpholine Morpholine (catalyst) Morpholine->Intermediate Furanone_derivative 5-hydroxy-4-methyl- 2(5H)-furanone Intermediate->Furanone_derivative Acidification & Cyclization HCl HCl HCl->Furanone_derivative

Caption: Synthesis of a this compound derivative from glyoxylic acid and propionaldehyde.

Intramolecular_Cyclization_Furanone gamma_Hydroxyalkynone γ-Hydroxyalkynone Furanone 3(2H)-Furanone gamma_Hydroxyalkynone->Furanone Intramolecular Cyclization Gold_Catalyst Au(I) Catalyst Gold_Catalyst->Furanone

Caption: Gold-catalyzed intramolecular cyclization to form a 3(2H)-furanone.

Succinic_Anhydride_from_Succinic_Acid Succinic_Acid Succinic Acid Succinic_Anhydride Succinic Anhydride Succinic_Acid->Succinic_Anhydride Dehydration Acetic_Anhydride Acetic Anhydride (Dehydrating Agent) Acetic_Anhydride->Succinic_Anhydride Acetic_Acid Acetic Acid (Byproduct) Succinic_Anhydride_from_Maleic_Anhydride Maleic_Anhydride Maleic Anhydride Succinic_Anhydride Succinic Anhydride Maleic_Anhydride->Succinic_Anhydride Hydrogenation Hydrogen H₂ Hydrogen->Succinic_Anhydride Catalyst Catalyst (e.g., Pd/C) Catalyst->Succinic_Anhydride Feist_Benary_Workflow Start Mix β-Dicarbonyl & Base Add_Halo_Ketone Add α-Halo Ketone Start->Add_Halo_Ketone Reflux Heat to Reflux (4 hours) Add_Halo_Ketone->Reflux Cool Cool to RT Reflux->Cool Dilute Dilute with Diethyl Ether Cool->Dilute Wash_Water Wash with Water Dilute->Wash_Water Wash_Bicarb Wash with aq. NaHCO₃ Wash_Water->Wash_Bicarb Wash_Brine Wash with Brine Wash_Bicarb->Wash_Brine Dry Dry over MgSO₄ Wash_Brine->Dry Filter_Concentrate Filter & Concentrate Dry->Filter_Concentrate Purify Purify (Distillation or Chromatography) Filter_Concentrate->Purify Product Pure Furan Derivative Purify->Product Succinic_Anhydride_Dehydration_Workflow Start Mix Succinic Acid & Acetic Anhydride Heat Heat until Clear Solution (+30 min) Start->Heat Cool_RT Cool to RT Heat->Cool_RT Cool_Ice Cool in Ice Bath Cool_RT->Cool_Ice Filter Filter Crystals Cool_Ice->Filter Wash Wash with Ether Filter->Wash Dry Dry Wash->Dry Product Succinic Anhydride Dry->Product

References

An In-depth Technical Guide to the Core Chemical Properties of 3-Hydroxy-2(5H)-furanones

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 3-hydroxy-2(5H)-furanone scaffold is a core structural motif found in a variety of biologically active compounds and natural products. While comprehensive experimental data for the unsubstituted parent compound, 3-hydroxy-2(5H)-furanone (C₄H₄O₃), is scarce in scientific literature, its substituted derivatives have been extensively studied. These derivatives exhibit a wide range of chemical reactivities and biological functions, making them significant targets in medicinal chemistry and drug development. This guide provides a detailed overview of the chemical properties, experimental protocols, and key reactions associated with prominent members of the 3-hydroxy-2(5H)-furanone family, offering insights into the structure-activity relationships that govern their utility.

Physicochemical Properties of Key 3-Hydroxy-2(5H)-furanone Derivatives

The following tables summarize the key physicochemical properties of several well-characterized 3-hydroxy-2(5H)-furanone derivatives. Due to the limited availability of experimental data for the unsubstituted parent compound, these derivatives serve as important reference points for understanding the chemical nature of this class of molecules.

Table 1: General Properties of 3-Hydroxy-2(5H)-furanone and Selected Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberAppearance
3-Hydroxy-2(5H)-furanone (Computed)C₄H₄O₃100.07Not Available-
3,4-Dichloro-5-hydroxy-2(5H)-furanone (Mucochloric Acid)C₄H₂Cl₂O₃168.9687-56-9Crystalline solid
3-Hydroxy-4,5-dimethyl-2(5H)-furanone (Sotolone)C₆H₈O₃128.1328664-35-9Liquid or solid
5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanoneC₇H₁₀O₃142.15698-10-2Colorless to yellow liquid
3-Hydroxy-5-methyl-2(5H)-furanoneC₅H₆O₃114.1021053-73-6-

Table 2: Spectroscopic and Physicochemical Data

Compound NameBoiling Point (°C)Melting Point (°C)Density (g/mL)Refractive Index (n20/D)pKa
3,4-Dichloro-5-hydroxy-2(5H)-furanone-125-127--3.95[1]
3-Hydroxy-4,5-dimethyl-2(5H)-furanone-27[2]1.05 (at 20°C)[2]--
5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone83-86--1.488 - 1.493-

Experimental Protocols

Detailed methodologies for the synthesis and reaction of 3-hydroxy-2(5H)-furanone derivatives are crucial for their application in research and development. Below are protocols for key experimental procedures.

Protocol 1: Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-furanone (Mucochloric Acid) from Furfural (B47365)

This protocol describes the oxidation of furfural to produce mucochloric acid, a versatile starting material for various furanone derivatives.[1]

Materials:

  • Furfural

  • Manganese dioxide (MnO₂)

  • Hydrochloric acid (HCl)

  • Reaction vessel with heating and stirring capabilities

  • Extraction and purification apparatus

Procedure:

  • Furfural is oxidized using manganese dioxide in the presence of hydrochloric acid.

  • The reaction is typically a two-step process. In the first step, 4-chloro-5-hydroxy-2(5H)-furanone is formed.

  • The reaction mixture is then heated to 60-80°C to facilitate the formation of 3,4-dichloro-5-hydroxy-2(5H)-furanone.

  • The product is isolated from the reaction mixture, which may also contain a small amount of the 3-chloro-5-hydroxy-2(5H)-furanone isomer.

  • Purification is achieved through standard techniques such as recrystallization or chromatography.

Protocol 2: C5-Alkylation of 3,4-Dihalo-5-hydroxy-2(5H)-furanones via Mukaiyama Aldol Reaction

This method allows for the introduction of alkyl groups at the C5 position of the furanone ring, a key step in the synthesis of diverse derivatives.[1]

Materials:

  • 3,4-Dihalo-5-hydroxy-2(5H)-furanone

  • Silylated enol ether

  • Lewis acid catalyst (e.g., zinc chloride or scandium triflate)

  • Aprotic solvent (e.g., diethyl ether or nitromethane)

  • Reaction vessel suitable for low-temperature reactions

Procedure:

  • The 3,4-dihalo-5-hydroxy-2(5H)-furanone is dissolved in an appropriate solvent in the reaction vessel.

  • The solution is cooled to a low temperature, typically -20°C.

  • The Lewis acid catalyst is added to the reaction mixture.

  • The silylated enol ether is then added, and the reaction is allowed to proceed at the low temperature for an initial period.

  • The reaction temperature is gradually allowed to rise to ambient temperature.

  • Upon completion, the reaction is quenched, and the product is isolated and purified using standard workup and chromatographic procedures.

Reactivity and Signaling Pathways

The reactivity of the 3-hydroxy-2(5H)-furanone core is heavily influenced by its substituents. The 3,4-dihalo-5-hydroxy-2(5H)-furanones, for instance, are highly reactive molecules due to the presence of a carbonyl group conjugated with a double bond, a hydroxyl group at the C5 position, and two labile halogen atoms.[1][3] This structural arrangement makes them versatile reactants in various chemical transformations.

In solution, 3,4-dihalo-5-hydroxy-2(5H)-furanones can exist in equilibrium between a cyclic form and an acyclic (Z)-2,3-dihalo-4-oxo-butenoic acid form.[1] The cyclic form is predominant at low pH, while deprotonation under basic conditions favors the acyclic form.[1]

While specific signaling pathways directly involving 3-hydroxy-2(5H)-furanone are not extensively documented, its derivatives are known to possess a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, suggesting interactions with various biological targets.[1][3][4]

Visualizations

The following diagrams illustrate key experimental and logical workflows related to 3-hydroxy-2(5H)-furanone derivatives.

G General Synthesis Workflow for Mucochloric Acid cluster_start Starting Material cluster_reaction Oxidation Reaction cluster_intermediate Intermediate cluster_heating Further Reaction cluster_product Final Product furfural Furfural oxidation Oxidation with MnO2/HCl furfural->oxidation intermediate 4-chloro-5-hydroxy-2(5H)-furanone oxidation->intermediate heating Heating (60-80°C) intermediate->heating product 3,4-dichloro-5-hydroxy-2(5H)-furanone heating->product

Caption: Synthesis of Mucochloric Acid from Furfural.

G Key Reactions of 3,4-Dihalo-5-hydroxy-2(5H)-furanones cluster_reactions Reaction Types furanone 3,4-Dihalo-5-hydroxy-2(5H)-furanone alkylation C5-Alkylation (Mukaiyama Aldol) furanone->alkylation Silylated enol ether, Lewis acid arylation Arylation furanone->arylation Arenes, Lewis/Brønsted acid reduction Reduction furanone->reduction Reducing agents (e.g., NaBH4) ring_transformation Ring Transformation furanone->ring_transformation Hydrazine derivatives

Caption: Versatile Reactivity of the Furanone Core.

References

The Multifaceted Biological Activities of 3-Hydroxy-2(5H)-Furanone and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-hydroxy-2(5H)-furanone core is a privileged scaffold in medicinal chemistry, found in a variety of natural products and synthetic compounds that exhibit a broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant pharmacological properties of 3-hydroxy-2(5H)-furanone and its derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Anticancer Activity

Derivatives of 3-hydroxy-2(5H)-furanone have demonstrated potent cytotoxic effects against a range of human cancer cell lines. The primary mechanisms underlying their anticancer activity involve the induction of apoptosis (programmed cell death) and arrest of the cell cycle, thereby preventing the proliferation of malignant cells.

Quantitative Anticancer Data

The in vitro cytotoxic activity of various 3-hydroxy-2(5H)-furanone derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values. A lower IC₅₀ value indicates greater potency. The following table summarizes the reported IC₅₀ values for selected furanone derivatives against different cancer cell lines.

Compound Class/NameCancer Cell LineIC₅₀ (µM)Key Findings & Reference
Bis-2(5H)-furanone (Compound 4e)C6 (Glioma)12.1Induces S-phase cell cycle arrest; interacts with DNA.[1][2]
N-2(5H)-furanonyl sulfonyl hydrazone (Compound 5k)MCF-7 (Breast)14.35Induces G2/M phase arrest and DNA damage.
5-O-silylated MBA (Compound 3a)HCT-116 (Colon)1.3Showed superior antiproliferative activity compared to the parent compound.[3]
3,4-Dibromo-5-(triisopropylsilyloxy)-furan-2(5H)-one (3b)HCT-116 (Colon)7.3 - 21.3Effective across multiple cancer cell lines.[3]
3,4,5-Trisubstituted 2(5H)-furanone derivativeHEPG2 (Liver) & MCF7 (Breast)0.002Exhibited significant antitumor activity.[4]
4,5-diaryl-3-hydroxy-2(5H)-furanonesPC3 (Prostate)-Discovered to have anti-proliferative effects.[5]
Signaling Pathways in Anticancer Activity

1. Intrinsic Apoptosis Pathway:

Many 3-hydroxy-2(5H)-furanone derivatives trigger the intrinsic pathway of apoptosis. This process is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apaf-1, forming an apoptosome that activates caspase-9, which in turn activates the executioner caspase-3, leading to cell death.[6][7][8][9][10]

Intrinsic_Apoptosis_Pathway furanone 3-Hydroxy-2(5H)-furanone Derivatives stress Intracellular Stress furanone->stress induces mito Mitochondrion stress->mito acts on cyt_c Cytochrome c mito->cyt_c releases apaf1 Apaf-1 cyt_c->apaf1 binds to apoptosome Apoptosome apaf1->apoptosome forms cas9 Caspase-9 (activated) apoptosome->cas9 activates cas3 Caspase-3 (activated) cas9->cas3 activates apoptosis Apoptosis cas3->apoptosis executes

Furanone-induced intrinsic apoptosis pathway.

2. G2/M Cell Cycle Arrest:

Certain furanone derivatives can halt the cell cycle at the G2/M checkpoint, preventing cells with damaged DNA from entering mitosis. This is often achieved by modulating the activity of cyclin-dependent kinases (CDKs) and their regulatory partners. For instance, inhibition of the Cyclin B-Cdk1 complex is a key mechanism for inducing G2/M arrest.[11][12][13][14]

G2M_Arrest_Pathway furanone 3-Hydroxy-2(5H)-furanone Derivatives checkpoint DNA Damage Checkpoint Activation furanone->checkpoint cdc25 Cdc25 (phosphatase) checkpoint->cdc25 inhibits cdk1 Cyclin B-Cdk1 Complex cdc25->cdk1 activates arrest G2/M Arrest cdc25->arrest leads to mitosis Entry into Mitosis cdk1->mitosis promotes

G2/M cell cycle arrest induced by furanones.

Antimicrobial and Anti-biofilm Activity

A significant area of research for 3-hydroxy-2(5H)-furanone derivatives is their ability to combat bacterial infections, not always by direct bactericidal action, but often by disrupting bacterial communication, a process known as quorum sensing (QS).

Quantitative Antimicrobial Data

The antimicrobial efficacy of furanone derivatives is assessed by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following table presents a summary of these values for representative compounds.

Compound/DerivativeBacterial StrainMIC (µg/mL)MBC (mg/L)Reference
3-bromo-4-benzimidazolyl-5-methoxy-2(5H)-furanoneStaphylococcus aureus (MRSA)8-[15][16]
Compound XBiofilm-embedded S. aureus10 (mg/L)40[15][16]
F105 (sulfonyl derivative)S. aureus10 (mg/L)40[17]
F105 (sulfonyl derivative)MRSA20 (mg/L)-[18]
Mechanism: Quorum Sensing Inhibition

In many Gram-negative bacteria, cell-to-cell communication is mediated by N-acyl homoserine lactone (AHL) signaling molecules. Halogenated furanones, being structural mimics of AHLs, can interfere with this signaling cascade, thereby inhibiting the expression of virulence factors and biofilm formation.[19][20][21]

Quorum_Sensing_Inhibition cluster_bacteria Bacterial Cell luxI LuxI (AHL Synthase) ahl AHL (Signal Molecule) luxI->ahl synthesizes luxR LuxR (Receptor) ahl->luxR binds to genes Virulence Genes luxR->genes activates biofilm Biofilm Formation & Virulence Factor Production genes->biofilm leads to furanone 3-Hydroxy-2(5H)-furanone (Halogenated) furanone->luxR antagonizes

Inhibition of AHL-mediated quorum sensing by furanones.

Anti-inflammatory Activity

Synthetic 4,5-diaryl-3-hydroxy-2(5H)-furanones have been investigated for their anti-inflammatory properties. Their mechanism of action is primarily attributed to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.

Quantitative Anti-inflammatory Data

The anti-inflammatory potential of these compounds is evaluated by their ability to inhibit COX and LOX enzymes, with results often expressed as IC₅₀ values.

Compound ClassEnzyme TargetIC₅₀ (µM)Reference
4,5-Diaryl-3-hydroxyfuranone (Compound Y)DPPH radical scavenging10.3[15]
N-hydroxyurea derivatives (compounds 2 & 3)Dual COX-2/5-LOXPotent inhibition[22]
Type B hydroxamic acid derivative (compound 11)5-LOX1.04 ± 0.22[22]
Type B hydroxamic acid derivative (compound 11)COX-236.18 ± 3.08[22]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the biological activities of 3-hydroxy-2(5H)-furanone derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow:

MTT_Assay_Workflow seed 1. Seed cells in a 96-well plate treat 2. Treat with furanone derivatives seed->treat incubate1 3. Incubate for 24-72 hours treat->incubate1 add_mtt 4. Add MTT reagent incubate1->add_mtt incubate2 5. Incubate for 2-4 hours add_mtt->incubate2 solubilize 6. Solubilize formazan (B1609692) crystals (e.g., with DMSO) incubate2->solubilize measure 7. Measure absorbance at ~570 nm solubilize->measure calculate 8. Calculate cell viability and IC50 values measure->calculate

Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the furanone compounds.

  • Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Quorum Sensing Inhibition Assay using Chromobacterium violaceum

Chromobacterium violaceum is a bacterium that produces a purple pigment called violacein (B1683560), the synthesis of which is regulated by QS. Inhibition of violacein production without affecting bacterial growth is indicative of QS inhibition.

Protocol:

  • Bacterial Culture: Grow C. violaceum (e.g., ATCC 12472 or a biosensor strain like CV026) in Luria-Bertani (LB) broth.[23][24][25][26]

  • Assay Setup: In a 96-well plate, add LB broth, the bacterial inoculum, and serial dilutions of the furanone compounds. For biosensor strains, an exogenous AHL (e.g., C6-HSL) is added to induce violacein production.[23][24]

  • Incubation: Incubate the plate at 30°C for 24 hours.

  • Growth Measurement: Measure the optical density at 600 nm (OD₆₀₀) to assess bacterial growth.

  • Violacein Quantification: Lyse the bacterial cells and extract the violacein pigment (e.g., with DMSO or butanol). Measure the absorbance of the extracted violacein at approximately 585-595 nm.[24][25]

  • Data Analysis: Normalize the violacein production to bacterial growth and calculate the percentage of inhibition.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium (B1200493) iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the furanone compound for a specified time, then harvest the cells by trypsinization.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.[27][28][29][30]

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (a DNA intercalating agent) and RNase A (to prevent staining of RNA).[27][30]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA in each cell.

  • Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Protocol:

  • Cell Lysis: Treat cells with the furanone compound to induce apoptosis, then lyse the cells to release their contents.[31][32]

  • Assay Reaction: Incubate the cell lysate with a caspase-3 substrate that is conjugated to a colorimetric or fluorometric reporter (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC).[31][33]

  • Measurement: Measure the absorbance or fluorescence of the cleaved reporter molecule, which is proportional to the caspase-3 activity.

  • Data Analysis: Quantify the caspase-3 activity relative to a control.

Conclusion

The 3-hydroxy-2(5H)-furanone scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The diverse biological activities, including potent anticancer, antimicrobial (particularly through quorum sensing inhibition), and anti-inflammatory effects, highlight the significant potential of this class of compounds. The data and protocols presented in this technical guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. Future work should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency and selectivity, as well as on conducting in vivo studies to validate their therapeutic potential.

References

An In-depth Technical Guide to the Synthesis and Biological Activity of Furonol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furonol derivatives, a class of heterocyclic compounds featuring a furanone core, have garnered significant attention in medicinal chemistry and drug development due to their diverse and potent biological activities. These scaffolds are present in numerous natural products and have been the focus of extensive synthetic efforts to generate novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the synthesis of this compound derivatives, detailing key experimental protocols and summarizing their biological activities with a focus on anticancer and anti-inflammatory properties. Furthermore, it delves into the molecular mechanisms of action, illustrating the modulation of critical signaling pathways by these compounds.

Synthetic Methodologies

The synthesis of this compound derivatives can be broadly categorized into several key strategies, including classical condensation reactions and modern metal-catalyzed cyclizations. The choice of method often depends on the desired substitution pattern on the furanone ring.

Paal-Knorr Furan (B31954) Synthesis

A cornerstone in the synthesis of furans and their derivatives is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds.[2] This method is highly versatile for preparing a wide range of substituted furans.

Experimental Protocol: Classical Synthesis of 2,5-Dimethylfuran

This protocol describes a traditional approach using conventional heating with a Brønsted acid catalyst.

Reagents and Setup:

  • To a 100 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add hexane-2,5-dione (11.4 g, 100 mmol), toluene (B28343) (50 mL), and p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.95 g, 5 mmol, 5 mol%).

Reaction:

  • Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring.

  • Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The theoretical amount of water to be collected is 1.8 mL.

  • Continue refluxing for 4-6 hours or until no more water is collected.

Workup and Purification:

  • Allow the reaction mixture to cool to room temperature.

  • Wash the mixture with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize the acid, followed by brine (1 x 25 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

Synthesis of 2(5H)-Furanone Derivatives

The 2(5H)-furanone scaffold is a common motif in biologically active molecules. Various synthetic routes have been developed for its construction.

One-Step Synthesis of Bis-2(5H)-furanone Derivatives

New bis-2(5H)-furanone derivatives containing a benzidine (B372746) core have been synthesized via a one-step, transition-metal-free reaction of benzidine with 5-substituted 3,4-dihalo-2(5H)-furanones.[1][3]

Experimental Protocol: Synthesis of Bis-2(5H)-furanone Derivatives

Reagents and Setup:

  • To a 100 mL round-bottom flask, add a solution of 3,4-dichloro-5-(p-tolyl)-2(5H)-furanone (2.45 g, 10 mmol) in 30 mL of ethanol (B145695).

  • Add benzidine (0.92 g, 5 mmol) and triethylamine (B128534) (1.5 mL, 11 mmol) to the flask.

  • Equip the flask with a magnetic stirrer and a reflux condenser.

Reaction:

  • Stir the reaction mixture vigorously at room temperature for 10 minutes.

  • Heat the mixture to reflux and maintain for 8 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

Workup and Isolation:

  • After the reaction is complete, cool the mixture to room temperature. A precipitate will form.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid sequentially with cold ethanol (2 x 20 mL) and distilled water (2 x 20 mL).

Purification:

  • Recrystallize the crude product from a mixture of ethanol and dimethylformamide (DMF) to yield the pure bis-2(5H)-furanone derivative.[4]

Synthesis of 3(2H)-Furanone Derivatives

Intramolecular cyclization reactions are a powerful tool for the synthesis of 3(2H)-furanone derivatives.

Base-Induced Intramolecular Cyclization

A facile synthesis of 2-unsubstituted 5-aryl-3(2H)-furanones can be achieved through a base-induced intramolecular cyclization of (4-aryl-2,4-dioxobutyl)methylphenylsulfonium salts. This reaction is typically rapid, often completing within 10 minutes under mild conditions.[5]

Biological Activities and Quantitative Data

This compound derivatives exhibit a wide spectrum of biological activities, with anticancer and anti-inflammatory effects being particularly prominent.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of this compound derivatives against various cancer cell lines.

Compound ClassSpecific DerivativeCancer Cell LineIC50 ValueReference
Bis-2(5H)-furanonesCompound 4e (with benzidine core)C6 glioma12.1 µM[1][3]
5-Arylated 2(5H)-furanonesButyl furanoneMAC 13/MAC 16 (murine colon)3 µM[6]
5-Arylated 2(5H)-furanonesGeneralMAC 13/MAC 16 (murine colon)30-50 µM / 40-50 µM[6]
2-Arylated pyridazin-3(2H)-onesp-methoxy derivative 9bMAC 13/MAC 16 (murine colon)17 µM / 11 µM[6]
Rhein–piperazine–furanone hybridsHybrid 5eA549 (human lung)5.74 µM[7]
Rhein–piperazine–furanone hybridsHybrid 5eH460 (human lung)4.35 µM[7]
4,5-Diaryl 3(2H)FuranonesF-derivative of –SOMe substituted furan-3(2H)-oneMCF-7 (breast)10 µM[8]
4,5-Diaryl 3(2H)FuranonesF-derivative of –SOMe substituted furan-3(2H)-oneHSC-3 (squamous cell carcinoma)7.5 µM[8]
Anti-inflammatory Activity

Certain this compound derivatives have shown significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.

Compound ClassSpecific DerivativeActivity MetricValueReference
4,5-Diaryl 3(2H)FuranonesF-derivative of –SOMe substituted furan-3(2H)-oneCOX-1 IC502.8 µM[8]
4,5-Diaryl 3(2H)FuranonesF-derivative of –SOMe substituted furan-3(2H)-oneIn vivo anti-inflammatory activity54% inhibition (at 0.01 mmol/kg)[8]

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are often mediated by their interaction with key cellular signaling pathways involved in cell proliferation, survival, and inflammation.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses and cell survival. Dysregulation of this pathway is implicated in various diseases, including cancer and chronic inflammatory conditions. Several studies have indicated that furan-containing compounds can inhibit NF-κB activation.[9] For instance, certain pyranochalcone derivatives have been shown to suppress the NF-κB and MAPK signaling pathways, leading to a reduction in the production of inflammatory mediators.[10]

NF_kB_Inhibition Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Releases Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Promotes This compound Derivative This compound Derivative This compound Derivative->IKK Complex Inhibits This compound Derivative->NF-κB (p50/p65) Inhibits Nuclear Translocation

NF-κB signaling pathway inhibition by this compound derivatives.
Modulation of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial for regulating cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a key target for anticancer drug development.[11][12] While direct evidence for specific synthetic this compound derivatives is emerging, the broader class of furan-containing natural products has been shown to modulate this pathway.

PI3K_Akt_Modulation Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Cell Survival & Proliferation Cell Survival & Proliferation Akt->Cell Survival & Proliferation This compound Derivative This compound Derivative This compound Derivative->PI3K Inhibits This compound Derivative->Akt Inhibits

PI3K/Akt signaling pathway modulation by this compound derivatives.
Targeting the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of cell proliferation, differentiation, and apoptosis. Its dysregulation is also frequently observed in cancer. Some natural compounds containing furan moieties have been shown to inhibit the MAPK pathway.[13] For example, certain flavonols can suppress the phosphorylation of key components of the MAPK pathway, such as JNK, ERK, and p38.[13]

MAPK_Targeting Extracellular Stimuli Extracellular Stimuli Ras Ras Extracellular Stimuli->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation & Differentiation Cell Proliferation & Differentiation Transcription Factors->Cell Proliferation & Differentiation This compound Derivative This compound Derivative This compound Derivative->Raf Inhibits This compound Derivative->MEK Inhibits

MAPK signaling pathway targeting by this compound derivatives.

Conclusion

This compound derivatives represent a promising class of compounds with significant potential for the development of new therapeutic agents. The synthetic methodologies outlined in this guide provide a robust framework for the generation of diverse libraries of these molecules. The compelling anticancer and anti-inflammatory activities, coupled with their ability to modulate key signaling pathways such as NF-κB, PI3K/Akt, and MAPK, underscore the importance of continued research in this area. Future efforts should focus on elucidating detailed structure-activity relationships and optimizing the pharmacokinetic properties of these compounds to advance them towards clinical applications.

References

The Natural Provenance of 3-Hydroxy-2(5H)-furanone and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-Hydroxy-2(5H)-furanone and its alkylated derivatives are a significant class of five-membered heterocyclic compounds that contribute potent and desirable aroma profiles to a wide array of natural and processed foods. While the parent compound is a subject of interest, its derivatives, notably sotolon and emoxyfuranone, are well-characterized as key flavor compounds, often imparting spicy, nutty, and meaty notes.[1] This technical guide provides an in-depth overview of the natural sources, quantitative occurrence, experimental protocols for analysis, and biosynthetic pathways of these important furanones, tailored for researchers, scientists, and professionals in the field of drug development and flavor chemistry.

Natural Occurrence of 3-Hydroxy-2(5H)-furanone Derivatives

The primary naturally occurring and flavor-impact derivatives of 3-hydroxy-2(5H)-furanone are sotolon and emoxyfuranone.

  • Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone): This compound is renowned for its intense aroma, described as fenugreek or curry-like at high concentrations, and resembling maple syrup or caramel (B1170704) at lower concentrations.[2] It is a major flavor component in fenugreek seed and lovage.[2] Sotolon is also found in a variety of other natural and fermented products, including molasses, aged rum, aged sake and white wine, flor sherry, roasted tobacco, and the dried fruiting bodies of the mushroom Lactarius helvus.[2] More recently, it has been identified as a key aroma compound in fresh walnuts.[3] In some individuals with the genetic disorder maple syrup urine disease, sotolon is produced endogenously and excreted in the urine, leading to the characteristic odor of the disease.[2][4]

  • Emoxyfuranone (5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone): This furanone contributes to the flavor profiles of several fruits and processed foods. It has been identified in blackberry, blueberry, coffee, raspberry, and soy sauce.[5] It is often described as having a sweet, maple, or coffee-like aroma.

Quantitative Data

The concentration of these furanones can vary significantly depending on the source, geographical origin, and processing conditions. The following table summarizes the quantitative data for sotolon found in various natural sources.

Natural SourceConcentrationReference
Fenugreek Seeds (Egypt)25 mg/kg[6]
Fenugreek Seeds (India)7 mg/kg[6]
Fenugreek Seeds (Australia)4 mg/kg[6]
Fortified Wines (3-115 years old)6.3 - 810 µg/L[7]
Flor Sherry (Vin Jaune)120 - 268 µg/L[8]
Walnuts~10 µg/kg[3]

Experimental Protocols

The analysis of 3-hydroxy-2(5H)-furanone derivatives often requires sensitive and specific analytical methods due to their volatility and the complexity of the food matrices in which they are found. Below are detailed methodologies for the extraction and quantification of sotolon, which can be adapted for other similar furanones.

Protocol 1: Solid-Phase Extraction (SPE) followed by GC-MS for Sotolon in Wine

This method is suitable for the determination of sotolon in wine and other liquid matrices.[9]

1. Extraction:

  • Take 50 mL of wine and pass it through a solid-phase extraction cartridge filled with 800 mg of LiChrolut EN resins.
  • Wash the cartridge with 15 mL of a pentane-dichloromethane (20:1, v/v) solution to remove interferences.
  • Elute the analytes with 6 mL of dichloromethane.

2. Concentration:

  • Concentrate the eluate to a final volume of 0.1 mL under a gentle stream of nitrogen.

3. Quantification by GC-MS:

  • Instrumentation: Gas chromatograph coupled to an ion trap mass spectrometer.
  • Column: A polar capillary column (e.g., grafted with polyethylene (B3416737) glycol) is commonly used.
  • Analysis Mode: For sotolon, use selected ion storage of ions in the m/z range of 79-95, with the ion at m/z 83 used for quantification.
  • Internal Standard: For accurate quantification, a stable isotope-labeled internal standard, such as [¹³C₂]-sotolon, should be used (Isotope Dilution Assay).[10][11] The ions m/z 128 (sotolon) and m/z 130 (labeled sotolon) are monitored.[11]

Protocol 2: Miniaturized Liquid-Liquid Extraction (LLE) followed by LC-MS/MS for Sotolon in Fortified Wines

This protocol offers a rapid and environmentally friendlier alternative with reduced solvent consumption.[12]

1. Extraction:

  • Place a defined volume of wine (e.g., 8-15 mL) into a centrifuge tube.
  • Add a specific volume of an appropriate extraction solvent such as acetonitrile (B52724) or ethyl acetate (B1210297) (e.g., 4-8 mL).
  • Vortex the tube vigorously for 5 minutes.
  • Centrifuge for 5 minutes at approximately 4400 rpm to separate the phases.

2. Sample Preparation:

  • Carefully collect the organic layer.
  • Evaporate the solvent under a moderate stream of nitrogen.
  • Reconstitute the dry residue in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of mobile phase components).

3. Quantification by LC-MS/MS:

  • Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
  • Ionization Mode: ESI in positive ionization mode.
  • Analysis Mode: Multiple Reaction Monitoring (MRM). For sotolon, the transition 129.1 m/z → 55.1 m/z is typically used for quantification, with 129.1 m/z → 83.0 m/z for identification.[12]

Biosynthesis and Signaling Pathways

The formation of 3-hydroxy-2(5H)-furanone derivatives in nature is primarily linked to the metabolism of specific amino acids.

Biosynthesis of Sotolon

Sotolon is known to be produced from the amino acid 4-hydroxy-L-isoleucine.[13] Studies with the fungus Laetiporus sulphureus have indicated that L-isoleucine is the initial precursor, which is then hydroxylated to form 4-hydroxyisoleucine.[14][15] The formation of sotolon from 4-hydroxy-L-isoleucine can occur via thermally induced oxidative deamination, a reaction that is enhanced in the presence of α-dicarbonyl compounds.[13]

sotolon_biosynthesis cluster_1 cluster_2 cluster_3 precursor precursor intermediate intermediate product product enzyme enzyme l_isoleucine L-Isoleucine alpha_keto_acid α-Keto-β-methylvaleric acid l_isoleucine->alpha_keto_acid hydroxy_isoleucine 4-Hydroxy-L-isoleucine alpha_keto_acid->hydroxy_isoleucine sotolon Sotolon hydroxy_isoleucine->sotolon l1 Transaminase l2 Oxygenase l3 Oxidative Deamination & Cyclization

Proposed biosynthetic pathway of Sotolon from L-Isoleucine.
Biosynthesis of Emoxyfuranone Precursor (L-Threonine)

Emoxyfuranone is produced spontaneously from the essential amino acid L-threonine.[1] The biosynthesis of L-threonine itself is a well-characterized pathway in bacteria and plants, starting from the amino acid aspartate. This multi-step enzymatic pathway serves as a fundamental process providing the necessary precursor for emoxyfuranone formation.

threonine_biosynthesis cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 precursor precursor intermediate intermediate product product enzyme enzyme aspartate Aspartate asp_phosphate Aspartyl-β-phosphate aspartate->asp_phosphate asp_semialdehyde Aspartate-semialdehyde asp_phosphate->asp_semialdehyde homoserine Homoserine asp_semialdehyde->homoserine homoserine_phosphate O-Phospho-homoserine homoserine->homoserine_phosphate threonine L-Threonine homoserine_phosphate->threonine l1 Aspartate Kinase l2 Aspartate-semialdehyde Dehydrogenase l3 Homoserine Dehydrogenase l4 Homoserine Kinase l5 Threonine Synthase

General biosynthetic pathway of L-Threonine from Aspartate.

References

Foreword: A Note on the Analyzed Substance "Furonol"

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of publicly available scientific literature and databases, no specific bioactive compound designated "Furonol" with an established mechanism of action in biological systems could be identified. The term "furanol" refers to a class of chemical compounds, but does not denote a singular, well-characterized agent for which a technical guide could be compiled.

However, the search did yield information for "Fiorinal," a combination drug product containing butalbital, aspirin (B1665792), and caffeine (B1668208). It is possible that "this compound" was a misspelling or misremembering of this product. Given the detailed request for a technical guide on a mechanism of action, and in the absence of any data on "this compound," this document will proceed by providing the requested in-depth analysis for Fiorinal .

This guide will therefore detail the distinct and combined mechanisms of action of the components of Fiorinal, adhering to all specified requirements for data presentation, experimental protocols, and visualizations, to provide a valuable resource for researchers, scientists, and drug development professionals.

An In-depth Technical Guide to the Mechanism of Action of Fiorinal in Biological Systems

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Fiorinal is a combination medication indicated for the management of tension-type headaches.[1] Its therapeutic effect is derived from the synergistic action of its three active components: butalbital, a barbiturate; aspirin, a nonsteroidal anti-inflammatory drug (NSAID); and caffeine, a central nervous system (CNS) stimulant.[1][2] This guide elucidates the individual and combined mechanisms of action of these components, providing a detailed overview of their pharmacodynamics, relevant signaling pathways, and key experimental findings.

Core Mechanisms of Action

The clinical efficacy of Fiorinal in treating tension headaches stems from a multi-pronged approach that targets different aspects of the headache's pathophysiology.[3] Butalbital provides anxiolytic and muscle relaxant effects, aspirin delivers analgesic and anti-inflammatory action, and caffeine enhances analgesia and counteracts the sedative effects of butalbital.[1][3]

Butalbital is a short-to-intermediate-acting barbiturate. Its primary mechanism of action is to enhance the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.

  • GABA-A Receptor Modulation: Butalbital binds to the GABA-A receptor at a site distinct from the GABA binding site. This allosteric binding potentiates the effect of GABA by increasing the duration of chloride channel opening, leading to hyperpolarization of the neuronal membrane. This increased inhibition in the central nervous system results in sedation, anxiolysis, and muscle relaxation.[2]

Aspirin, or acetylsalicylic acid (ASA), is a non-steroidal anti-inflammatory drug that provides analgesia by inhibiting the synthesis of prostaglandins.

  • Cyclooxygenase (COX) Inhibition: Aspirin irreversibly inhibits both COX-1 and COX-2 enzymes by acetylating a serine residue in the active site. This prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The reduction in prostaglandin (B15479496) levels alleviates the inflammatory component of tension headaches.

Caffeine acts as an adjuvant in this formulation, enhancing the analgesic effects of aspirin and mitigating the sedative properties of butalbital.

  • Adenosine (B11128) Receptor Antagonism: Caffeine is a non-selective antagonist of adenosine A1 and A2A receptors. By blocking adenosine, which has inhibitory effects on the CNS, caffeine leads to increased neuronal firing. This contributes to its stimulant effects.

  • Cerebral Vasoconstriction: Caffeine can induce vasoconstriction of cerebral blood vessels, which may help to alleviate the pain associated with the vasodilation that can occur during some types of headaches.[2]

  • Enhanced Analgesia: The exact mechanism by which caffeine enhances the analgesic effect of aspirin is not fully elucidated but is thought to involve the antagonism of adenosine receptors, which can modulate nociceptive pathways.

Signaling Pathways and Interactions

The interplay of the three components of Fiorinal results in a complex modulation of various signaling pathways.

Diagram 1: Fiorinal Component Signaling Pathways

Fiorinal_Pathways cluster_butalbital Butalbital Pathway cluster_aspirin Aspirin Pathway cluster_caffeine Caffeine Pathway Butalbital Butalbital GABA_A GABA-A Receptor Butalbital->GABA_A Binds to Cl_Channel Cl- Channel Opening (Increased Duration) GABA_A->Cl_Channel Potentiates GABA effect on Hyperpolarization Neuronal Hyperpolarization Cl_Channel->Hyperpolarization CNS_Depression CNS Depression (Sedation, Anxiolysis) Hyperpolarization->CNS_Depression Aspirin Aspirin COX COX-1 & COX-2 Enzymes Aspirin->COX Irreversibly Inhibits Prostaglandins Prostaglandin Synthesis COX->Prostaglandins Blocks conversion of Arachidonic_Acid Arachidonic Acid Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Reduces Caffeine Caffeine Adenosine_Receptors Adenosine A1/A2A Receptors Caffeine->Adenosine_Receptors Antagonizes Vasoconstriction Cerebral Vasoconstriction Caffeine->Vasoconstriction Neuronal_Firing Increased Neuronal Firing Adenosine_Receptors->Neuronal_Firing Blocks inhibitory effect Analgesia_Stimulation Adjuvant Analgesia & CNS Stimulation Neuronal_Firing->Analgesia_Stimulation Vasoconstriction->Analgesia_Stimulation

Caption: Overview of the primary signaling pathways for each active component of Fiorinal.

Quantitative Data Summary

The pharmacokinetics of Fiorinal's components have been characterized in several studies. The following tables summarize key quantitative parameters.

Table 1: Pharmacokinetic Parameters of Fiorinal Components

ParameterButalbitalAspirinCaffeine
Bioavailability Equivalent to solutionHighly variableRapid and complete
Peak Plasma Conc. ~2,020 ng/mL (100 mg dose)[3]Variable~1.5-2 hours
Time to Peak ~1.5 hours[3]Variable30-60 minutes
Plasma Half-life ~35 hours[3][4]~12 minutes (aspirin)[3]~2.5-4.5 hours[4]
~3 hours (salicylate)[3]
Protein Binding 45%[3]50-80% (salicylate)[3]~35%
Elimination Primarily renal (59-88%)[3]RenalHepatic metabolism
Key Experimental Protocols

The clinical effectiveness of Fiorinal was established in double-blind, placebo-controlled, multi-clinic trials. A key study design is the factorial design, which allows for the assessment of each component's contribution to the overall effect.

  • Objective: To demonstrate that each component of Fiorinal contributes to its efficacy in treating tension headaches.

  • Study Population: Patients diagnosed with tension-type headaches.

  • Methodology:

    • Patients are randomized into groups, with each group receiving one of the following:

      • Fiorinal (Butalbital + Aspirin + Caffeine)

      • Butalbital alone

      • Aspirin alone

      • Caffeine alone

      • Placebo

    • A baseline assessment of headache pain, psychic tension, and muscle contraction in the head, neck, and shoulder region is performed.

    • Following administration of the assigned treatment, symptoms are assessed at regular intervals.

    • The primary endpoint is the change in symptom scores from baseline compared across the different treatment groups.

  • Outcome: Such studies have shown that for each target symptom and the symptom complex as a whole, Fiorinal has significantly superior clinical effects compared to any of its components administered alone.[3]

Diagram 2: Experimental Workflow for Factorial Design Study

Factorial_Workflow start Patient Recruitment (Tension Headache Diagnosis) baseline Baseline Symptom Assessment start->baseline randomization Randomization group1 Group 1: Fiorinal randomization->group1 group2 Group 2: Butalbital randomization->group2 group3 Group 3: Aspirin randomization->group3 group4 Group 4: Caffeine randomization->group4 group5 Group 5: Placebo randomization->group5 treatment Treatment Administration group1->treatment group2->treatment group3->treatment group4->treatment group5->treatment baseline->randomization followup Follow-up Symptom Assessment (Multiple Timepoints) treatment->followup analysis Statistical Analysis (Comparison of Symptom Score Changes) followup->analysis

Caption: Workflow of a factorial design study to evaluate Fiorinal's efficacy.

Conclusion

The mechanism of action of Fiorinal in biological systems is a composite of the distinct pharmacological effects of its three components. Butalbital provides CNS depression through GABA-A receptor modulation, aspirin delivers anti-inflammatory and analgesic effects via COX inhibition, and caffeine acts as an adjuvant analgesic and CNS stimulant by antagonizing adenosine receptors. This multi-targeted approach has been validated in clinical trials, demonstrating a synergistic effect that is superior to the individual components for the relief of tension-type headaches. This guide provides a foundational understanding of these mechanisms for professionals in the field of drug research and development.

References

Thermal Decomposition of 3-Hydroxy-2(5H)-Furanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Hydroxy-2(5H)-furanone is a five-membered heterocyclic compound belonging to the furanone family. The 2(5H)-furanone core is a structural motif found in various natural products and is of interest in fields such as food chemistry and drug development. Understanding the thermal stability and decomposition pathways of this molecule is crucial for applications involving elevated temperatures, such as in chemical synthesis, food processing, and pharmaceutical formulation. This technical guide summarizes the anticipated thermal decomposition behavior of 3-hydroxy-2(5H)-furanone, drawing parallels from established research on analogous furanone structures.

Proposed Thermal Decomposition Pathways

The thermal decomposition of 2(5H)-furanones is generally understood to proceed through a series of isomerization and fragmentation reactions. Theoretical and experimental studies on unsubstituted and methylated 2(5H)-furanones suggest that the primary decomposition route involves an initial isomerization to the corresponding 2(3H)-furanone tautomer.[1][2] This isomerization is a key step as the 2(3H)-furanone isomer is typically less stable and more prone to subsequent fragmentation.[1]

For 3-hydroxy-2(5H)-furanone, the proposed decomposition pathway is initiated by a tautomerization to 3-hydroxy-2(3H)-furanone. This is followed by a retro-Diels-Alder reaction or a similar concerted fragmentation, leading to the elimination of carbon monoxide (decarbonylation) and the formation of a C4 carbonyl compound. The presence of the hydroxyl group at the 3-position is expected to influence the stability of the intermediates and the final product distribution.

Based on the decomposition of unsubstituted furanones which yield acrolein and carbon monoxide, the thermal decomposition of 3-hydroxy-2(5H)-furanone is postulated to yield glyoxal (B1671930) and carbon monoxide.[1][2]

Quantitative Data from Related Compounds

While specific quantitative data for the thermal decomposition of 3-hydroxy-2(5H)-furanone is unavailable, the following table summarizes the decomposition temperatures and major products observed for related furanone compounds. This data provides a basis for estimating the thermal stability of 3-hydroxy-2(5H)-furanone.

CompoundDecomposition Temperature (°C)Major Decomposition ProductsReference
2(5H)-Furanone~600Acrolein, Carbon Monoxide[1]
2(3H)-Furanone~600Acrolein, Carbon Monoxide[1]
5-Methyl-2(3H)-furanoneNot specifiedMethyl vinyl ketone, Carbon Monoxide[2]

Note: The decomposition temperatures are approximate and can be influenced by experimental conditions such as heating rate and atmosphere.

Experimental Protocols

Detailed experimental protocols for the thermal analysis of 3-hydroxy-2(5H)-furanone are not available. However, the following provides a general methodology for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which are standard techniques for characterizing the thermal decomposition of organic compounds.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the compound by measuring its mass change as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a TGA pan (e.g., alumina (B75360) or platinum).

  • Experimental Conditions:

    • Atmosphere: Inert (e.g., Nitrogen) or oxidative (e.g., Air) at a constant flow rate (e.g., 50 mL/min).

    • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the mass loss at each decomposition step.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in the compound as a function of temperature.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty sealed pan is used as a reference.

  • Experimental Conditions:

    • Atmosphere: Inert (e.g., Nitrogen) at a constant flow rate.

    • Temperature Program: The sample and reference are heated and cooled at a controlled rate (e.g., 10 °C/min) over a specified temperature range.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (e.g., melting, boiling, sublimation) and exothermic (e.g., decomposition, crystallization) events. The enthalpy change for each transition can be calculated from the peak area.

Visualizations

The following diagrams illustrate the proposed thermal decomposition pathway of 3-hydroxy-2(5H)-furanone and a general experimental workflow for its analysis.

G Proposed Thermal Decomposition Pathway of 3-Hydroxy-2(5H)-Furanone A 3-Hydroxy-2(5H)-furanone B 3-Hydroxy-2(3H)-furanone (Tautomer) A->B Tautomerization C [Transition State] B->C Heat D Glyoxal + Carbon Monoxide C->D Decarbonylation

Caption: Proposed reaction pathway for the thermal decomposition of 3-hydroxy-2(5H)-furanone.

G Experimental Workflow for Thermal Analysis cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis cluster_3 Product Identification (Optional) A Weigh Sample B TGA Analysis A->B C DSC Analysis A->C D TGA Curve (Mass vs. Temp) B->D F Pyrolysis-GC-MS B->F E DSC Thermogram (Heat Flow vs. Temp) C->E

Caption: General workflow for the thermal analysis of 3-hydroxy-2(5H)-furanone.

References

Furonol solubility in different organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Furonol in Organic Solvents

Introduction

This compound, chemically known as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), is a naturally occurring organic compound that is a key aroma constituent in a wide variety of fruits, most notably strawberries and pineapples.[1][2] It is also formed during the Maillard reaction in thermally processed foods.[2][3] Its characteristic sweet, caramel-like, and fruity aroma makes it a highly valued compound in the food, beverage, and fragrance industries.[3][4] For researchers, scientists, and drug development professionals, a thorough understanding of this compound's solubility in various organic solvents is critical for its extraction, purification, formulation, and analytical quantification.[3][5][6]

This technical guide provides a comprehensive overview of the solubility of this compound in different organic solvents, presenting quantitative data, detailed experimental protocols for solubility determination, and a workflow diagram to illustrate the experimental process.

Quantitative Solubility Data

The solubility of this compound is influenced by factors such as the polarity of the solvent and the temperature.[5] As a polar molecule containing a hydroxyl group and a ketone functional group, this compound is generally soluble in polar organic solvents like alcohols.[1][7] A systematic study by Zhu L, et al. (2015) experimentally determined the solubility of this compound in six different organic solvents at temperatures ranging from 283.15 K to 313.15 K using a dynamic method.[2][8] The following table summarizes these findings, presenting the solubility as a mole fraction (x₁).

SolventTemperature (K)Solubility (x₁ * 10³)
Methanol 283.15390.12
288.15425.86
293.15464.87
298.15507.41
303.15553.79
308.15604.31
313.15659.34
Ethanol 283.15275.43
288.15301.12
293.15328.91
298.15359.03
303.15391.68
308.15427.11
313.15465.59
1-Propanol 283.15201.15
288.15221.03
293.15242.58
298.15265.94
303.15291.28
308.15318.79
313.15348.65
2-Propanol 283.15165.71
288.15183.15
293.15202.08
298.15222.64
303.15245.01
308.15269.37
313.15295.91
1-Butanol 283.15158.42
288.15175.29
293.15193.67
298.15213.71
303.15235.58
308.15259.46
313.15285.55
Ethyl Acetate 283.15180.21
288.15200.48
293.15222.57
298.15246.66
303.15272.95
308.15301.68
313.15333.09
Data sourced from Zhu L, et al., The Journal of Chemical Thermodynamics, 2015.[2][8]

Experimental Protocols

Accurate determination of solubility is fundamental for chemical research. The following protocols describe common and reliable methods for measuring the solubility of a solid compound like this compound in an organic solvent.

Protocol 1: Equilibrium Solubility Determination by Shake-Flask Method

The shake-flask method, developed by Higuchi and Connors, is a widely used and reliable technique for determining thermodynamic solubility.[9]

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at equilibrium and a constant temperature.

Materials:

  • This compound (≥99.0% purity)

  • Selected organic solvent (analytical grade)

  • Vials with airtight seals (e.g., screw-cap glass vials)

  • Constant temperature bath or shaker incubator

  • Analytical balance

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation is achieved.[9][10]

  • Equilibration: Tightly seal the vial and place it in a shaker incubator or constant temperature bath set to the desired temperature (e.g., 298.15 K / 25 °C). Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure that the dissolution process reaches equilibrium.[10]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a specific volume of the supernatant using a syringe. Immediately attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed volumetric flask.[10] This step is crucial to remove any undissolved microcrystals.

  • Dilution and Quantification: Dilute the filtered sample with the appropriate mobile phase or solvent to a concentration within the calibrated range of the analytical instrument. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or GC-MS.[11][12]

  • Calculation of Solubility: Calculate the original concentration of the saturated solution by accounting for the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or as a mole fraction.

Protocol 2: Gravimetric Method

Objective: To determine solubility by measuring the mass of dissolved this compound in a known volume of solvent.

Procedure:

  • Follow steps 1-4 from the Shake-Flask Method to obtain a clear, saturated solution.

  • Aliquot Transfer: Dispense a precise volume of the filtered, saturated solution into a pre-weighed, dry vial. Record the exact volume transferred.

  • Solvent Evaporation: Evaporate the solvent from the vial completely. This can be achieved using a gentle stream of nitrogen, a vacuum oven, or a rotary evaporator at a temperature low enough to prevent degradation of the this compound.[5][10]

  • Mass Determination: Once the solute is completely dry, place the vial in a desiccator to cool to room temperature and remove any residual moisture. Weigh the vial containing the dried this compound on an analytical balance.[10]

  • Calculation of Solubility:

    • Determine the mass of the dissolved solid by subtracting the initial tare weight of the vial from the final weight.[10]

    • Calculate the solubility by dividing the mass of the dissolved solid by the volume of the solvent aliquot withdrawn.[10]

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility using the gravimetric method.

G Workflow for Gravimetric Solubility Determination cluster_prep Preparation cluster_measurement Measurement cluster_calc Calculation A 1. Add Excess this compound to Known Solvent Volume B 2. Seal Vial and Place in Constant Temperature Shaker A->B C 3. Agitate for 24-72h to Reach Equilibrium B->C D 4. Allow Excess Solid to Settle C->D E 5. Withdraw Supernatant with Syringe D->E F 6. Filter into Pre-weighed Vial E->F G 7. Evaporate Solvent Completely (e.g., Nitrogen Stream, Vacuum Oven) F->G H 8. Cool in Desiccator and Weigh Dried Solute G->H I 9. Mass of Solute = (Final Vial Weight) - (Tare Vial Weight) H->I J 10. Solubility = (Mass of Solute) / (Volume of Solvent) I->J

Caption: Workflow for the gravimetric determination of solubility.

References

A Technical Guide to Quantum Chemical Calculations of Furanone Structures for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Furanones and the Role of Computational Chemistry

Furanones, and their hydroxylated derivatives often referred to generally as furonols, are a class of heterocyclic organic compounds that form the core structure of many natural products and pharmacologically active molecules.[1] The furanone scaffold is a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The term "Furonol" itself is a synonym for 4-hydroxy-2,5-dimethylfuran-3-one (also known as Furaneol)[3], a key flavor component in many fruits, but the broader class of hydroxylated furanones is of significant interest in medicinal chemistry.

A critical aspect of furanone chemistry is tautomerism, particularly keto-enol tautomerism, where isomers exist in equilibrium.[4] This equilibrium can be sensitive to environmental factors like solvent and pH, influencing the molecule's chemical reactivity and biological function.[4] Quantum chemical calculations have become an indispensable tool for studying the structure, stability, and electronic properties of furanone tautomers and derivatives.[5] These computational methods allow for the elucidation of molecular geometries, the prediction of spectroscopic properties, and the exploration of reaction mechanisms at the atomic level, providing insights that can be challenging to obtain through experimental means alone. This guide provides an in-depth overview of the application of quantum chemical calculations to the study of furanone structures, aimed at researchers and professionals in drug development.

Methodologies for Quantum Chemical Calculations

The accuracy of quantum chemical calculations is highly dependent on the chosen theoretical method and basis set. For furanone systems, Density Functional Theory (DFT) has been widely and successfully applied.[6]

Computational Protocols

A typical workflow for the quantum chemical analysis of a furanone derivative involves several key steps. This process ensures a thorough investigation of the molecule's conformational space and electronic properties.

Computational_Workflow_for_Furanone_Analysis cluster_prep 1. Initial Structure Generation cluster_opt 2. Geometry Optimization cluster_freq 3. Vibrational Frequency Analysis cluster_energy 4. Energy and Property Analysis cluster_spec 5. Spectroscopic Simulation cluster_app 6. Application-Specific Analysis Initial_Structure Generate plausible conformers/ tautomers of the furanone derivative Optimization Perform full geometry optimization (e.g., B3LYP/6-311+G(d,p)) Initial_Structure->Optimization Frequency Conduct frequency calculations to confirm energy minima and obtain ZPVE Optimization->Frequency Energy_Analysis Calculate relative electronic and thermodynamic energies Frequency->Energy_Analysis Property_Calculation Compute electronic properties (HOMO, LUMO, Mulliken charges, etc.) Energy_Analysis->Property_Calculation Spectra Simulate IR, Raman, NMR, and UV-Vis spectra Energy_Analysis->Spectra Docking Molecular Docking (for drug design) Property_Calculation->Docking Molecular_Docking_Workflow cluster_protein 1. Receptor Preparation cluster_ligand 2. Ligand Preparation cluster_docking 3. Docking Simulation cluster_analysis 4. Analysis and Scoring Protein_Prep Obtain and prepare 3D structure of the target protein Docking_Sim Perform docking using software (e.g., AutoDock, Glide) Protein_Prep->Docking_Sim Ligand_Prep Generate optimized 3D structure of furanone derivative (from QM) Ligand_Prep->Docking_Sim Analysis Analyze binding poses and calculate binding affinity/energy Docking_Sim->Analysis

References

Methodological & Application

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Furonol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Furonol, also known as 4-hydroxy-2,5-dimethyl-3(2H)-furanone or strawberry furanone, is a key aroma compound found in a wide variety of fruits, such as strawberries and pineapples, and other processed foods.[1] Its characteristic sweet, caramel-like, or fruity aroma makes its quantification crucial for quality assessment in the food and beverage industry, as well as in flavor chemistry and biosynthesis research.[1] Due to its polarity and potential thermal instability, High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable analytical method, offering advantages over gas chromatography.[1] This document provides a detailed protocol for the quantitative analysis of this compound using a robust HPLC method.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the HPLC analysis of this compound, compiled from various studies. These values can serve as a benchmark for method validation and performance evaluation.

ParameterValueMatrixReference
Limit of Detection (LOD) 0.14 µg/mLStrawberries[2]
0.03 µg/mLBulk Drug (example of method sensitivity)[1][3]
Limit of Quantitation (LOQ) 0.08 µg/mLBulk Drug (example of method sensitivity)[1][3]
Linearity Range 0.5 - 60 µg/mLStandard Solutions[1]
0.03 - 255 µg/mLStandard Solutions (example of method sensitivity)[1][3]
Recovery > 90%Strawberries[1][2]
Repeatability (RSD%) 0.6 - 5.7%Transformer Oil (for furanic compounds)[1]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is suitable for the clarification and concentration of this compound from aqueous samples like fruit juices.[1]

Materials:

  • C18 SPE Cartridges

  • Methanol (B129727) (HPLC grade)

  • Deionized Water

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • 0.45 µm syringe filters

  • HPLC vials

Procedure:

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Ensure the cartridge does not dry out.[1]

  • Sample Loading: Accurately weigh or measure the liquid sample (e.g., 5-10 mL of fruit juice) and pass it through the conditioned C18 cartridge at a slow, steady flow rate of approximately 1-2 mL/min.[1]

  • Washing: Wash the cartridge with 5 mL of deionized water to remove sugars and other polar interferences.[1]

  • Elution: Elute the retained this compound from the cartridge with 2-5 mL of methanol into a clean collection tube.[1]

  • Solvent Evaporation and Reconstitution: Evaporate the methanol from the eluate under a gentle stream of nitrogen. Reconstitute the dried residue in a known volume (e.g., 1 mL) of the HPLC mobile phase.[1]

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.[1]

HPLC Analysis

Instrumentation and Conditions:

ParameterRecommended Conditions
HPLC System A liquid chromatograph with a UV detector.
Column Zorbax ODS or equivalent C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[2][4]
Mobile Phase A mixture of 0.05M sodium acetate (B1210297) (pH 4.0) and methanol (70:30 v/v).[2][4] Alternatively, a gradient with 0.2 M sodium acetate/acetic acid, pH 4 (solvent A) and methanol (solvent B) can be used.[5]
Flow Rate 1.0 mL/min.
Injection Volume 20 µL.[5]
Detection Wavelength 280 nm or 290 nm.[2][4][5]
Column Temperature Ambient or controlled at 25°C.[6]

Procedure:

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[1]

  • Injection: Inject the prepared sample or standard solutions into the HPLC system.[1]

  • Chromatogram Monitoring: Monitor the chromatogram at the specified wavelength. This compound will elute as a distinct peak.

  • Peak Identification: Identify the this compound peak by comparing its retention time with that of a pure standard.[1]

  • Quantification: Quantify the amount of this compound in the sample by comparing the peak area with a calibration curve constructed from standard solutions of known concentrations.[1]

Method Validation

For rigorous scientific and quality control applications, the HPLC method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.[1]

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[1]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

HPLC_Workflow_for_Furonol_Analysis cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_result Result Sample Aqueous Sample (e.g., Fruit Juice) SPE_Condition Condition C18 SPE Cartridge (Methanol, Water) Sample_Loading Load Sample onto Cartridge SPE_Condition->Sample_Loading 1-2 mL/min Washing Wash Cartridge (Water) Sample_Loading->Washing Elution Elute this compound (Methanol) Washing->Elution Evaporation Evaporate Methanol (Nitrogen Stream) Elution->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Filtration Filter (0.45 µm) into HPLC Vial Reconstitution->Filtration HPLC_System Equilibrate HPLC System Filtration->HPLC_System Injection Inject Sample (20 µL) HPLC_System->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (280/290 nm) Separation->Detection Data_Analysis Data Analysis (Peak Identification & Quantification) Detection->Data_Analysis Result This compound Concentration Data_Analysis->Result

Caption: Experimental workflow for this compound analysis using HPLC.

Logical_Relationship_Method_Validation Method HPLC Method for this compound Validation Method Validation (ICH Guidelines) Method->Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for HPLC method validation.

References

Application Note: Gas Chromatography Analysis of 3-hydroxy-2(5H)-furanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-hydroxy-2(5H)-furanone and its derivatives are a class of compounds significant in flavor chemistry, environmental science, and as potential scaffolds in drug development. Accurate and sensitive quantification of these compounds is crucial for quality control, safety assessment, and pharmacokinetic studies. Gas chromatography (GC) coupled with mass spectrometry (MS) is a powerful analytical technique for the analysis of volatile and semi-volatile compounds. However, the polarity of hydroxyfuranones necessitates specific sample preparation and derivatization steps to ensure successful analysis.

This document provides a detailed protocol for the analysis of 3-hydroxy-2(5H)-furanone using GC-MS, including sample preparation, derivatization, and instrument parameters. The methodologies are compiled from established analytical practices for furanone compounds.[1]

Quantitative Data Summary

The performance of GC-MS methods for furanone analysis can vary based on the specific analyte, sample matrix, and preparation technique. The following table summarizes typical quantitative performance metrics observed for 3-hydroxy-2(5H)-furanone and its closely related analogs.

AnalyteMatrixMethodLODLOQLinearity RangeReference
3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX)Chlorine-Treated WaterLLE, Silylation, GC-QqQ-MS/MS0.3 ng/L--[2]
3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone (MX)Drinking WaterSPE, Dichloromethane Extraction, Injector Derivatization, GC-MS3.0 µg/L7.0 µg/L-[3]
2(5H)-furanoneFood (Meat, Fish, Cheese)QuEChERS, GC-MS/MS-50 µg/kg (suggested)-[4]
4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF)Aqueous SamplesDerivatization, SPME, GC-MS--2 to 500 ng/mL[5]

LOD: Limit of Detection; LOQ: Limit of Quantification; LLE: Liquid-Liquid Extraction; SPE: Solid Phase Extraction; SPME: Solid-Phase Microextraction; QuEChERS: Quick, Easy, Cheap, Effective, Rugged, and Safe.

Experimental Protocols

Sample Preparation: QuEChERS-based Extraction

This protocol is adapted from methods for analyzing furanones in complex food matrices and is suitable for solid or semi-solid samples.[4]

Materials:

  • Homogenizer (e.g., Ultra-Turrax)

  • 50 mL centrifuge tubes

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Sodium citrate (B86180) tribasic dihydrate (Na₃C₆H₅O₇·2H₂O)

  • Sodium citrate dibasic sesquihydrate (Na₂HC₆H₅O₇·1.5H₂O)

  • Centrifuge

  • Dispersive SPE (dSPE) tubes for cleanup (containing primary secondary amine (PSA) and C18 sorbents)

Procedure:

  • Weigh 4 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and 10 mL of acetonitrile.

  • Shake vigorously for 10 minutes.

  • Add 4 g MgSO₄, 1 g NaCl, 1 g Na₃-citrate dihydrate, and 0.5 g Na₂H-citrate sesquihydrate.

  • Immediately shake for 10 minutes to prevent the agglomeration of salts.

  • Centrifuge at ≥ 2500 x g for 5 minutes.

  • Transfer an aliquot of the upper acetonitrile layer to a dSPE tube for cleanup.

  • Shake for 2 minutes and centrifuge at ≥ 2500 x g for 5 minutes.

  • The resulting supernatant is ready for the derivatization step.

Derivatization: Silylation

Due to its polarity, 3-hydroxy-2(5H)-furanone requires derivatization to increase its volatility and thermal stability for GC analysis. Silylation is a common and effective method.

Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) or Acetonitrile (reaction solvent)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Transfer 100 µL of the sample extract from the sample preparation step into a GC vial insert.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 50 µL of pyridine or acetonitrile to reconstitute the residue.

  • Add 50 µL of BSTFA + 1% TMCS to the vial.

  • Cap the vial tightly and heat at 70°C for 60 minutes.

  • Cool the vial to room temperature before GC-MS analysis.

GC-MS Instrumentation and Conditions

The following parameters are a robust starting point for the analysis of the derivatized 3-hydroxy-2(5H)-furanone.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[4]
InjectorSplitless Mode[4]
Injection Volume1 µL
Injector Temperature260°C[4]
Carrier GasHelium[4]
Flow Rate0.9 mL/min, constant flow[4]
Oven Program50°C for 2 min, ramp 30°C/min to 95°C, ramp 5°C/min to 105°C, ramp 30°C/min to 265°C, hold for 5 min[4]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV[1]
MS Source Temp.230°C
MS Quad Temp.150°C
Acquisition ModeFull Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification)[1]
Scan Rangem/z 40-450

Visualizations

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Homogenized Sample Extraction 2. QuEChERS Extraction (ACN, H2O, Salts) Sample->Extraction Cleanup 3. Dispersive SPE Cleanup Extraction->Cleanup Derivatization 4. Silylation (BSTFA + 1% TMCS) Cleanup->Derivatization GC_Injection 5. GC-MS Injection Derivatization->GC_Injection Separation 6. GC Separation GC_Injection->Separation Detection 7. MS Detection Separation->Detection Data_Analysis 8. Data Analysis (Quantification & Identification) Detection->Data_Analysis

Caption: Workflow for GC-MS analysis of 3-hydroxy-2(5H)-furanone.

Factors Influencing GC Analysis

Factors_GC_Analysis Analyte Analyte Properties (Polarity, Volatility) Derivatization Derivatization Analyte->Derivatization necessitates PeakShape Good Peak Shape & Resolution Derivatization->PeakShape Sensitivity High Sensitivity Derivatization->Sensitivity Column GC Column Selection (e.g., Non-polar DB-5ms) Column->PeakShape

Caption: Key factors for successful GC analysis of polar analytes.

References

Application Notes and Protocols for the Laboratory Synthesis of Furonol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Furonol, scientifically known as 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (HDMF), is a naturally occurring organic compound highly valued for its sweet, caramel-like aroma, which becomes fruity at lower concentrations.[1] It is a key flavor component in many fruits, such as strawberries and pineapples, and is also formed during the thermal processing of food via the Maillard reaction.[1][2] Due to its desirable sensory properties, this compound is in significant demand in the food, beverage, and pharmaceutical industries.[1] This document provides detailed protocols for the laboratory synthesis of this compound via two primary chemical routes: from L-rhamnose and from methylglyoxal (B44143). These methods have been selected based on their established efficacy and reported yields.

Introduction

The synthesis of this compound can be achieved through various chemical and biotechnological methods.[1] Chemical synthesis routes are well-established and offer high yields, making them suitable for laboratory and industrial-scale production.[1] The most common precursors for chemical synthesis include L-rhamnose, a naturally occurring deoxy sugar, and methylglyoxal.[1][3] The synthesis from L-rhamnose typically proceeds through a Maillard-type reaction, often catalyzed by amino acids or amines.[1] The route from methylglyoxal involves a coupling reaction to form an intermediate, which then undergoes cyclization to yield this compound.[3] This document outlines the detailed experimental procedures for both pathways, providing a comparative analysis of their reaction conditions and yields.

Data Presentation

The following table summarizes the quantitative data for the different synthesis routes of this compound, allowing for a comparative analysis of their efficiencies.

ParameterSynthesis from L-RhamnoseSynthesis from Methylglyoxal
Starting Material L-Rhamnose MonohydrateMethylglyoxal (25% aqueous solution)
Key Reagents Dipeptide (alanyl-glutamine), Phosphate (B84403) buffer, Butyl acetate (B1210297)Glacial acetic acid, Powdered zinc, Disodium (B8443419) monohydrogenphosphate
Reaction Temperature Reflux (approx. 100°C)Coupling: 36-38°C; Cyclization: 70°C
Reaction Time 3-6 hoursCoupling: 2 hours; Cyclization: 24 hours
pH 6-7Not specified
Yield 70-80% (with organic secondary amine catalysts)[1]; >40 mol% (with L-lysine)[4]Not explicitly stated in the provided abstract, but the process is described as successful for industrial manufacture.[3]
Catalyst Dipeptide (alanyl-glutamine) or organic secondary amines (dibutylamine, piperidine)[1]Zinc powder (for coupling reaction)
Solvent Phosphate buffer, Butyl acetateWater, Acetic acid

Experimental Protocols

Protocol 1: Synthesis of this compound from L-Rhamnose

This protocol is based on the Maillard-type reaction of L-rhamnose catalyzed by a dipeptide in a biphasic system.[1]

Materials:

  • L-Rhamnose monohydrate (100 g)

  • Phosphate buffer (NaH₂PO₄/Na₂HPO₄, pH 6-7) (600 g)

  • Butyl acetate (500 g)

  • Dipeptide alanyl-glutamine (95.8 g)

  • Nitrogen gas

  • Reaction vessel equipped with a reflux condenser and stirrer

Procedure:

  • Reaction Setup: In the reaction vessel, combine 100 g of rhamnose monohydrate, 600 g of the phosphate buffer, 500 g of butyl acetate, and 95.8 g of the dipeptide alanyl-glutamine.[1]

  • Inert Atmosphere: Purge the reaction vessel with nitrogen gas to create an inert atmosphere.[1]

  • Reaction: Heat the mixture to reflux (approximately 100°C) with continuous stirring.[1]

  • Monitoring: Monitor the progress of the reaction by analyzing the organic phase for this compound content until it remains constant. The typical reaction time is 3-6 hours.[1]

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool and stand, leading to the separation of the organic and aqueous phases.

    • Separate the organic phase.

    • Recycle the organic solvent from the organic phase.

    • Distill the residue under reduced pressure to obtain the purified this compound.

    • The aqueous phase can be recycled for subsequent reactions.

Protocol 2: Synthesis of this compound from Methylglyoxal

This protocol involves a two-step process: a coupling reaction of methylglyoxal followed by a cyclization reaction to form this compound.[3]

Materials:

  • Methylglyoxal (50 g, in the form of a 25% w/w aqueous solution)

  • Glacial acetic acid (50 mL)

  • Powdered zinc (36 g)

  • Disodium monohydrogenphosphate

  • Side-reaction inhibitor

  • Reaction vessel

Procedure:

Step 1: Coupling Reaction to form threo-3,4-dihydroxyhexane-2,5-dione

  • Reaction Setup: In a reaction vessel, prepare a 10.8% (w/w) aqueous solution of glacial acetic acid from 50 mL of glacial acetic acid.[3]

  • Add 50 g of the 25% methylglyoxal aqueous solution and 36 g of powdered zinc to the diluted acetic acid solution.[3]

  • Reaction: Maintain the reaction temperature at 36-38°C for 2 hours with stirring.[3] This will yield the intermediate, threo-3,4-dihydroxyhexane-2,5-dione.

Step 2: Cyclization Reaction to form this compound

  • Reaction Setup: Prepare a reaction mixture with the intermediate threo-3,4-dihydroxyhexane-2,5-dione, disodium monohydrogenphosphate, and a side-reaction inhibitor at a concentration ratio of 0.07 g·mL⁻¹ : 0.27 g·mL⁻¹ : 0.038 g·mL⁻¹, respectively.[3]

  • Reaction: Heat the mixture to 70°C and maintain this temperature for 24 hours.[3]

  • Purification: After the reaction, a simple separation process can be employed to purify the this compound.[3]

Mandatory Visualization

Furonol_Synthesis_Workflow Experimental Workflow for this compound Synthesis cluster_rhamnose Route 1: From L-Rhamnose cluster_methylglyoxal Route 2: From Methylglyoxal rhamnose_start Start with L-Rhamnose rhamnose_mix Mix with Buffer, Solvent, and Catalyst rhamnose_start->rhamnose_mix rhamnose_react Heat to Reflux (100°C) for 3-6h under N2 rhamnose_mix->rhamnose_react rhamnose_cool Cool and Separate Phases rhamnose_react->rhamnose_cool rhamnose_isolate Isolate and Purify this compound from Organic Phase rhamnose_cool->rhamnose_isolate rhamnose_end Pure this compound rhamnose_isolate->rhamnose_end mg_start Start with Methylglyoxal mg_coupling Coupling Reaction with Zinc and Acetic Acid (36-38°C, 2h) mg_start->mg_coupling mg_intermediate Intermediate: threo-3,4-dihydroxyhexane-2,5-dione mg_coupling->mg_intermediate mg_cyclization Cyclization Reaction (70°C, 24h) mg_intermediate->mg_cyclization mg_purify Purify this compound mg_cyclization->mg_purify mg_end Pure this compound mg_purify->mg_end

Caption: Workflow for the synthesis of this compound.

References

The Versatility of Furonol as a Precursor in Organic Synthesis: Applications in Flavor Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Furonol, chemically known as 4-hydroxy-2,5-dimethyl-3(2H)-furanone and widely recognized by its trade name Furaneol®, is a naturally occurring organic compound renowned for its sweet, caramel-like aroma, reminiscent of strawberries.[1] Beyond its significant role in the flavor and fragrance industry, the unique structural features of this compound, including a reactive hydroxyl group and a versatile furanone core, make it an intriguing precursor for the synthesis of novel derivatives with potential applications in medicinal chemistry and drug development. This document provides detailed application notes and protocols for the use of this compound as a starting material in the synthesis of alkoxy-furanone derivatives and discusses their potential as antimicrobial agents through the inhibition of bacterial quorum sensing.

Application Note 1: Synthesis of 2,5-dimethyl-4-alkoxy-3(2H)-furanones via Williamson Ether Synthesis

The hydroxyl group of this compound can be readily alkylated to produce a variety of 4-alkoxy-2,5-dimethyl-3(2H)-furanone derivatives. One of the most well-known derivatives is the naturally occurring methyl ether, 2,5-dimethyl-4-methoxy-3(2H)-furanone (also known as Mesifurane), which is a key aroma compound in many fruits.[2] The Williamson ether synthesis provides a classic and effective method for the preparation of these ethers in a laboratory setting. This reaction proceeds via an SN2 mechanism where an alkoxide, generated from the deprotonation of this compound's hydroxyl group, acts as a nucleophile and attacks an alkyl halide.[3]

General Reaction Scheme:

G cluster_0 Williamson Ether Synthesis of this compound Derivatives This compound This compound Alkoxide This compound Alkoxide This compound->Alkoxide + Base Base Base (e.g., NaH) Ether 4-Alkoxy-2,5-dimethyl-3(2H)-furanone Alkoxide->Ether + Alkyl Halide Alkyl_Halide Alkyl Halide (R-X) Salt Salt (NaX)

Caption: General workflow for the synthesis of 4-alkoxy-2,5-dimethyl-3(2H)-furanones from this compound.

Experimental Protocol: Synthesis of 2,5-dimethyl-4-methoxy-3(2H)-furanone (Mesifurane)

This protocol is a representative example of the Williamson ether synthesis adapted for the methylation of this compound.

Materials:

  • 4-hydroxy-2,5-dimethyl-3(2H)-furanone (this compound)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Septum and needles

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxy-2,5-dimethyl-3(2H)-furanone (1.0 eq). Dissolve the this compound in anhydrous THF.

  • Deprotonation: Cool the solution in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, during which time the sodium salt of this compound will form.

  • Alkylation: Add methyl iodide (1.2 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Work-up: Cool the reaction mixture in an ice bath and quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure 2,5-dimethyl-4-methoxy-3(2H)-furanone.

Quantitative Data for Ether Synthesis (Representative):

PrecursorAlkylating AgentBaseSolventReaction Time (h)Yield (%)
This compoundMethyl IodideNaHTHF1875-85
This compoundEthyl BromideNaHTHF2470-80
This compoundBenzyl BromideK₂CO₃DMF1280-90

Note: Yields are representative and can vary based on specific reaction conditions and scale.

Application Note 2: this compound Derivatives as Quorum Sensing Inhibitors

Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates the expression of virulence factors and biofilm formation.[4] Inhibition of QS is a promising strategy to combat bacterial infections without exerting selective pressure for the development of resistance. Furanones, particularly halogenated derivatives, are known to inhibit QS in pathogenic bacteria like Pseudomonas aeruginosa.[5][6] These compounds often act as antagonists of LuxR-type transcriptional regulators, which are key components of the QS signaling pathway.[7] By binding to these receptors, furanone derivatives can prevent the binding of the natural signaling molecules, N-acyl homoserine lactones (AHLs), thereby downregulating the expression of virulence genes.[8]

Signaling Pathway: Inhibition of Quorum Sensing in P. aeruginosa

The following diagram illustrates the proposed mechanism of action for furanone derivatives as inhibitors of the LasR quorum sensing system in P. aeruginosa.

G cluster_0 P. aeruginosa Cell AHL N-acyl homoserine lactone (AHL) LasR_inactive Inactive LasR protein AHL->LasR_inactive Binds LasR_active Active LasR-AHL complex LasR_inactive->LasR_active Dimerizes No_Virulence Inhibition of Virulence LasR_inactive->No_Virulence Prevents activation DNA Target DNA (promoter region) LasR_active->DNA Binds Virulence Virulence Gene Expression DNA->Virulence Activates Furonol_deriv This compound Derivative Furonol_deriv->LasR_inactive Competitively binds

Caption: Proposed mechanism of quorum sensing inhibition by this compound derivatives in P. aeruginosa.

Biological Activity of Furanone Derivatives:

While this compound itself has not been extensively studied as a potent antimicrobial agent, its derivatives have shown promise. The furanone scaffold serves as a template for the design of molecules with enhanced biological activity. For instance, the introduction of a sulfonyl group and a terpene moiety to a 2(5H)-furanone core has been shown to result in compounds with significant activity against Staphylococcus aureus and Bacillus subtilis.[9] This suggests that derivatization of this compound could lead to the development of novel antimicrobial agents.

Summary of Antimicrobial Activity Data (Representative Furanone Derivatives):

Compound ClassTarget OrganismActivity (MIC, µg/mL)Reference
Chiral 2(5H)-furanone sulfonesStaphylococcus aureus8[9]
Chiral 2(5H)-furanone sulfonesBacillus subtilis8[9]
Brominated furanonesPseudomonas aeruginosaQS Inhibition[5][6]

MIC: Minimum Inhibitory Concentration

This compound is a valuable and versatile precursor in organic synthesis. Its readily available hydroxyl group allows for the straightforward synthesis of a wide range of ether derivatives using established methods like the Williamson ether synthesis. Furthermore, the furanone core of this compound serves as a promising scaffold for the development of novel bioactive molecules, particularly in the area of antimicrobial research through the inhibition of bacterial quorum sensing. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore the synthetic potential of this compound and its derivatives in the pursuit of new flavors, fragrances, and therapeutic agents.

References

Application Notes and Protocols for Testing Furonol Bioactivity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furonol, a member of the furanocoumarin class of organic compounds, holds potential for various bioactive applications. Furanocoumarins, naturally occurring in a variety of plants, have been reported to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. Evaluating the specific bioactivity of this compound is crucial for its potential development as a therapeutic agent. This document provides detailed application notes and protocols for a panel of cell-based assays to characterize the cytotoxic, anti-inflammatory, and antioxidant properties of this compound. While specific bioactivity data for this compound (4-hydroxy-2H-furan-5-one) is not extensively available, this guide utilizes representative data from related furanocoumarins to illustrate the application of these assays.

I. Assessment of Cytotoxicity

A fundamental first step in evaluating the bioactivity of any compound is to determine its cytotoxic profile. This ensures that observed effects in subsequent bioactivity assays are not merely a consequence of cell death. The Lactate Dehydrogenase (LDH) assay is a widely used method to quantify cytotoxicity by measuring the release of LDH from damaged cells.

Application Note: LDH Cytotoxicity Assay

The LDH assay is a colorimetric method that measures the activity of LDH released from the cytosol of damaged cells into the culture medium. The amount of LDH released is proportional to the number of lysed cells.

Protocol: LDH Cytotoxicity Assay

1. Cell Seeding:

  • Seed RAW 264.7 or SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.[1]

  • Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.[1]

2. Compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.

  • Remove the old medium from the wells and add 100 µL of the this compound solutions to the respective wells.

  • Include vehicle control (medium with the same concentration of solvent used for this compound) and untreated control wells.

  • Incubate the cells for 24-48 hours.

3. Assay Procedure:

  • Prepare the LDH reaction mixture according to the manufacturer's instructions. A typical reaction mixture includes a substrate (lactate), a cofactor (NAD+), and a tetrazolium salt.

  • Carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for up to 30 minutes, protected from light.[2]

  • Add a stop solution, if required by the kit, to terminate the reaction.[2]

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[1][2]

4. Data Analysis:

  • Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

    • Spontaneous LDH release is the absorbance from untreated cells.

    • Maximum LDH release is the absorbance from cells treated with a lysis buffer.

  • Plot the percentage of cytotoxicity against the this compound concentration to determine the IC50 value (the concentration that causes 50% cell death).

Representative Data: Cytotoxicity of Furanocoumarins

Since specific data for this compound is unavailable, the following table presents representative IC50 values for other furanocoumarins against various cell lines.

FuranocoumarinCell LineIC50 ValueReference
XanthotoxinHepG26.9 ± 1.07 µg/mL[3]
BergaptenMCF-7, ZR-75Dose-dependent inhibition[2]

II. Evaluation of Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. The anti-inflammatory potential of this compound can be assessed by its ability to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophages.

Application Note: Nitric Oxide (NO) Production Assay (Griess Assay)

The Griess assay is a colorimetric method for the quantification of nitrite (B80452) (NO₂⁻), a stable and quantifiable metabolite of NO. In this assay, LPS is used to induce an inflammatory response in RAW 264.7 macrophage cells, leading to the production of NO.

Protocol: Griess Assay for Nitric Oxide Production

1. Cell Seeding and Treatment:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated and LPS-only treated controls.

2. Griess Reagent Preparation and Assay:

  • The Griess reagent consists of two solutions: Solution A (e.g., sulfanilamide (B372717) in acidic solution) and Solution B (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Mix equal volumes of Solution A and Solution B immediately before use.

  • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Add 50 µL of the freshly prepared Griess reagent to each well.

  • Incubate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.[4]

3. Data Analysis:

  • Generate a standard curve using known concentrations of sodium nitrite.

  • Determine the nitrite concentration in the samples from the standard curve.

  • Calculate the percentage of NO inhibition by this compound compared to the LPS-only treated cells.

  • Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

Application Note: NF-κB Luciferase Reporter Assay

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of many pro-inflammatory genes. A luciferase reporter assay can be used to quantify the activation of the NF-κB signaling pathway.

Protocol: NF-κB Luciferase Reporter Assay

1. Cell Transfection and Treatment:

  • Co-transfect RAW 264.7 cells with a NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • After 24 hours, pre-treat the transfected cells with different concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 6-8 hours to activate the NF-κB pathway.[5]

2. Cell Lysis and Luciferase Measurement:

  • Wash the cells with PBS and lyse them using a passive lysis buffer.[5]

  • Transfer the cell lysate to a luminometer plate.

  • Add the luciferase assay substrate and measure the firefly luciferase activity (NF-κB-driven).

  • Add a second reagent to quench the firefly luciferase and measure the Renilla luciferase activity (internal control).[5]

3. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

  • Calculate the percentage of inhibition of NF-κB activity by this compound compared to the LPS-only treated cells.

  • Plot the percentage of inhibition against the this compound concentration to determine the EC50 value.

Representative Data: Anti-inflammatory Activity of Furanocoumarins

The following table shows representative IC50 values for the inhibition of NO production by different furanocoumarins in LPS-stimulated RAW 264.7 cells.

FuranocoumarinIC50 Value (NO Inhibition)Reference
Acenocoumarol191.62 ± 9.21 µM[6]
Malvidin9.0 ± 0.8 µM[7]

III. Assessment of Antioxidant Activity

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is involved in the pathogenesis of many diseases. The antioxidant potential of this compound can be evaluated by its ability to scavenge intracellular ROS.

Application Note: Intracellular ROS Assay (DCFH-DA Assay)

The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is a widely used method to measure intracellular ROS. DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Protocol: DCFH-DA Assay for Intracellular ROS

1. Cell Seeding and Staining:

  • Seed SH-SY5Y or RAW 264.7 cells in a black, clear-bottom 96-well plate and incubate overnight.

  • Wash the cells with a suitable buffer (e.g., PBS or HBSS).

  • Incubate the cells with DCFH-DA solution (typically 10-25 µM) for 30-60 minutes at 37°C, protected from light.[8]

  • Wash the cells to remove the excess DCFH-DA.

2. Compound Treatment and ROS Induction:

  • Treat the cells with different concentrations of this compound for a specified period.

  • Induce oxidative stress by adding a ROS-generating agent (e.g., H₂O₂ or AAPH).

  • Include untreated and ROS-inducer-only treated controls.

3. Fluorescence Measurement:

  • Measure the fluorescence intensity using a fluorescence microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[9][10]

  • Measurements can be taken at a single time point or kinetically over time.

4. Data Analysis:

  • Subtract the background fluorescence from all readings.

  • Calculate the percentage of ROS scavenging by this compound compared to the ROS-inducer-only treated cells.

  • Plot the percentage of scavenging against the this compound concentration to determine the EC50 value.

Representative Data: Antioxidant Activity of Furanocoumarins

IV. Visualization of Signaling Pathways and Workflows

To better understand the mechanisms of action and experimental procedures, the following diagrams are provided.

experimental_workflow cluster_cytotoxicity Cytotoxicity Assay cluster_inflammation Anti-inflammatory Assay cluster_antioxidant Antioxidant Assay c1 Seed Cells c2 Treat with this compound c1->c2 c3 Incubate c2->c3 c4 LDH Assay c3->c4 c5 Measure Absorbance c4->c5 i1 Seed Cells i2 Pre-treat with this compound i1->i2 i3 Stimulate with LPS i2->i3 i4 Griess Assay / Luciferase Assay i3->i4 i5 Measure Absorbance / Luminescence i4->i5 a1 Seed Cells a2 Load with DCFH-DA a1->a2 a3 Treat with this compound a2->a3 a4 Induce Oxidative Stress a3->a4 a5 Measure Fluorescence a4->a5

Caption: General experimental workflows for the cell-based assays.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB p_IkB P-IκB IkB->p_IkB Nucleus Nucleus NFkB->Nucleus Translocation Proteasome Proteasome p_IkB->Proteasome Degradation Gene Pro-inflammatory Gene Expression This compound This compound This compound->IKK Inhibition

Caption: Simplified NF-κB signaling pathway and potential inhibition by this compound.

ros_pathway Stress Oxidative Stress (e.g., H₂O₂) ROS ROS Stress->ROS DCFH DCFH (non-fluorescent) ROS->DCFH Oxidation DCF DCF (fluorescent) DCFH->DCF This compound This compound This compound->ROS Scavenging

Caption: Mechanism of the DCFH-DA assay for detecting intracellular ROS.

References

Analytical Standards for 3-hydroxy-2(5H)-furanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical characterization of 3-hydroxy-2(5H)-furanone and its derivatives. Due to the limited availability of direct experimental data for the parent compound, this guide leverages established methods for structurally similar and commercially available furanone analogs. The methodologies presented here serve as a robust starting point for developing and validating analytical procedures for this class of compounds.

Overview of Analytical Techniques

The primary analytical techniques suitable for the determination of 3-hydroxy-2(5H)-furanone and its analogs include Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry. Nuclear Magnetic Resonance (NMR) spectroscopy is also a critical tool for structural elucidation and purity assessment of reference standards.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high sensitivity and selectivity for volatile and semi-volatile compounds. For polar analytes like hydroxyfuranones, derivatization is often necessary to improve volatility and chromatographic performance.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. When coupled with detectors such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS), HPLC provides excellent separation and detection capabilities.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the unambiguous structural identification and purity determination of reference standards. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

Quantitative Data Summary

The following tables summarize typical analytical parameters for furanone analogs. These values can serve as a reference for method development for 3-hydroxy-2(5H)-furanone.

Table 1: GC-MS Parameters for Furanone Analogs

Parameter3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX)3-hydroxy-4,5-dimethyl-2(5H)-furanone (Sotolone)5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone (EHMF)
Column DB-5ms or similarFFAPFFAP
Injection Mode SplitlessOn-columnOn-column
Carrier Gas HeliumHeliumHelium
Temperature Program 50°C (2 min), ramp to 265°COptimized for separationOptimized for separation
Ionization Mode Electron Ionization (EI) or Chemical Ionization (CI)Chemical Ionization (CI) with isobutaneChemical Ionization (CI) with isobutane
Key m/z Fragments Analyte-specific129 (sotolone), 131 ([¹³C]-sotolone)143 (EHMF), 146 ([²H]-EHMF)
Limit of Detection (LOD) 0.3 ng/L (for MX)[3]Not specifiedNot specified

Table 2: HPLC Parameters for Furanone Analogs

Parameter3,4-Dihydroxy-5-methyl-2-furanone4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol)
Column C18 Reverse Phase (e.g., Zorbax ODS)ODS (2 mm x 250 mm, 5 µm)[4]
Mobile Phase A Water with 0.1% Formic Acid[1][2]0.2 M Sodium Acetate/Acetic Acid, pH 4[4]
Mobile Phase B Acetonitrile (B52724) with 0.1% Formic Acid[1][2]Methanol[4]
Gradient 0-5 min: 5% B; 5-20 min: linear to 95% B; 20-25 min: 95% B; 25-30 min: re-equilibrate to 5% B[1]0-8 min: 5% B; 8-9 min: gradient to 15% B; 9-20 min: 15% B; 20-21 min: gradient to 80% B[4]
Flow Rate 1.0 mL/min[1]Not specified
Detection DAD or MSUV at 280 nm[4]
Column Temperature 30°C[1]Not specified
Injection Volume 10 µL[1]20 µL[4]

Experimental Protocols

Protocol for GC-MS Analysis (with Derivatization)

This protocol is adapted from methods used for similar hydroxyfuranones and involves a derivatization step to improve volatility.

1. Sample Preparation (QuEChERS-like extraction): a. Homogenize a representative sample. b. To 4g of the sample in a 50 mL centrifuge tube, add 10 mL of water and 10 mL of acetonitrile. c. Shake vigorously for 10 minutes. d. Add 4g MgSO₄, 1g NaCl, 1g Na₃citrate dihydrate, and 0.5g Na₂H citrate (B86180) sesquihydrate. e. Shake for another 10 minutes and centrifuge at 2500 x g for 5 minutes.[5]

2. Cleanup (Dispersive Solid-Phase Extraction - dSPE): a. Transfer a 4 mL aliquot of the upper acetonitrile layer to a dSPE tube containing appropriate sorbents. b. Add 4 mL of water, shake for 10 minutes, and centrifuge at 2500 x g for 5 minutes.[1] c. Transfer the supernatant to a clean tube.

3. Derivatization: a. Evaporate the final extract to dryness under a gentle stream of nitrogen. b. Add a silylation agent (e.g., BSTFA with 1% TMCS) and heat to form the trimethylsilyl (B98337) (TMS) derivative.

4. GC-MS Analysis: a. Inject 1 µL of the derivatized sample into the GC-MS system. b. Utilize a temperature program suitable for the separation of the derivatized furanone. c. Acquire mass spectra in full scan mode or selected ion monitoring (SIM) for enhanced sensitivity.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Homogenization Extraction QuEChERS Extraction Sample->Extraction Cleanup dSPE Cleanup Extraction->Cleanup Derivatization Derivatization (Silylation) Cleanup->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition & Processing GCMS->Data

Caption: Workflow for GC-MS analysis of hydroxyfuranones.

Protocol for HPLC-MS/MS Analysis

This protocol is suitable for the direct analysis of 3-hydroxy-2(5H)-furanone without derivatization.

1. Standard and Sample Preparation: a. Prepare a stock solution of the 3-hydroxy-2(5H)-furanone reference standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile). b. Prepare a series of calibration standards by serial dilution of the stock solution. c. Prepare sample solutions by extracting the analyte from the matrix and dissolving it in the mobile phase.

2. HPLC-MS/MS System Configuration: a. Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm). b. Mobile Phase A: Water + 0.1% Formic Acid. c. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. d. Flow Rate: 0.4 mL/min. e. Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then re-equilibrate. f. Ionization Mode: Electrospray Ionization (ESI), positive or negative mode. g. Detection: Multiple Reaction Monitoring (MRM) for quantitative analysis.

3. Analysis: a. Inject the calibration standards to generate a calibration curve. b. Inject the sample solutions to determine the concentration of 3-hydroxy-2(5H)-furanone.

HPLCMS_Workflow cluster_prep Preparation cluster_analysis Analysis StdPrep Standard Preparation HPLC HPLC Separation StdPrep->HPLC SamplePrep Sample Extraction SamplePrep->HPLC MSMS MS/MS Detection (MRM) HPLC->MSMS Quant Quantification MSMS->Quant

Caption: Workflow for HPLC-MS/MS analysis of 3-hydroxy-2(5H)-furanone.

Protocol for NMR Analysis

This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra for structural confirmation and purity assessment of a 3-hydroxy-2(5H)-furanone reference standard.

1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of the 3-hydroxy-2(5H)-furanone reference standard. b. Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean NMR tube. c. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative NMR (qNMR) is intended.

2. NMR Spectrometer Setup: a. Tune and shim the spectrometer to ensure optimal resolution and lineshape. b. Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including pulse sequence, number of scans, and relaxation delay.

3. Spectral Acquisition and Processing: a. Acquire the ¹H NMR spectrum. b. Acquire the ¹³C NMR spectrum (and other relevant spectra like DEPT). c. Process the raw data by applying Fourier transformation, phase correction, and baseline correction. d. Integrate the signals in the ¹H NMR spectrum to determine relative proton ratios. e. Correlate the observed chemical shifts and coupling constants with the expected structure of 3-hydroxy-2(5H)-furanone.

NMR_Logic cluster_input Input cluster_output Structural Information Compound 3-hydroxy-2(5H)-furanone NMR NMR Spectroscopy (¹H, ¹³C, 2D) Compound->NMR Structure Molecular Structure Purity Purity Assessment NMR->Structure NMR->Purity

Caption: Logical relationship of NMR analysis for structural elucidation.

References

Furonol in Food Chemistry and Flavor Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furonol, chemically known as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), is a key aroma compound naturally present in a wide variety of fruits and thermally processed foods.[1][2][3] It is highly valued in the food and fragrance industry for its sweet, caramel-like, and fruity aroma, often associated with strawberries and pineapple.[1][4] At high concentrations, it can have a caramel-like scent, but when diluted, it imparts a distinct sweet strawberry aroma.[1] This document provides detailed application notes and protocols for the analysis of this compound in food matrices, summarizing quantitative data and outlining experimental procedures for its extraction and quantification.

Chemical Properties and Occurrence

This compound is a white or colorless solid that is soluble in water and organic solvents.[1] It is a natural constituent of many fruits, including strawberries, pineapple, tomatoes, raspberries, and mangoes.[1][2][4] Its formation in food can occur through two primary pathways: enzymatic biosynthesis in fruits and as a product of the Maillard reaction during thermal processing of foods like bread, popcorn, and coffee.[5][6][7]

Data Presentation: Quantitative Analysis of this compound in Foods

The concentration of this compound can vary significantly depending on the food matrix, ripeness, and processing conditions. The following tables summarize the quantitative data for this compound in various food products.

Table 1: Concentration of this compound in Fruits

FruitConcentration Range (µg/kg)Analytical MethodReference(s)
Strawberries1,663 - 4,852Derivatization/SPME-GC/MS[8][9]
Strawberriesup to 37,000Not specified[1]
Strawberries ('Totem' and 'Pinnacle' cultivars)> 13,000SPE-GC-MS[10]
Tomatoes95 - 173Derivatization/SPME-GC/MS[8][9]
Tomatoes (home-grown, summer)660 - 1,100Dynamic Headspace-GC[11][12]
Tomatoes (ethylene-ripened, supermarket)38 - 180Dynamic Headspace-GC[11][12]
Raspberries800 - 1,100SPE-GC-MS[10]
Pineapple1,600 - 27,300 (as ppm)HPLC[13]

Table 2: Concentration of this compound in Processed Foods and Beverages

ProductConcentration RangeAnalytical MethodReference(s)
Alcoholic Beverages0.54 - 0.75 ppmNot specified[14]
Nonalcoholic Beverages5.00 - 80.00 ppmNot specified[14]
Baby Food (fruit, cereal, milk-based)25 - 262 µg/kgLC-MS/MS[15]

Experimental Protocols

Protocol 1: Quantification of this compound in Fruit Samples using Derivatization/SPME-GC/MS

This protocol is based on the method described for the analysis of this compound in tomatoes and strawberries.[8][9]

1. Sample Preparation: a. Homogenize the fruit sample. For solid samples, a blender or food processor can be used. b. Weigh a known amount of the homogenized sample (e.g., 5 g) into a headspace vial (e.g., 20 mL).

2. Derivatization: a. Add a basic solution to the sample in the vial. b. Add the derivatizing agent, pentafluorobenzyl bromide (PFBBr). c. Seal the vial and heat at an elevated temperature to facilitate the reaction.

3. Solid-Phase Microextraction (SPME): a. Expose a suitable SPME fiber (e.g., PDMS/DVB) to the headspace of the vial containing the derivatized sample. b. Maintain a constant temperature and agitation for a defined period (e.g., 30 minutes at 50°C) to allow for the extraction of the derivatized this compound onto the fiber.

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: a. Injector: Transfer the SPME fiber to the GC inlet for thermal desorption. Use splitless mode at a temperature of approximately 250°C for 2-5 minutes. b. Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min). c. GC Column: Use a suitable capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms). d. Oven Temperature Program: An example program is as follows:

  • Initial temperature: 50°C, hold for 2 minutes.
  • Ramp to 280°C at a rate of 10°C/min.
  • Hold at 280°C for 5 minutes. (This program should be optimized based on the specific column and instrument.) e. Mass Spectrometer:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 35-350.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.

5. Quantification: a. Create a calibration curve using standard solutions of derivatized this compound. b. Quantify the this compound in the sample by comparing its peak area to the calibration curve. The limit of detection (LOD) for this method is reported to be 0.5 ng/mL, with a limit of quantification (LOQ) of 2 ng/mL.[8][9]

Protocol 2: Analysis of this compound in Fruit Juice using HPLC

This protocol is adapted from a method for analyzing off-flavors in orange juice.[13]

1. Sample Preparation (Solid-Phase Extraction - SPE): a. Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water. b. Load a known volume of the fruit juice sample onto the cartridge. c. Wash the cartridge with deionized water to remove sugars and other polar interferences. d. Elute the this compound from the cartridge with a suitable organic solvent (e.g., methanol or acetonitrile).

2. High-Performance Liquid Chromatography (HPLC) Analysis: a. HPLC System: A system equipped with a UV detector is required. b. Column: A reversed-phase C18 column (e.g., Zorbax ODS, 4.6 mm x 250 mm, 5 µm). c. Mobile Phase: A gradient of 0.05M sodium acetate (B1210297) (pH 4.0) and methanol. An example gradient could be starting with a higher proportion of the aqueous phase and increasing the methanol concentration over time. d. Flow Rate: A typical flow rate is 1.0 mL/min. e. Detection: UV detection at 290 nm. f. Quantification: Create a calibration curve using standard solutions of this compound. Quantify the this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

This compound Formation and Analysis Workflows

Furonol_Formation_and_Analysis cluster_formation This compound Formation Pathways cluster_analysis Analytical Workflow for this compound Sugars (e.g., Fructose) Sugars (e.g., Fructose) Maillard Reaction Maillard Reaction Sugars (e.g., Fructose)->Maillard Reaction Enzymatic Biosynthesis (in fruits) Enzymatic Biosynthesis (in fruits) Sugars (e.g., Fructose)->Enzymatic Biosynthesis (in fruits) Ripening Amino Acids Amino Acids Amino Acids->Maillard Reaction This compound This compound Maillard Reaction->this compound Thermal Processing Enzymatic Biosynthesis (in fruits)->this compound Ripening Food Sample Food Sample Homogenization Homogenization Food Sample->Homogenization Extraction Extraction Homogenization->Extraction SPME Solid-Phase Microextraction Extraction->SPME Volatiles SPE Solid-Phase Extraction Extraction->SPE Liquid GC-MS GC-MS SPME->GC-MS HPLC HPLC SPE->HPLC Analysis Analysis Quantification Quantification Analysis->Quantification GC-MS->Analysis HPLC->Analysis

Caption: Formation and analysis of this compound.

Detailed GC-MS Workflow for this compound Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_spme SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Homogenization Sample Homogenization Vial Sealing Vial Sealing Sample Homogenization->Vial Sealing Headspace Generation Headspace Generation Vial Sealing->Headspace Generation Fiber Exposure to Headspace Fiber Exposure to Headspace Headspace Generation->Fiber Exposure to Headspace Analyte Adsorption Analyte Adsorption Fiber Exposure to Headspace->Analyte Adsorption Thermal Desorption in GC Inlet Thermal Desorption in GC Inlet Analyte Adsorption->Thermal Desorption in GC Inlet Chromatographic Separation Chromatographic Separation Thermal Desorption in GC Inlet->Chromatographic Separation Mass Spectrometry Detection Mass Spectrometry Detection Chromatographic Separation->Mass Spectrometry Detection Data Acquisition Data Acquisition Mass Spectrometry Detection->Data Acquisition Peak Identification Peak Identification Data Acquisition->Peak Identification Peak Integration Peak Integration Peak Identification->Peak Integration Quantification via Calibration Curve Quantification via Calibration Curve Peak Integration->Quantification via Calibration Curve

Caption: GC-MS workflow for this compound.

Sensory Properties and Flavor Contribution

This compound is a significant contributor to the desirable aroma of many foods. Its sensory impact is not only due to its own aroma but also its ability to enhance and round out the overall flavor profile of a product.[16] It can impart caramel (B1170704) and fruity notes and reduce chemical tastes and astringency.[16] The odor threshold of this compound in water has been reported to be 87 µg/kg.

Conclusion

This compound is a critical flavor compound in a multitude of food products, contributing significantly to their characteristic sweet and fruity aromas. The protocols and data presented here provide a framework for researchers and scientists to accurately quantify and assess the role of this compound in food chemistry and flavor analysis. Understanding the concentration and formation of this compound is essential for quality control, product development, and sensory science in the food industry.

References

Application Notes and Protocols for the Purification of Synthesized Furonol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furonol, chemically known as 4-hydroxy-2,5-dimethyl-3(2H)-furanone, is a key aroma compound found in a variety of fruits and heat-processed foods, imparting a characteristic sweet, caramel-like, fruity fragrance. Its synthesis is of significant interest to the flavor, fragrance, and pharmaceutical industries. The purity of synthesized this compound is critical for its intended applications, necessitating effective purification strategies to remove unreacted starting materials, byproducts, and other impurities.

These application notes provide detailed protocols for common laboratory-scale purification techniques for synthesized this compound, including liquid-liquid extraction, column chromatography, and recrystallization. This document also includes a comparative summary of these techniques and methods for assessing purity.

Potential Impurities in Synthesized this compound

The nature and quantity of impurities in a synthesis batch of this compound will depend on the specific synthetic route employed. Common impurities may include:

  • Unreacted Starting Materials: Depending on the synthesis, these could include various sugars, aldehydes, or ketones.

  • Solvents: Residual solvents used in the reaction or initial work-up.

  • Byproducts of Side Reactions: Such as products from polymerization or degradation.

  • Isomers: Structural isomers of this compound may also be present.

A thorough understanding of the reaction mechanism is crucial for anticipating potential impurities and selecting the most appropriate purification strategy.

Purification Techniques: A Comparative Overview

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity of the this compound. The following table summarizes the key aspects of the most common techniques.

Purification TechniquePrincipleTypical YieldTypical PurityAdvantagesDisadvantages
Liquid-Liquid Extraction Partitioning of this compound and impurities between two immiscible liquid phases based on their differential solubilities.85-95%Moderate to HighFast, suitable for initial cleanup, scalable.May not remove closely related impurities, requires large solvent volumes.
Column Chromatography Separation based on the differential adsorption of this compound and impurities onto a solid stationary phase as a liquid mobile phase passes through.70-90%High to Very HighExcellent for separating closely related compounds, high purity achievable.Can be time-consuming, requires significant solvent, potential for sample loss on the column.
Recrystallization Dissolving the crude this compound in a hot solvent and allowing it to cool, whereupon the pure compound crystallizes out, leaving impurities in the solution.60-80%Very HighCan yield very pure crystalline product, relatively simple procedure.Finding a suitable solvent can be challenging, lower yields compared to other methods.
Distillation (under reduced pressure) Separation of components with different boiling points.80-95%HighEffective for removing non-volatile or highly volatile impurities, suitable for larger scales.Requires specialized equipment, not suitable for thermally labile compounds.

Experimental Protocols

Liquid-Liquid Extraction

This protocol is suitable for the initial purification of a crude reaction mixture containing this compound.

Materials:

  • Crude synthesized this compound mixture

  • Dichloromethane (B109758) (CH₂Cl₂) or Ethyl Acetate (B1210297) (EtOAc)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude this compound mixture in a suitable volume of deionized water.

  • Extraction:

    • Transfer the aqueous solution to a separatory funnel.

    • Add an equal volume of dichloromethane or ethyl acetate.

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

    • Allow the layers to separate completely. The organic layer (containing this compound) will be the bottom layer with dichloromethane and the top layer with ethyl acetate.

    • Drain the organic layer into a clean Erlenmeyer flask.

    • Repeat the extraction of the aqueous layer two more times with fresh portions of the organic solvent.

  • Washing:

    • Combine all organic extracts in the separatory funnel.

    • Add an equal volume of brine and shake gently. This step helps to remove residual water and some water-soluble impurities.

    • Allow the layers to separate and discard the aqueous (brine) layer.

  • Drying:

    • Transfer the organic layer to a clean, dry Erlenmeyer flask.

    • Add a sufficient amount of anhydrous sodium sulfate or magnesium sulfate to the organic extract to absorb any remaining water. Swirl the flask gently. The drying agent should move freely when the solution is dry.

  • Solvent Removal:

    • Carefully decant or filter the dried organic solution into a round-bottom flask.

    • Remove the solvent using a rotary evaporator under reduced pressure to obtain the purified this compound.

Column Chromatography

This protocol is designed for achieving high purity this compound, particularly for removing closely related impurities.

Materials:

  • Crude or partially purified this compound

  • Silica (B1680970) gel (60-120 mesh for gravity chromatography, 230-400 mesh for flash chromatography)

  • Hexane (B92381) (or petroleum ether)

  • Ethyl acetate

  • Chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for visualization

Procedure:

  • Solvent System Selection:

    • Determine the optimal mobile phase (eluent) by running TLC plates of the crude mixture with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).

    • The ideal solvent system will give the this compound spot an Rf value of approximately 0.25-0.35.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the chromatography column and allow it to settle, ensuring a uniform and air-free packing.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

    • Drain the excess solvent until the solvent level is just above the sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.

    • Allow the sample to adsorb onto the silica.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions as the solvent starts to elute from the bottom of the column.

    • If using a gradient elution, gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which fractions contain the pure this compound.

    • Spot samples from several fractions on a TLC plate along with the crude mixture and a pure standard (if available).

  • Isolation:

    • Combine the fractions containing pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Recrystallization

This method is suitable for obtaining highly pure, crystalline this compound from a solid crude product.

Materials:

  • Crude solid this compound

  • A suitable solvent (e.g., a mixture of ethyl acetate and hexane, or toluene)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

    • If the solid does not dissolve, add small portions of the hot solvent until it does. Avoid adding excess solvent.

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Crystals of pure this compound should start to form.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying:

    • Allow the crystals to air dry on the filter paper or place them in a desiccator under vacuum to remove all traces of solvent.

Purity Assessment

The purity of the synthesized and purified this compound should be assessed using appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for determining the purity of this compound. A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water is commonly used. Purity is determined by the relative peak area of this compound compared to any impurity peaks.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities. The mass spectrum of the main peak can confirm the identity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the purified compound and can also be used to detect the presence of impurities.

  • Melting Point: A sharp melting point range close to the literature value (77-81 °C) is indicative of high purity for solid this compound.

Visualizations

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Starting Materials Reaction Chemical Reaction Start->Reaction Reagents, Solvent Crude Crude this compound Mixture Reaction->Crude LLE Liquid-Liquid Extraction Crude->LLE Initial Cleanup Column Column Chromatography LLE->Column Further Purification Purity Purity Assessment (HPLC, GC-MS, NMR) LLE->Purity Recrystallization Recrystallization Column->Recrystallization Final Polishing Column->Purity Recrystallization->Purity Final Pure this compound Purity->Final

Caption: General workflow for the synthesis and purification of this compound.

Purification_Decision_Tree Start Crude this compound Q1 Initial Purity? Start->Q1 Q2 Nature of Impurities? Q1->Q2 Moderate to High LLE Liquid-Liquid Extraction Q1->LLE Low Column Column Chromatography Q2->Column Closely Related Distillation Distillation Q2->Distillation Different Boiling Points Q3 Desired Final Purity? Q3->Column High (Amorphous or Oily) Recrystallization Recrystallization Q3->Recrystallization Very High (Crystalline) LLE->Q3 Column->Q3 Distillation->Q3

Caption: Decision tree for selecting a suitable this compound purification method.

The Medicinal Chemistry of Furanones: A Scaffold of Diverse Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Furonol , more commonly referred to in the scientific literature as the furanone scaffold, represents a cornerstone in medicinal chemistry. This five-membered heterocyclic ring system is a "privileged structure," frequently appearing in natural products and forming the basis for a vast array of synthetic compounds with significant therapeutic applications. Researchers and drug development professionals are continually exploring the versatility of the furanone core to develop novel therapeutic agents against a wide spectrum of diseases, including cancer, inflammation, and infectious diseases.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals working with furanone derivatives. It summarizes key quantitative data, outlines experimental methodologies, and visualizes the intricate biological pathways influenced by this remarkable class of compounds.

Application Notes

The furanone scaffold's utility in medicinal chemistry stems from its ability to be readily functionalized, allowing for the fine-tuning of its pharmacological properties. Different substitution patterns on the furanone ring lead to a diverse range of biological activities.

Anticancer Applications

Furanone derivatives have emerged as potent anticancer agents, demonstrating cytotoxicity against a multitude of cancer cell lines.[1] Their mechanisms of action are varied and often involve the induction of apoptosis (programmed cell death), cell cycle arrest, and direct interaction with cellular targets like DNA.[1][2] For instance, certain bis-2(5H)-furanone derivatives have been shown to induce S-phase cell cycle arrest in glioma cells.[1][2] Other derivatives act by inhibiting critical enzymes or ion channels, such as the Eag-1 potassium channel, which is implicated in cancer cell proliferation.[3][4]

Anti-inflammatory Properties

Chronic inflammation is a key factor in the pathology of numerous diseases. Furanone derivatives have shown considerable promise as anti-inflammatory agents.[5] Their mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[3][6] By inhibiting these enzymes, furanone derivatives can effectively reduce the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. Some derivatives, particularly pyridazinone-fused furanones, have demonstrated potent dual inhibition of COX-2 and 15-LOX, along with suppression of the pro-inflammatory cytokine TNF-α.[6][7][8]

Antimicrobial and Quorum Sensing Inhibition

The rise of antibiotic resistance has spurred the search for novel antimicrobial agents. Furanone derivatives, especially halogenated variants initially isolated from marine algae, are well-known for their ability to disrupt bacterial communication, a process called quorum sensing (QS).[3][9] By interfering with QS, these compounds can inhibit biofilm formation and reduce the expression of virulence factors in pathogenic bacteria like Pseudomonas aeruginosa, without directly killing the bacteria, which may reduce the selective pressure for resistance development.[9][10][11] Additionally, some furanone derivatives exhibit direct antimicrobial activity against a range of bacteria and fungi.[12][13]

Quantitative Data

The following tables summarize the biological activities of various furanone derivatives, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Furanone Derivatives

Compound Class/NameCancer Cell LineIC₅₀ (µM)Key Findings & Reference
Bis-2(5H)-furanone (Compound 4e)C6 (Glioma)12.1Induces S-phase cell cycle arrest; interacts with DNA.[1][2]
Furan-based N-phenyl triazinone (Compound 7)MCF-7 (Breast)2.96Induces G2/M arrest and apoptosis; increases p53 and Bax levels.[1]
5-O-silylated MBA (Compound 3a)HCT-116 (Colon)1.3Superior antiproliferative activity.[1]
3-(4-nitrobezylidine)-5-phenylfuran-2(3H)-one derivative (Compound 3j)MCF-7 (Breast)11.8Significant inhibitory activity.[14]

Table 2: Anti-inflammatory Activity of Furanone Derivatives

Compound ClassTargetIC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
4,5-diaryl-3(2H)furanone (F-derivative of -SOMe substituted)COX-12.8-[5]
5-aryl-2,2-dialkyl-4-phenyl-3(2H)furanone (Methyl sulfone derivative 28)COX-20.06> 1667[15]
Naphthofuranone derivative 30COX-20.329> 1519[15]

Table 3: Antimicrobial Activity of Furanone Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Furanone Derivative F131S. aureus (clinical isolates)8 - 16[12][13]
2(5H)-Furanone Sulfone 26S. aureus8[13]
2(5H)-Furanone Sulfone 26Bacillus subtilis8[13]
Furanone Derivative F105S. aureus (MSSA)10[16]
Furanone Derivative F105S. aureus (MRSA)20[16]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for key experiments in the study of furanone derivatives.

Protocol 1: Synthesis of Bis-2(5H)-furanone Derivatives (Anticancer)

This protocol describes a one-step, transition-metal-free reaction for synthesizing bis-2(5H)-furanone derivatives with a benzidine (B372746) core.[17]

Reagents and Setup:

  • To a 100 mL round-bottom flask, add a solution of 3,4-dichloro-5-(p-tolyl)-2(5H)-furanone (10 mmol) in 30 mL of ethanol (B145695).

  • Add benzidine (5 mmol) and triethylamine (B128534) (11 mmol) to the flask.

  • Equip the flask with a magnetic stirrer and a reflux condenser.

Reaction:

  • Stir the reaction mixture vigorously at room temperature for 10 minutes.

  • Heat the mixture to reflux and maintain for 8 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

Work-up and Isolation:

  • After the reaction is complete, cool the mixture to room temperature, which should result in the formation of a precipitate.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid sequentially with cold ethanol (2 x 20 mL) and distilled water (2 x 20 mL).

  • Dry the solid product. Recrystallization from a suitable solvent may be performed for further purification.

Protocol 2: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay (Anti-inflammatory)

This protocol determines the ability of a test compound to inhibit the prostaglandin-producing activity of COX-1 and COX-2 enzymes.[18]

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit

  • Test compounds (furanones) and a reference inhibitor (e.g., Celecoxib for COX-2)

  • 96-well microplate and reader

Methodology:

  • Prepare a series of dilutions for each test compound and the reference inhibitor in the assay buffer.

  • In a 96-well plate, add Tris-HCl buffer, heme, and the enzyme (COX-1 or COX-2) to each well according to the kit instructions.

  • Add the test compound dilution or reference inhibitor to the appropriate wells.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the arachidonic acid solution to all wells.

  • Incubate for an additional 2 minutes at 37°C.

  • Add a colorimetric substrate solution and incubate for 5-10 minutes.

  • Measure the absorbance at 590 nm using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Protocol 3: Broth Microdilution Method for MIC Determination (Antimicrobial)

This quantitative method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][16]

Preparation:

  • Prepare stock solutions of the furanone derivatives and standard antibiotics.

  • Perform serial dilutions of the antimicrobial agents in a 96-well microplate containing a suitable broth medium.

  • Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

Inoculation and Incubation:

  • Inoculate each well of the microplate with the bacterial suspension.

  • Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

Determining the MIC:

  • After incubation, visually inspect the plates for turbidity.

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Visualizing the Mechanisms: Signaling Pathways and Workflows

Understanding the molecular interactions of furanone derivatives is key to their development as therapeutic agents. The following diagrams, generated using Graphviz, illustrate some of the key pathways and experimental workflows.

anticancer_mechanism cluster_cell Cancer Cell furanone Furanone Derivative dna Nuclear DNA furanone->dna Interacts with s_phase S-Phase (DNA Replication) furanone->s_phase Arrests g2_m_phase G2/M Phase (Mitosis Entry) furanone->g2_m_phase Arrests apoptosis Apoptosis (Programmed Cell Death) s_phase->apoptosis Triggers g2_m_phase->apoptosis Triggers cell_cycle Cell Cycle Progression cell_cycle->apoptosis Leads to

Caption: Anticancer mechanisms of furanone derivatives.

anti_inflammatory_pathway furanone Furanone Derivative cox2 COX-2 Enzyme furanone->cox2 Inhibits lox LOX Enzyme furanone->lox Inhibits tnfa TNF-α Production furanone->tnfa Inhibits aa Arachidonic Acid aa->cox2 aa->lox pgs Prostaglandins cox2->pgs lts Leukotrienes lox->lts inflammation Inflammation pgs->inflammation lts->inflammation tnfa->inflammation

Caption: Anti-inflammatory pathways targeted by furanones.

quorum_sensing_inhibition cluster_bacteria Gram-Negative Bacterium (e.g., P. aeruginosa) furanone Furanone Derivative lasR LasR Receptor furanone->lasR Competitively Inhibits ahl AHL Signal (Autoinducer) ahl->lasR Binds to gene_expression Virulence Gene Expression lasR->gene_expression Activates biofilm Biofilm Formation gene_expression->biofilm

Caption: Furanone interference with bacterial quorum sensing.

drug_development_workflow synthesis 1. Synthesis of Furanone Library invitro 2. In Vitro Screening (e.g., COX, MTT assays) synthesis->invitro lead_id 3. Lead Identification & SAR Analysis invitro->lead_id invivo 4. In Vivo Efficacy Testing (Animal Models) lead_id->invivo safety 5. Safety & Toxicity Evaluation invivo->safety preclinical 6. Preclinical Candidate safety->preclinical

Caption: Drug development workflow for furanone derivatives.

References

Application Notes and Protocols for Investigating the Biological Effects of Furonol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furonol, with the chemical structure 4-hydroxy-2H-furan-5-one, belongs to the furanone class of heterocyclic compounds. While specific biological activities of this compound are not extensively documented, the furanone scaffold is a common motif in numerous natural and synthetic molecules possessing a wide array of pharmacological properties.[1][2][3] Furanone derivatives have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and antioxidant agents.[1][2][4][5] This document provides a detailed experimental framework for the comprehensive investigation of the biological effects of this compound, from initial cytotoxicity screening to the elucidation of its potential mechanisms of action. The protocols and methodologies outlined herein are designed to guide researchers in systematically characterizing the bioactivity of this and other novel furanone-based compounds.

Preliminary Cytotoxicity and Antiproliferative Assessment

A fundamental first step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This allows for the determination of a working concentration range for subsequent, more detailed mechanistic studies.

Determination of IC50 (Half-maximal Inhibitory Concentration)

The IC50 value is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cell lines (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of this compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100, 250, 500 µM). Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation

Cell LineThis compound IC50 (µM) after 48hPositive Control IC50 (µM) after 48h
HeLa[Experimental Value][Experimental Value]
MCF-7[Experimental Value][Experimental Value]
A549[Experimental Value][Experimental Value]
Cell Cycle Analysis

To understand if this compound's antiproliferative effects are due to cell cycle arrest, flow cytometry analysis of DNA content is performed. Some furanone derivatives have been shown to induce cell cycle arrest.[6]

Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) and incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).

  • Flow Cytometry: Incubate for 30 minutes at room temperature in the dark and analyze the DNA content by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Data Presentation

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control[Experimental Value][Experimental Value][Experimental Value]
This compound (IC50)[Experimental Value][Experimental Value][Experimental Value]
This compound (2x IC50)[Experimental Value][Experimental Value][Experimental Value]

Investigation of Apoptosis Induction

Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents eliminate malignant cells.

Annexin V/PI Staining for Apoptosis Detection

Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent dye that stains the DNA of late apoptotic and necrotic cells with compromised membranes.

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting and Staining: Harvest the cells, wash with PBS, and resuspend in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Flow Cytometry: Incubate for 15 minutes at room temperature in the dark and analyze by flow cytometry.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Data Presentation

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
Vehicle Control[Experimental Value][Experimental Value][Experimental Value][Experimental Value]
This compound (IC50)[Experimental Value][Experimental Value][Experimental Value][Experimental Value]
This compound (2x IC50)[Experimental Value][Experimental Value][Experimental Value][Experimental Value]

Elucidation of Potential Signaling Pathways

Based on the activities of other furanone compounds, this compound may exert its effects through various signaling pathways. Potential pathways to investigate include those related to inflammation and oxidative stress.

Anti-inflammatory Potential: COX and LOX Inhibition

Certain furanone derivatives have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in the inflammatory cascade.[5]

Protocol: In Vitro COX/LOX Inhibition Assay

  • Enzyme Preparation: Use commercially available COX-1, COX-2, and 5-LOX enzyme preparations.

  • Assay Procedure: Perform the assays according to the manufacturer's instructions. Typically, this involves incubating the enzyme with its substrate (arachidonic acid) in the presence of varying concentrations of this compound.

  • Detection: Measure the product formation (e.g., prostaglandins (B1171923) for COX, leukotrienes for LOX) using a suitable method, such as spectrophotometry or ELISA.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each this compound concentration and determine the IC50 values.

Data Presentation

EnzymeThis compound IC50 (µM)Positive Control IC50 (µM)
COX-1[Experimental Value][Indomethacin Value]
COX-2[Experimental Value][Celecoxib Value]
5-LOX[Experimental Value][Zileuton Value]

Diagram: this compound's Potential Anti-inflammatory Mechanism

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid PLA2 COX COX-1/COX-2 Arachidonic Acid->COX LOX 5-LOX Arachidonic Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation This compound This compound This compound->COX Inhibition This compound->LOX Inhibition

Caption: Potential inhibition of inflammatory pathways by this compound.

Antioxidant Activity

Many furanone-containing compounds exhibit antioxidant properties.

Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Assay Procedure: Add 100 µL of various concentrations of this compound (in methanol) to 100 µL of the DPPH solution in a 96-well plate.

  • Incubation and Measurement: Incubate in the dark for 30 minutes at room temperature. Measure the absorbance at 517 nm. Ascorbic acid can be used as a positive control.

  • Data Analysis: Calculate the percentage of DPPH scavenging activity and determine the EC50 (half-maximal effective concentration).

Data Presentation

CompoundDPPH Scavenging EC50 (µM)
This compound[Experimental Value]
Ascorbic Acid[Experimental Value]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental design for characterizing the biological effects of this compound.

G cluster_initial Initial Screening cluster_mechanistic Mechanistic Studies cluster_outcome Outcome A This compound (Test Compound) B Cytotoxicity Screening (MTT Assay) A->B C Determine IC50 B->C D Cell Cycle Analysis (PI Staining) C->D E Apoptosis Assay (Annexin V/PI) C->E F Anti-inflammatory Assay (COX/LOX Inhibition) C->F G Antioxidant Assay (DPPH) C->G H Biological Profile of this compound D->H E->H F->H G->H

Caption: Experimental workflow for this compound bioactivity screening.

Hypothetical Signaling Pathway of this compound Action

Based on the known activities of furanone derivatives, a hypothetical signaling pathway for this compound's anticancer effects could involve the induction of apoptosis through the modulation of key regulatory proteins.

G cluster_pathway Apoptotic Signaling This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibition Bax Bax (Pro-apoptotic) This compound->Bax Activation Cell Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical apoptotic pathway induced by this compound.

Disclaimer: The experimental protocols and hypothetical pathways described are intended as a general guide for research purposes. Optimization of protocols and further investigation into specific molecular targets will be necessary to fully elucidate the biological effects of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Furonol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Furonol, also known as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) or Furaneol®. Our goal is to help you improve reaction yields and obtain high-purity this compound for your research and development needs.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: this compound is primarily synthesized through several key pathways. Chemical synthesis often starts from precursors like L-rhamnose or fructose (B13574) and its derivatives.[1] The Maillard reaction is a common approach for this compound synthesis, particularly from L-rhamnose.[1] Another significant method is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds to form the furan (B31954) ring.[2][3] Additionally, biotechnological and enzymatic routes are being explored, often utilizing precursors such as D-fructose-1,6-diphosphate.[4]

Q2: Why is my this compound synthesis yield consistently low?

A2: Low yields in this compound synthesis can be attributed to several factors, including incomplete reactions, the formation of side products, and product degradation.[2] The high reactivity of the furan ring, especially under acidic conditions, can lead to polymerization or decomposition.[2] Suboptimal reaction conditions such as temperature, pH, and catalyst choice are also major contributors to low yields.[5][6]

Q3: My reaction mixture is turning dark and forming a tar-like substance. What is causing this?

A3: The formation of a dark, polymeric substance is a frequent issue in furan synthesis, often resulting from the high reactivity of the furan ring under acidic conditions.[2] This can lead to polymerization or decomposition of either the starting materials or the this compound product itself.[2] Careful control over temperature and pH is essential to minimize these side reactions.[2]

Q4: I'm observing a significant amount of an open-ring byproduct. What is the cause?

A4: Ring-opening of the furan moiety is a known side reaction, particularly in the presence of acid and water.[2] This can lead to the formation of various acyclic dicarbonyl compounds. The specific structure of the byproduct will depend on the substituents on the furan ring and the reaction conditions.[2]

Troubleshooting Guides

Issue 1: Low Yield in this compound Synthesis
Potential Cause Troubleshooting Steps & Solutions
Suboptimal Reaction Temperature Run the reaction at the lowest effective temperature. Consider performing temperature optimization studies to find the ideal balance between reaction rate and side product formation.[2]
Inappropriate Catalyst The choice and concentration of the catalyst are critical. For acid-catalyzed reactions like the Paal-Knorr synthesis, consider using milder Lewis acids or solid acid catalysts instead of strong protic acids to reduce substrate degradation.[6]
Incorrect pH For syntheses involving Maillard-type reactions, the pH of the medium significantly influences the yield. Optimize the pH using a suitable buffer system, as phosphate (B84403) concentration has been shown to be a critical parameter.[5]
Prolonged Reaction Time Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time.[6] Extended reaction times can lead to product degradation and the formation of polymeric byproducts.[2]
Presence of Water (for certain reactions) In reactions sensitive to water, such as those employing moisture-sensitive reagents, ensure the use of anhydrous solvents and reagents to prevent unwanted side reactions.[2]
Issue 2: Formation of Polymeric Byproducts and Tar
Potential Cause Troubleshooting Steps & Solutions
Excessive Acidity Use milder acidic catalysts (e.g., p-toluenesulfonic acid instead of sulfuric acid) or a buffer system to maintain a less acidic environment.[2]
High Reaction Temperatures Elevated temperatures can promote decomposition and polymerization. Run the reaction at a lower temperature to minimize these pathways.[2]
Extended Reaction Duration Allowing the reaction to proceed for too long can increase the formation of polymeric byproducts.[2] Optimize the reaction time by monitoring its progress.

Quantitative Data Summary

The yield of this compound is highly dependent on the chosen synthetic route and reaction conditions. Below is a summary of reported yields for different methods.

Starting Material Catalyst/Reagents Reaction Conditions Yield Reference
L-rhamnoseDibutylamine or piperidineHeating in acetic acid or ethanol70-80%[1]
L-rhamnoseAlanyl-glutamine (dipeptide)Reflux in phosphate buffer/butyl acetate (B1210297) (biphasic)up to 35%[1]
L-rhamnoseL-lysineAqueous system, optimized pH and phosphate concentration>40 mol%[5]
D-fructose-1,6-diphosphateYeast (Zygosaccharomyces rouxii)Incubation at 30°C, pH 4-5-[4]
2,5-dimethyl-dihydro-3(2H)-furanoneAldehyde, O₃, AcidMulti-step: Aldol condensation, ozonolysis, cyclization-[1]

Experimental Protocols

Protocol 1: this compound Synthesis from L-Rhamnose using a Dipeptide Catalyst[1]

Objective: To synthesize this compound from L-rhamnose in a biphasic system catalyzed by a dipeptide.

Materials:

  • L-rhamnose monohydrate (100 g)

  • Phosphate buffer (NaH₂PO₄/Na₂HPO₄, pH 6-7) (600 g)

  • Butyl acetate (500 g)

  • Alanyl-glutamine (95.8 g)

  • Reaction vessel with reflux condenser and stirrer

  • Nitrogen gas source

Procedure:

  • Combine 100 g of rhamnose monohydrate, 600 g of the phosphate buffer, 500 g of butyl acetate, and 95.8 g of alanyl-glutamine in the reaction vessel.

  • Purge the reaction vessel with nitrogen gas to create an inert atmosphere.

  • Heat the mixture to reflux (approximately 100°C) with continuous stirring.

  • Monitor the progress of the reaction by analyzing the organic phase for this compound content until it remains constant. The typical reaction time is 3-6 hours.

  • After completion, cool the mixture and separate the organic phase.

  • Isolate this compound from the organic phase using appropriate purification techniques (e.g., distillation, chromatography).

Protocol 2: Paal-Knorr Furan Synthesis (General Procedure)[3][7]

Objective: To synthesize a substituted furan from a 1,4-dicarbonyl compound via acid-catalyzed cyclization.

Materials:

  • 1,4-dicarbonyl compound (e.g., hexane-2,5-dione)

  • Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or a Lewis acid)

  • Anhydrous solvent (e.g., toluene)

  • Round-bottom flask with a reflux condenser (a Dean-Stark trap can be used for azeotropic water removal)

  • Stirring apparatus

Procedure:

  • Dissolve the 1,4-dicarbonyl compound in the anhydrous solvent in the round-bottom flask.

  • Add a catalytic amount of the acid catalyst.

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Visualizations

furonol_synthesis_pathway cluster_precursors Starting Materials cluster_reactions Synthetic Routes L-Rhamnose L-Rhamnose Maillard Reaction Maillard Reaction L-Rhamnose->Maillard Reaction Fructose-1,6-diphosphate Fructose-1,6-diphosphate Enzymatic Conversion Enzymatic Conversion Fructose-1,6-diphosphate->Enzymatic Conversion 1,4-Dicarbonyl 1,4-Dicarbonyl Paal-Knorr Synthesis Paal-Knorr Synthesis 1,4-Dicarbonyl->Paal-Knorr Synthesis This compound This compound Maillard Reaction->this compound Enzymatic Conversion->this compound Paal-Knorr Synthesis->this compound

Caption: Key synthetic pathways to this compound.

troubleshooting_workflow start Low Yield or Side Product Formation check_temp Is Temperature Optimized? start->check_temp adjust_temp Adjust Temperature (Lower if degradation, optimize for rate) check_temp->adjust_temp No check_catalyst Is Catalyst Appropriate? check_temp->check_catalyst Yes adjust_temp->check_catalyst change_catalyst Screen Milder Catalysts (e.g., Lewis Acids) check_catalyst->change_catalyst No check_time Is Reaction Time Optimal? check_catalyst->check_time Yes change_catalyst->check_time monitor_reaction Monitor Progress (TLC/GC-MS) to Determine Endpoint check_time->monitor_reaction No success Improved Yield check_time->success Yes monitor_reaction->success

Caption: Troubleshooting workflow for low yield.

paal_knorr_mechanism cluster_0 Paal-Knorr Furan Synthesis diketone 1,4-Diketone protonation Protonation of a Carbonyl diketone->protonation + H+ enolization Enolization of the second Carbonyl protonation->enolization cyclization Intramolecular Nucleophilic Attack enolization->cyclization hemiacetal Hemiacetal Intermediate cyclization->hemiacetal dehydration Dehydration hemiacetal->dehydration - H2O furan Furan Product dehydration->furan

Caption: Mechanism of Paal-Knorr furan synthesis.

References

Furonol Synthesis: A Technical Support Guide to Common Impurities and Their Removal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of Furonol (2,5-dimethyl-4-hydroxy-3(2H)-furanone), ensuring the purity of the final compound is paramount for reliable experimental outcomes. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to impurities encountered during this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in this compound synthesis?

Impurities in this compound synthesis can originate from several stages of the production process. The primary sources include:

  • Starting Materials: Purity of the initial reagents, such as acetaldehyde (B116499) and acetylene, is crucial. Impurities present in these starting materials can carry through the synthesis and contaminate the final product.

  • Intermediates: Incomplete conversion of intermediates, like 2,5-hexynediol and hexane-2,5-diol-3,4-dione, will result in their presence in the crude product.

  • Byproducts: Side reactions occurring at each synthetic step can generate unwanted compounds. For instance, aldol (B89426) condensation of acetaldehyde is a common side reaction.

  • Degradation Products: this compound is known to be sensitive to heat and acidic conditions. Degradation can occur during the final cyclization step or subsequent purification, leading to the formation of various degradation products.[1]

Q2: What specific impurities should I be looking for at each stage of the synthesis?

A plausible and common synthetic route to this compound involves three main stages. Below is a breakdown of potential impurities at each step:

Stage 1: Favorskii Reaction (Ethylation of Acetaldehyde with Acetylene)

  • Unreacted Starting Materials: Acetaldehyde, Acetylene.

  • Side Products: Diols from the aldol condensation of acetaldehyde, and potential enone rearrangement products.[2][3]

Stage 2: Ozonolysis of 2,5-Hexynediol

  • Incomplete Reaction: Unreacted 2,5-hexynediol.

  • Side Products: Ozonolysis of alkynes in the presence of water can lead to the formation of carboxylic acids.[4]

Stage 3: Acid-Catalyzed Cyclization

  • Incomplete Reaction: Unreacted hexane-2,5-diol-3,4-dione.

  • Degradation Products: this compound is unstable in acidic conditions, which can lead to various degradation products.[1]

Q3: What analytical techniques are recommended for identifying and quantifying impurities in my this compound sample?

A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying polar compounds like this compound and its impurities. A reversed-phase C18 column with a UV detector is commonly used.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying volatile and semi-volatile impurities. Due to this compound's polarity and thermal instability, derivatization may be necessary to improve its chromatographic behavior.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about the impurities, which is crucial for their definitive identification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it highly effective for identifying unknown impurities.[9]

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you might encounter during the synthesis and purification of this compound.

Issue 1: Low Purity of Crude this compound After Synthesis

Possible Cause: Incomplete reactions or significant side product formation.

Troubleshooting Steps:

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or a rapid analytical technique like HPLC or GC to monitor the consumption of starting materials and intermediates at each stage.

  • Optimize Reaction Conditions:

    • Favorskii Reaction: Ensure the use of a suitable base and control the temperature to minimize aldol condensation.

    • Ozonolysis: Carefully control the reaction temperature and ensure complete reaction by monitoring the disappearance of the starting alkyne.

    • Cyclization: Use the mildest acidic conditions and the shortest reaction time necessary to achieve cyclization, minimizing degradation of the final product.

  • Purify Starting Materials: If significant impurities are traced back to the starting materials, consider purifying them before use.

Issue 2: Presence of Acidic Impurities in the Final Product

Possible Cause: Carryover of the acid catalyst from the cyclization step or formation of acidic byproducts during ozonolysis.

Troubleshooting Steps:

  • Aqueous Workup: After the reaction, perform an aqueous workup. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash it with a mild basic solution, such as saturated sodium bicarbonate, to neutralize and remove acidic impurities.[10]

  • Filtration through a Basic Plug: Pass a solution of the crude product through a short column (plug) of a basic adsorbent like basic alumina (B75360) or silica (B1680970) gel treated with a base.[11]

Issue 3: Difficulty in Removing Polar Impurities by Column Chromatography

Possible Cause: The impurities have a similar polarity to this compound, making separation by traditional silica gel chromatography challenging.

Troubleshooting Steps:

  • Optimize Chromatography Conditions:

    • Solvent System: Experiment with different solvent systems and gradients to improve resolution.

    • Stationary Phase: Consider using a different stationary phase, such as alumina or a bonded-phase silica gel. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative.[12]

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for purifying crystalline solids like this compound. Experiment with different solvents to find one in which this compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Preparative HPLC: For high-purity requirements, preparative HPLC can provide excellent separation of closely related polar compounds.

Experimental Protocols

Protocol 1: General Purification of this compound by Silica Gel Column Chromatography

This protocol outlines a general procedure for the purification of this compound from a crude reaction mixture.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh for gravity chromatography or 230-400 mesh for flash chromatography)

  • Hexane (B92381)

  • Ethyl Acetate

  • Glass column

  • Fraction collector or test tubes

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pour it into the column, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (or a slightly more polar solvent) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry sample onto the top of the column.

  • Elution: Start the elution with a low-polarity solvent mixture (e.g., 9:1 Hexane:Ethyl Acetate). Gradually increase the polarity of the eluent (e.g., 7:3, 1:1) to elute the compounds from the column.

  • Fraction Collection: Collect fractions of the eluate.

  • Analysis: Monitor the separation by spotting the collected fractions on a TLC plate, developing it in an appropriate solvent system, and visualizing the spots under a UV lamp.

  • Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.

Protocol 2: Recrystallization of this compound

This protocol describes a general method for purifying this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethyl acetate, acetone, water, or a mixture)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a small amount of the chosen solvent. Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator.

Quantitative Data

The efficiency of purification methods can be quantified by measuring the purity of the final product and the recovery yield. The following table provides representative data for common purification techniques used for furanone derivatives.

Purification MethodTypical Purity AchievedTypical Recovery RateKey Parameters to Optimize
Silica Gel Column Chromatography >95%60-80%Eluent composition and gradient
Recrystallization >98%50-85%Solvent system, cooling rate
Preparative HPLC >99%70-90%Column type, mobile phase, flow rate

Note: These values are typical and can vary depending on the specific impurities present and the optimization of the purification protocol.

Visualizing Workflows and Relationships

Synthesis and Impurity Formation Workflow

Furonol_Synthesis_Impurities cluster_synthesis This compound Synthesis Pathway cluster_impurities Potential Impurities Acetaldehyde Acetaldehyde + Acetylene Hexynediol 2,5-Hexynediol Acetaldehyde->Hexynediol Favorskii Reaction Aldol Aldol Products Acetaldehyde->Aldol UnreactedStart Unreacted Starting Materials/Intermediates Acetaldehyde->UnreactedStart Hexanedionediol Hexane-2,5-diol-3,4-dione Hexynediol->Hexanedionediol Ozonolysis CarboxylicAcids Carboxylic Acids Hexynediol->CarboxylicAcids Hexynediol->UnreactedStart This compound This compound Hexanedionediol->this compound Acid-Catalyzed Cyclization Hexanedionediol->UnreactedStart Degradation Degradation Products This compound->Degradation Purification_Troubleshooting Start Crude this compound (Low Purity) CheckAcidic Acidic Impurities Present? Start->CheckAcidic BasicWash Perform Basic Wash (e.g., NaHCO3 soln.) CheckAcidic->BasicWash Yes CheckPolar Polar Impurities Co-eluting? CheckAcidic->CheckPolar No BasicWash->CheckPolar OptimizeChromo Optimize Column Chromatography (Solvent/Stationary Phase) CheckPolar->OptimizeChromo Yes Purethis compound Pure this compound CheckPolar->Purethis compound No Recrystallize Attempt Recrystallization OptimizeChromo->Recrystallize OptimizeChromo->Purethis compound PrepHPLC Consider Preparative HPLC Recrystallize->PrepHPLC Recrystallize->Purethis compound PrepHPLC->Purethis compound

References

Technical Support Center: Stabilizing 3-Hydroxy-2(5H)-Furanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-hydroxy-2(5H)-furanone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage and handling of this compound to prevent degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of 3-hydroxy-2(5H)-furanone during storage?

A1: The primary factors contributing to the degradation of 3-hydroxy-2(5H)-furanone are exposure to inappropriate pH, temperature, and light. As a furanone derivative, it is susceptible to hydrolysis, particularly in neutral to basic aqueous solutions, which leads to the opening of the furanone ring.[1][2] Elevated temperatures can accelerate this degradation process.[1][2] Additionally, exposure to light and oxidizing agents can also contribute to its instability.[1]

Q2: What are the recommended long-term storage conditions for solid 3-hydroxy-2(5H)-furanone?

A2: For optimal long-term stability, solid 3-hydroxy-2(5H)-furanone should be stored in a tightly sealed container at 2-8°C, protected from light and moisture.[1] For extended storage, flushing the container with an inert gas such as argon or nitrogen is recommended to minimize the risk of oxidative degradation.[1][2]

Q3: How does pH affect the stability of 3-hydroxy-2(5H)-furanone in aqueous solutions?

A3: The stability of 3-hydroxy-2(5H)-furanone in aqueous solutions is highly dependent on pH. The compound is most stable in acidic conditions, ideally within a pH range of 3 to 5.[1][2] As the pH increases towards neutral and basic conditions, the rate of hydrolysis significantly increases, leading to ring-opening and the formation of an acyclic carboxylic acid derivative.[1][2] Therefore, for experimental work, preparing fresh solutions in an acidic buffer is recommended if compatible with the assay.[1]

Q4: Can I use antioxidants to improve the stability of 3-hydroxy-2(5H)-furanone solutions?

A4: Yes, if your application is sensitive to oxidative degradation, the addition of an antioxidant may be beneficial. While specific studies on 3-hydroxy-2(5H)-furanone are limited, antioxidants like ascorbic acid are commonly used to protect similar compounds from oxidation.[1] However, compatibility with your specific experimental setup should be verified.

Q5: What are the likely degradation products of 3-hydroxy-2(5H)-furanone?

A5: The primary degradation product of 3-hydroxy-2(5H)-furanone in aqueous solution is its acyclic isomer, which is formed through hydrolysis and ring-opening.[1][2] Under strongly basic conditions, further isomerization and hydration can occur.[2] Other potential degradation products can arise from oxidation. To definitively identify degradation products in your specific matrix, a forced degradation study followed by analysis using techniques like LC-MS is recommended.[1]

Troubleshooting Guides

Issue 1: Discoloration of the solid compound or solutions.

  • Possible Cause: Oxidation or polymerization.

  • Troubleshooting Steps:

    • Inert Atmosphere: For long-term storage of the solid, ensure the container is flushed with an inert gas (e.g., argon or nitrogen). For solutions, use de-gassed solvents.[1][2]

    • Light Protection: Always store the solid compound and any solutions in amber vials or otherwise protected from light.[1]

    • Antioxidant Addition: If compatible with your downstream application, consider adding a small amount of an antioxidant to your solutions.[1]

Issue 2: Loss of potency or inconsistent results in biological assays.

  • Possible Cause: Degradation of the compound due to improper storage or handling, particularly in aqueous solutions at physiological pH.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the solid compound has been consistently stored at 2-8°C and protected from light.[1]

    • Prepare Fresh Solutions: Always prepare fresh working solutions of 3-hydroxy-2(5H)-furanone immediately before each experiment.[2]

    • Use Acidic Buffer: If possible, prepare stock solutions in an acidic buffer (pH 3-5) to enhance stability.[1][2]

    • Time-Course Stability Check: Perform a preliminary experiment to assess the stability of the compound in your specific assay medium over the duration of your experiment. Analyze samples at different time points (e.g., 0, 1, 2, 4 hours) by HPLC to quantify the remaining concentration.[2]

    • Consider Degradation Products: Be aware that degradation products may have their own biological activity or could interfere with your assay.[2]

Quantitative Data

The stability of furanone compounds is highly dependent on pH and temperature. The following table provides an estimate of the degradation of a similar furanone compound, 3,4-Dihydroxy-5-methyl-2-furanone, over 24 hours under different conditions. This data should be used as a general guide, and a formal stability study is recommended for precise quantification of 3-hydroxy-2(5H)-furanone in your specific formulation.

ConditionParameterEstimated Degradation (%)Recommendation
pH (Aqueous Buffer) pH 3< 5%Maintain acidic conditions for aqueous solutions.[1]
pH 715-25%Avoid prolonged storage in neutral solutions.[1]
pH 9> 50%Avoid basic conditions.[1]
Temperature (Solid) 4°C (Protected from light)< 2%Recommended storage temperature.[1]
25°C (Protected from light)5-10%Avoid room temperature storage for extended periods.[1]
40°C (Protected from light)20-40%Avoid exposure to elevated temperatures.[1]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general method for assessing the stability of 3-hydroxy-2(5H)-furanone. Method optimization may be required for your specific equipment and formulation.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.[2][3]

  • Column: A reverse-phase C18 column is a suitable starting point.[3]

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (B52724) or methanol.[3]

  • Detection Wavelength: Determine the UV maximum absorbance for 3-hydroxy-2(5H)-furanone.

  • Column Temperature: 30°C.[1]

  • Sample Preparation:

    • Prepare a stock solution of 3-hydroxy-2(5H)-furanone in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Procedure:

    • Prepare solutions of 3-hydroxy-2(5H)-furanone in buffers of different pH (e.g., 2, 4, 7, 9).[3]

    • Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).[3]

    • Withdraw aliquots at predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours).[3]

    • Immediately analyze the aliquots by HPLC to determine the concentration of the remaining 3-hydroxy-2(5H)-furanone.[2]

    • Plot the concentration versus time for each condition to determine the degradation kinetics.[3]

Protocol 2: Forced Degradation Study

This study helps to identify potential degradation products and demonstrate the specificity of the analytical method.[1]

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl to a concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Neutralize a sample with 0.1 M NaOH before HPLC analysis.[1]

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH to a concentration of 1 mg/mL. Incubate at room temperature for 1-4 hours (basic conditions may cause rapid degradation). Neutralize a sample with 0.1 M HCl before HPLC analysis.[1]

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide to a concentration of 1 mg/mL. Incubate at room temperature for 24 hours, protected from light.[1]

Visualizations

Degradation Pathway of 3-hydroxy-2(5H)-furanone furanone 3-hydroxy-2(5H)-furanone (Cyclic Form) acyclic Acyclic Carboxylic Acid (Open-Chain Form) furanone->acyclic Hydrolysis (Neutral/Basic pH) acyclic->furanone Cyclization (Acidic pH) further_degradation Further Degradation Products acyclic->further_degradation Oxidation / Other Reactions

Caption: Primary degradation pathway of 3-hydroxy-2(5H)-furanone in aqueous solution.

Experimental Workflow for Stability Testing cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) prep_working Prepare Working Solutions in Different Buffers prep_stock->prep_working incubate Incubate at Constant Temperature prep_working->incubate time_points Withdraw Aliquots at Predetermined Time Points incubate->time_points hplc HPLC Analysis time_points->hplc data_analysis Data Analysis and Degradation Kinetics hplc->data_analysis

Caption: Workflow for assessing the stability of 3-hydroxy-2(5H)-furanone.

References

Technical Support Center: Optimizing Reaction Conditions for Furonol Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Furonol derivatization. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your experimental conditions. This compound, chemically known as 4-hydroxy-2,5-dimethyl-3(2H)-furanone and often referred to as Furaneol or strawberry furanone, is a key aroma compound whose analysis is critical in various fields. Due to its polarity and thermal instability, derivatization is a crucial step for accurate and reproducible analysis, particularly by gas chromatography-mass spectrometry (GC-MS).

This guide will walk you through common derivatization methods, provide detailed experimental protocols, and offer solutions to frequently encountered problems.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for this compound analysis?

A1: Derivatization is a chemical modification of an analyte to improve its analytical properties. For this compound, which is a polar and thermally sensitive compound, derivatization is often essential for GC-MS analysis. It converts this compound into a more stable, less polar, and more volatile compound. This leads to improved chromatographic peak shape, increased sensitivity, and more reproducible results.[1]

Q2: What are the most common derivatization methods for this compound?

A2: The most common derivatization methods for this compound target its hydroxyl group and include:

  • Alkylation: This method involves replacing the active hydrogen of the hydroxyl group with an alkyl group. A widely used reagent for this is pentafluorobenzyl bromide (PFBBr).

  • Silylation: This is a very common technique where the active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used.

  • Acylation: This method introduces an acyl group to the hydroxyl functional group. Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or acetic anhydride are used to form ester derivatives.

Q3: How do I choose the best derivatization method for my application?

A3: The choice of derivatization method depends on several factors, including the analytical technique, the sample matrix, and the specific goals of the analysis.

  • PFBBr derivatization is a robust method that produces a stable derivative, making it suitable for quantitative analysis in complex matrices.[2]

  • Silylation is a versatile and effective method, but the resulting TMS derivatives can be sensitive to moisture, requiring anhydrous conditions and prompt analysis.

  • Acylation with fluorinated anhydrides like TFAA can be a good alternative, producing stable derivatives and potentially avoiding interference from naturally occurring acetylated compounds.[1]

Q4: Can I analyze this compound without derivatization?

A4: While it is possible to analyze this compound without derivatization using techniques like HPLC or under specific GC conditions, it often leads to challenges such as poor peak shape (tailing) and lower sensitivity, especially at low concentrations. For trace-level analysis and to ensure high-quality, reproducible data in GC-MS, derivatization is highly recommended.[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during this compound derivatization and analysis.

Issue 1: Low or No Derivatization Yield
Potential Cause Recommended Solution
Presence of Moisture Silylating reagents (e.g., BSTFA) are highly sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents. Store reagents under an inert atmosphere and away from moisture.
Reagent Degradation Use fresh derivatization reagents. Reagents, especially silylating agents, can degrade over time or with exposure to air and moisture.
Incorrect Reaction pH The pH of the reaction mixture is critical for many derivatization reactions. For PFBBr derivatization, the reaction is typically carried out under basic conditions to deprotonate the hydroxyl group of this compound, making it a better nucleophile.[2]
Insufficient Reaction Time or Temperature Ensure that the reaction is allowed to proceed for a sufficient amount of time and at the optimal temperature. For some reactions, heating may be necessary to achieve a good yield. Monitor the reaction progress by analyzing aliquots at different time points.
Analyte Degradation This compound itself can be unstable under certain conditions. Minimize sample preparation time and keep samples cool when not in the reaction step.[1]
Issue 2: Poor Chromatographic Peak Shape (Tailing)
Potential Cause Recommended Solution
Incomplete Derivatization Incomplete reaction can result in the presence of both the derivatized and underivatized analyte, leading to peak tailing. Optimize reaction conditions (time, temperature, reagent concentration) to ensure the reaction goes to completion.
Active Sites in the GC System Polar underivatized this compound or even its derivatives can interact with active sites in the GC inlet liner or on the column. Use a deactivated GC inlet liner and a column suitable for your analytes. Regular maintenance, including cleaning the inlet and trimming the column, is crucial.[1]
Column Overload Injecting too much sample can lead to peak fronting or tailing. Try diluting the sample or increasing the split ratio.
Inappropriate GC Conditions A suboptimal temperature program or carrier gas flow rate can affect peak shape. Optimize the GC oven temperature program to ensure proper elution of the derivative.
Issue 3: Presence of Extraneous Peaks in the Chromatogram
Potential Cause Recommended Solution
Byproducts of the Derivatization Reaction Excess derivatizing reagent and byproducts from the reaction can result in large, interfering peaks. If possible, include a cleanup step after derivatization to remove excess reagent. This can sometimes be achieved by evaporation under a gentle stream of nitrogen if the derivative is less volatile than the reagent.
Contamination Contamination can come from solvents, glassware, or the sample itself. Run a reagent blank (all components except the sample) to identify peaks originating from the reagents and solvents.

Quantitative Data Summary

The selection of a derivatization method is often guided by its quantitative performance. The following table summarizes key performance indicators for the PFBBr derivatization method for this compound analysis from a published study.

ParameterValueReference
Limit of Detection (LOD) 0.5 ng/mL[2]
Limit of Quantification (LOQ) 2 ng/mL[2]
Linear Range 2 - 500 ng/mL[2]
Repeatability (RSD) 9.5%[2]

Experimental Protocols

Protocol 1: Derivatization of this compound with Pentafluorobenzyl Bromide (PFBBr)

This protocol is based on a well-established method for the quantification of this compound in aqueous samples.[2]

Materials:

  • This compound standard or sample extract

  • Pentafluorobenzyl bromide (PFBBr) solution

  • Sodium hydroxide (B78521) (NaOH) solution

  • Suitable organic solvent (e.g., acetone)

  • Headspace vials with caps

Procedure:

  • Sample Preparation: Place an aliquot of the aqueous sample or standard into a headspace vial.

  • pH Adjustment: Add NaOH solution to the vial to adjust the pH to basic conditions. This facilitates the deprotonation of the hydroxyl group of this compound.

  • Addition of Derivatizing Reagent: Add the PFBBr solution to the vial.

  • Reaction: Tightly cap the vial and heat the mixture at an elevated temperature (e.g., 60-80°C) for a specific time (e.g., 30-60 minutes) to allow the reaction to complete.

  • Cooling: Cool the vial to room temperature before analysis.

  • Analysis: The derivatized sample is now ready for analysis, for example, by headspace solid-phase microextraction (HS-SPME) followed by GC-MS.

Protocol 2: General Protocol for Silylation of this compound with BSTFA

This is a general protocol for silylation of compounds with hydroxyl groups and should be optimized for this compound.

Materials:

  • Dried this compound standard or sample extract

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), can contain 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Anhydrous solvent (e.g., pyridine (B92270), acetonitrile (B52724), or dichloromethane)

  • Reaction vials with caps

Procedure:

  • Sample Preparation: Ensure the sample is completely dry, as moisture will deactivate the silylating reagent. This can be achieved by evaporation of the solvent under a stream of nitrogen or by lyophilization.

  • Reagent Addition: Add the anhydrous solvent to the dried sample in a reaction vial, followed by the BSTFA reagent. It is advisable to use an excess of the silylating reagent.

  • Reaction: Cap the vial tightly and heat at a suitable temperature (e.g., 60-75°C) for a specified time (e.g., 30-60 minutes). The optimal time and temperature will need to be determined experimentally.

  • Cooling: Cool the vial to room temperature.

  • Analysis: The derivatized sample can be directly injected into the GC-MS.

Protocol 3: General Protocol for Acylation of this compound with TFAA

This is a general protocol for the acylation of hydroxyl-containing compounds and should be optimized for this compound.

Materials:

  • Dried this compound standard or sample extract

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous solvent (e.g., acetonitrile or dichloromethane)

  • Optional: A basic catalyst (e.g., pyridine or triethylamine) to accelerate the reaction.

  • Reaction vials with caps

Procedure:

  • Sample Preparation: Ensure the sample is dry.

  • Reagent Addition: Dissolve the dried sample in the anhydrous solvent in a reaction vial. Add the TFAA reagent. If a catalyst is used, it should be added to the sample solution before the TFAA.

  • Reaction: Cap the vial tightly and allow the reaction to proceed at room temperature or with gentle heating (e.g., 50-70°C) for a specified time (e.g., 15-30 minutes).

  • Removal of Excess Reagent (Optional): After the reaction is complete, the excess reagent and byproducts can be removed by evaporation under a gentle stream of nitrogen. The residue is then redissolved in a suitable solvent for GC-MS analysis.

  • Analysis: Inject the derivatized sample into the GC-MS.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Aqueous Sample (e.g., fruit juice) add_reagent Add Derivatization Reagent (e.g., PFBBr, BSTFA, TFAA) sample->add_reagent extract Solid Sample (homogenized extract) extract->add_reagent react Reaction (Optimized Time & Temp) add_reagent->react gcms GC-MS Analysis react->gcms data Data Processing gcms->data

General experimental workflow for this compound derivatization and analysis.

troubleshooting_workflow start Problem Encountered (e.g., Low Yield, Poor Peak Shape) check_reagents Check Reagents (Freshness, Storage) start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, pH) check_reagents->check_conditions Reagents OK optimize Systematically Optimize Reaction Parameters check_reagents->optimize Reagents Faulty check_system Inspect GC-MS System (Liner, Column, Leaks) check_conditions->check_system Conditions OK check_conditions->optimize Conditions Not Optimal check_system->optimize System OK check_system->optimize System Issue Found resolve Problem Resolved optimize->resolve

A logical workflow for troubleshooting this compound derivatization issues.

References

avoiding degradation of Furonol during extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the extraction of Furonol (also known as 4-hydroxy-2,5-dimethyl-3(2H)-furanone, HDMF, or strawberry furanone), with a focus on preventing its degradation. This compound is a key aroma compound with significant interest in the food, fragrance, and pharmaceutical industries. However, its inherent instability presents challenges during extraction and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to extract?

A1: this compound is a naturally occurring organic compound responsible for the characteristic sweet, caramel-like aroma of many fruits, particularly strawberries and pineapples. The primary challenges in extracting this compound stem from its high polarity and thermal instability. These properties make it susceptible to degradation under harsh extraction conditions, such as high temperatures and extreme pH levels, leading to low recovery rates.

Q2: What are the main factors that cause this compound degradation during extraction?

A2: The principal factors leading to this compound degradation are:

  • High Temperatures: this compound is thermally labile and can degrade at elevated temperatures commonly used in traditional extraction methods like Soxhlet.

  • pH: this compound is unstable across a pH range of 2.0 to 8.0. Degradation is particularly favored at lower pH values.

  • Oxidation: As a phenolic compound, this compound is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and the presence of metal ions.

  • Enzymatic Degradation: In biological matrices, enzymes present in the sample can contribute to the degradation of this compound if not properly inactivated.

Q3: What are the common degradation products of this compound?

A3: The thermal degradation of this compound in an aqueous environment is believed to proceed through a series of reactions including ring opening, hydrolysis, and retro-aldolization. This process can lead to the formation of various smaller, more volatile compounds.

Q4: Can I use stabilizers to prevent this compound degradation during extraction?

A4: Yes, the use of antioxidants as stabilizers can be a beneficial strategy. While specific studies on this compound are limited, for other phenolic compounds, antioxidants like ascorbic acid (Vitamin C) and butylated hydroxytoluene (BHT) have been used to prevent oxidative degradation during extraction.[1][2][3] Ascorbic acid is a water-soluble antioxidant, while BHT is lipid-soluble, and the choice would depend on the solvent system used. It is recommended to perform preliminary experiments to determine the optimal type and concentration of the stabilizer for your specific application.

Troubleshooting Guide: Low this compound Recovery

This guide addresses common issues encountered during this compound extraction that may lead to lower than expected yields.

Problem Potential Cause Suggested Solution
Low or No this compound Peak in Chromatogram Degradation during Extraction: The extraction temperature may be too high, or the pH of the solvent may be unsuitable.- Use a low-temperature extraction method such as Ultrasonic-Assisted Extraction (UAE). - Ensure the extraction temperature is maintained below 50°C. - Buffer the extraction solvent to a neutral or slightly acidic pH (around 6-7).
Inefficient Extraction: The solvent may not be optimal for this compound, or the extraction time may be insufficient.- Use a polar solvent such as methanol (B129727), ethanol, or acetone. Aqueous mixtures (e.g., 80% methanol) can also be effective. - Optimize the extraction time. For UAE, start with a shorter duration (e.g., 15-20 minutes) and incrementally increase it.
Degradation during Analysis: If using Gas Chromatography (GC), high injector temperatures can cause on-column degradation.- Lower the GC injector temperature. - Consider derivatization of this compound to increase its thermal stability before GC analysis.
Presence of Multiple Unidentified Peaks Formation of Degradation Products: The appearance of several smaller peaks could indicate the breakdown of this compound.- Review and optimize extraction parameters (temperature, pH, time) to minimize degradation. - Incorporate an antioxidant stabilizer (e.g., ascorbic acid) into the extraction solvent.
Poor Peak Shape (Tailing) in Chromatography Active Sites in GC System: Silanol groups in the GC liner or column can interact with the polar this compound molecule.- Use a deactivated (silylated) GC liner and a high-quality, inert GC column.
Co-elution with Interfering Compounds: The sample matrix may contain other compounds that elute at the same time as this compound.- Optimize the chromatographic method (e.g., temperature program, mobile phase gradient for HPLC). - Employ a sample cleanup step, such as Solid-Phase Extraction (SPE), prior to analysis.

Quantitative Data on this compound Stability

Condition Solvent/Medium Observation Reference
pH Stability Aqueous solutions (pH 2.0-8.0)Unstable across the entire tested pH range.[4]
Thermal Stability Aqueous solutionsDegradation is more favorable at lower pH values when heated.
Storage Stability Not specifiedStable under recommended storage conditions (2-8°C).

Researchers should perform their own stability studies under their specific experimental conditions for the most accurate data.

Experimental Protocol: Ultrasonic-Assisted Extraction (UAE) of this compound from Strawberries

This protocol provides a detailed methodology for the extraction of this compound from strawberries using UAE, a technique known to be effective for thermally sensitive compounds.

1. Materials and Reagents:

  • Fresh or frozen strawberries

  • Methanol (HPLC grade)

  • Water (deionized or HPLC grade)

  • Ascorbic acid (optional, as a stabilizer)

  • Mortar and pestle or homogenizer

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • 0.45 µm syringe filters

  • Vials for sample collection

2. Sample Preparation:

  • Weigh approximately 5 grams of fresh or thawed frozen strawberries.

  • Homogenize the strawberry tissue using a mortar and pestle or an electric homogenizer until a uniform puree is obtained.

3. Extraction Procedure:

  • Transfer the homogenized strawberry sample to a suitable extraction vessel (e.g., a beaker or a centrifuge tube).

  • Prepare the extraction solvent: 80% methanol in water. If using a stabilizer, add ascorbic acid to a final concentration of 0.1% (w/v).

  • Add 20 mL of the extraction solvent to the sample (a 1:4 solid-to-solvent ratio).

  • Place the extraction vessel in an ultrasonic bath. Ensure the water level in the bath is sufficient to cover the solvent level in the vessel.

  • Sonicate the sample for 20 minutes at a controlled temperature of 30-40°C. If using a probe sonicator, use a pulsed mode to avoid excessive heating.

  • After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to separate the solid residue.

  • Carefully collect the supernatant (the liquid extract).

  • Filter the supernatant through a 0.45 µm syringe filter into a clean vial.

  • The extract is now ready for analysis by HPLC or GC-MS (derivatization may be required for GC-MS).

Visualizations

This compound Degradation Pathway

The degradation of this compound is primarily initiated by heat and unfavorable pH conditions, leading to the breakdown of its furan (B31954) ring structure.

Furonol_Degradation This compound This compound (4-hydroxy-2,5-dimethyl-3(2H)-furanone) Intermediate Unstable Intermediates (e.g., open-ring structures) This compound->Intermediate Heat, pH (acidic) Degradation_Products Degradation Products (e.g., smaller volatile compounds) Intermediate->Degradation_Products Hydrolysis, Retro-aldolization

A simplified pathway of this compound degradation.
Experimental Workflow for this compound Extraction

The following diagram illustrates the general workflow for the extraction and analysis of this compound, incorporating steps to minimize degradation.

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction (Low Temperature) cluster_separation Separation & Cleanup cluster_analysis Analysis Start Start: Plant/Food Matrix Homogenize Homogenization Start->Homogenize Add_Solvent Add Polar Solvent (+/- Stabilizer) Homogenize->Add_Solvent UAE Ultrasonic-Assisted Extraction (e.g., 20 min, 30-40°C) Add_Solvent->UAE Centrifuge Centrifugation UAE->Centrifuge Filter Filtration (0.45 µm) Centrifuge->Filter Analysis HPLC or GC-MS Analysis Filter->Analysis

Workflow for this compound extraction and analysis.
Troubleshooting Logic for Low this compound Yield

This diagram provides a logical approach to troubleshooting low yields during this compound extraction.

Troubleshooting_Yield Start Low this compound Yield Check_Degradation Check for Degradation Start->Check_Degradation Check_Extraction Check Extraction Efficiency Check_Degradation->Check_Extraction No Sol_Degradation High Temp? Extreme pH? Use UAE, control T & pH, add stabilizer. Check_Degradation->Sol_Degradation Yes Check_Analysis Check Analytical Method Check_Extraction->Check_Analysis No Sol_Extraction Wrong Solvent? Time too short? Use polar solvent (e.g., 80% MeOH), optimize time. Check_Extraction->Sol_Extraction Yes Sol_Analysis GC injector too hot? Lower injector temp, consider derivatization. Check_Analysis->Sol_Analysis Yes Success Yield Improved Sol_Degradation->Success Sol_Extraction->Success Sol_Analysis->Success

Troubleshooting flowchart for low this compound yield.

References

Navigating Spectroscopic Analysis of Furanones: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference in the spectroscopic analysis of furanone compounds.

A Note on "Furonol": The term "this compound" can refer to 3-hydroxy-2(5H)-furanone. However, in the context of drug development and safety, a more extensively studied and analytically challenging furanone derivative is 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone, commonly known as "MX". This potent mutagen, a byproduct of water disinfection, is of significant interest. This guide will focus on the analytical challenges associated with MX and related halogenated furanones, as the principles of interference and troubleshooting are often transferable to other furanone compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in the spectroscopic analysis of furanone compounds like MX?

The most significant sources of interference in the analysis of furanone compounds, particularly in complex matrices such as biological fluids or environmental samples, include:

  • Matrix Effects: Co-eluting endogenous components from the sample can suppress or enhance the analyte signal.[1][2][3][4] For furanones, this can be a major issue in both chromatographic and direct spectroscopic methods.

  • Solvent Effects: The polarity, pH, and hydrogen bonding capacity of the solvent can alter the absorption and fluorescence spectra of furanones, leading to shifts in wavelength maxima and changes in signal intensity.[5][6][7][8]

  • pH-Dependent Spectral Changes: The spectral properties of many furanones are highly dependent on the pH of the solution.[9][10][11][12] Changes in pH can lead to shifts in absorption maxima and alter the ionization state of the molecule, affecting its spectroscopic behavior.

  • Presence of Impurities and Degradation Products: Impurities from synthesis or degradation of the analyte can have overlapping spectral signals, leading to inaccurate quantification.[13] Furanones can be unstable under certain conditions, leading to the formation of interfering byproducts.[12]

  • Instrumental Factors: Baseline instability, stray light, and detector noise can all contribute to erroneous results in spectroscopic measurements.[14][15]

Q2: How can I minimize matrix effects in my sample preparation?

Minimizing matrix effects is crucial for accurate quantification. Here are some effective strategies:

  • Solid-Phase Extraction (SPE): This is a highly effective cleanup technique to remove interfering compounds from the sample matrix before analysis.[1]

  • Liquid-Liquid Extraction (LLE): This classic technique can be optimized to selectively extract the furanone analyte from the sample matrix.[2]

  • Matrix-Matched Calibration: Preparing calibration standards in a matrix that closely resembles the sample matrix can help to compensate for signal suppression or enhancement.[1]

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, although this may also lower the analyte signal to below the detection limit.[2]

Q3: My UV-Vis spectrum for a furanone compound shows a shifted λmax compared to the literature. What could be the cause?

A shift in the maximum absorption wavelength (λmax) can be attributed to several factors:

  • Solvent Polarity: A change in solvent polarity can induce a bathochromic (red shift) or hypsochromic (blue shift) effect on the absorption spectrum.[5][6]

  • pH of the Solution: The ionization state of the furanone can change with pH, leading to significant shifts in the λmax.[9][10][16] Ensure your sample and standard solutions are buffered to the same pH.

  • Presence of Contaminants: Impurities with their own absorption profiles can overlap with the analyte's spectrum, causing an apparent shift in the λmax.

Q4: I am observing high background noise or a drifting baseline in my spectrophotometer. What troubleshooting steps should I take?

High background noise or a drifting baseline can compromise the accuracy of your measurements. Consider the following:

  • Instrument Warm-up: Ensure the spectrophotometer's lamp and detector have had sufficient time to warm up and stabilize.[14]

  • Blank Measurement: Always run a proper blank (containing the solvent and all matrix components except the analyte) to correct for background absorbance.[17]

  • Cuvette Condition: Scratched, dirty, or improperly matched cuvettes can scatter light and contribute to baseline instability.

  • Environmental Factors: Vibrations, temperature fluctuations, and stray light in the laboratory can affect instrument performance.[14]

Troubleshooting Guides

Problem 1: Poor Reproducibility of Absorbance Readings
Potential Cause Troubleshooting Step Experimental Protocol
Inconsistent Sample pH Verify and buffer the pH of all samples and standards.Use a calibrated pH meter to check the pH of each solution. Adjust with a suitable buffer (e.g., phosphate (B84403) buffer) to the desired pH.
Sample Instability Analyze samples immediately after preparation or store them under appropriate conditions (e.g., protected from light, refrigerated).Prepare a fresh sample and analyze it immediately. Compare the results with a sample that has been stored for a period. If degradation is suspected, perform a time-course study.
Variable Pipetting/Dilution Calibrate pipettes regularly and use consistent dilution techniques.Perform a pipette calibration check using a calibrated analytical balance. For serial dilutions, ensure thorough mixing at each step.
Instrument Drift Allow for adequate instrument warm-up and re-blank the instrument frequently.Follow the manufacturer's recommended warm-up time. Re-blank the instrument with the appropriate solvent before each new set of measurements.
Problem 2: Unexpected Peaks or Spectral Overlap in UV-Vis Analysis
Potential Cause Troubleshooting Step Experimental Protocol
Solvent Impurities Use high-purity, spectroscopy-grade solvents.Run a UV-Vis spectrum of the solvent alone to check for any absorbing impurities in the wavelength range of interest.
Sample Contamination Ensure cleanliness of all glassware and lab equipment.Thoroughly clean all glassware with appropriate detergents and rinse with high-purity water and the analysis solvent.
Presence of Co-eluting Compounds (if using LC-UV) Optimize the chromatographic method to improve separation.Adjust the mobile phase composition, gradient profile, or column chemistry to achieve better resolution between the analyte and interfering peaks.
Analyte Degradation Investigate the stability of the furanone in the chosen solvent and under the experimental conditions.Prepare a fresh standard and compare its spectrum to an older one. If degradation is suspected, analyze the sample by a stability-indicating method like HPLC-MS to identify degradation products.
Problem 3: Signal Suppression or Enhancement in Fluorescence Spectroscopy
Potential Cause Troubleshooting Step Experimental Protocol
Inner Filter Effect Dilute the sample to a lower concentration.Prepare a dilution series of the sample and measure the fluorescence at each concentration. If the fluorescence intensity does not increase linearly with concentration, the inner filter effect may be present.
Quenching by Matrix Components Implement a sample cleanup procedure (e.g., SPE, LLE).Compare the fluorescence intensity of a standard in pure solvent to a standard spiked into the sample matrix. A significant decrease in intensity in the matrix indicates quenching.
pH Effects on Fluorescence Buffer the sample to an optimal and consistent pH.Measure the fluorescence intensity of the furanone at different pH values to determine the optimal pH for maximum fluorescence and ensure all samples are analyzed at this pH.
Presence of Other Fluorescent Compounds Use a more selective excitation wavelength or a narrower emission slit.Run an excitation-emission matrix (EEM) scan of the sample to identify the optimal excitation and emission wavelengths that minimize interference from other fluorophores.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be generated during a troubleshooting process for furanone analysis.

Parameter Condition A (Initial Method) Condition B (After Troubleshooting) Notes
λmax (nm) 285278Shift likely due to change in solvent from methanol (B129727) to a buffered aqueous solution.
Molar Absorptivity (ε) at λmax (L mol⁻¹ cm⁻¹) 12,50011,800Change in ε is expected with a shift in λmax and solvent.
Fluorescence Quantum Yield (Φf) 0.150.25Increase in quantum yield after sample cleanup to remove quenching agents.
Limit of Detection (LOD) (µg/L) 5.01.5Improved LOD due to reduced background noise and matrix interference.
Recovery (%) from Spiked Matrix 75%98%Improved recovery after optimizing the SPE cleanup method.

Visual Troubleshooting Workflows

Experimental Workflow for Furanone Analysis

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_results Results sample Obtain Sample (e.g., Biological Fluid) extract Extraction (SPE or LLE) sample->extract concentrate Solvent Evaporation & Reconstitution extract->concentrate instrument Instrument Setup (Warm-up, Blank) concentrate->instrument measure Measure Absorbance/ Fluorescence instrument->measure data_proc Data Processing (Calibration Curve) measure->data_proc quantify Quantification data_proc->quantify report Report Results quantify->report

Caption: A typical experimental workflow for the spectroscopic analysis of furanones.

Troubleshooting Logic for Spectral Interference

troubleshooting_logic action_node action_node start_node start_node start Inaccurate Results? q_repro Poor Reproducibility? start->q_repro q_peaks Unexpected Peaks? q_repro->q_peaks No a_ph Check & Buffer pH q_repro->a_ph Yes q_signal Signal Suppression/ Enhancement? q_peaks->q_signal No a_solvent Use High-Purity Solvent q_peaks->a_solvent Yes a_cleanup Improve Sample Cleanup (e.g., Optimize SPE) q_signal->a_cleanup Yes a_stability Assess Sample Stability a_ph->a_stability a_solvent->a_cleanup a_calib Use Matrix-Matched Calibration a_cleanup->a_calib

Caption: A decision tree for troubleshooting common interference issues.

References

Technical Support Center: Enhancing the Resolution of Furonol in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic resolution of Furonol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its resolution in chromatography challenging?

This compound is a polar organic compound belonging to the furanone family. Its polarity can lead to poor retention on traditional nonpolar stationary phases, such as C18, in reversed-phase chromatography, resulting in co-elution with the solvent front and inadequate separation from other polar sample components. Additionally, this compound's hydroxyl group can lead to secondary interactions with residual silanols on silica-based columns, causing peak tailing.

Q2: What is the most common cause of peak tailing for this compound?

The most common cause of peak tailing for this compound and similar polar compounds in reversed-phase HPLC is secondary interaction between the analyte and active residual silanol (B1196071) groups on the silica-based stationary phase.[1] These interactions cause some analyte molecules to be retained longer, leading to an asymmetric peak shape.

Q3: How can I improve the retention of this compound on a C18 column?

To improve the retention of polar compounds like this compound on a C18 column, you can:

  • Increase the polarity of the mobile phase: Decrease the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol) in the mobile phase.

  • Adjust the mobile phase pH: For ionizable compounds, adjusting the pH can suppress ionization and increase retention.

  • Use a lower-strength organic modifier: Methanol (B129727) is a more polar and weaker solvent than acetonitrile. Switching from acetonitrile to methanol can increase the retention of polar analytes.

Q4: When should I consider switching to a different type of column for this compound analysis?

If you are unable to achieve adequate retention and resolution of this compound on a C18 column, even after optimizing the mobile phase, consider switching to a column with a more polar stationary phase. Options include:

  • Embedded Polar Group (EPG) columns: These columns have polar groups embedded in the alkyl chains, which enhances the retention of polar analytes.

  • Phenyl-Hexyl columns: These columns offer alternative selectivity through π-π interactions with aromatic compounds.

  • Hydrophilic Interaction Liquid Chromatography (HILIC) columns: HILIC is specifically designed for the separation of very polar compounds and uses a high organic content mobile phase with a small amount of aqueous solvent.

Troubleshooting Guides

Issue 1: Poor Resolution and Co-elution with Solvent Front

Symptoms:

  • The this compound peak is very close to the void volume (t₀).

  • The this compound peak is not baseline-separated from other early-eluting peaks.

  • Resolution (Rs) value is less than 1.5.

Troubleshooting Workflow:

Poor_Resolution start Poor Resolution of this compound check_retention Is Retention Factor (k') < 2? start->check_retention increase_aqueous Increase Aqueous Content in Mobile Phase check_retention->increase_aqueous Yes check_selectivity Are Peaks Overlapping (Poor Selectivity, α ≈ 1)? check_retention->check_selectivity No end Resolution Improved increase_aqueous->end change_organic Switch to Weaker Organic Modifier (e.g., ACN to MeOH) optimize_pH Optimize Mobile Phase pH change_organic->optimize_pH check_selectivity->change_organic No change_column Change Stationary Phase (e.g., C18 to Phenyl-Hexyl or EPG) check_selectivity->change_column Yes change_column->end optimize_pH->end

Caption: Troubleshooting workflow for poor this compound resolution.

Quantitative Data Summary: Effect of Mobile Phase Composition on this compound Retention

Mobile Phase Composition (Acetonitrile:Water, v/v)Retention Factor (k')Tailing Factor (Tf)Resolution (Rs) from Impurity A
50:500.81.80.9
30:702.51.51.8
10:906.21.33.5
50:50 (Methanol:Water, v/v)1.51.61.2
30:70 (Methanol:Water, v/v)3.81.42.5

Note: The data presented in this table is illustrative for furanone-type compounds and may not represent the exact values for this compound.

Experimental Protocol: Optimizing Mobile Phase for this compound

  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water (50:50, v/v)

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at 265 nm

    • Injection Volume: 10 µL

  • Procedure: a. Prepare a standard solution of this compound and any known impurities. b. Equilibrate the HPLC system with the initial mobile phase until a stable baseline is achieved. c. Inject the standard solution and record the chromatogram. d. Calculate the retention factor (k'), tailing factor (Tf), and resolution (Rs). e. If k' is less than 2, decrease the acetonitrile concentration in increments of 10% (e.g., to 40:60, then 30:70) and repeat steps b-d. f. If resolution is still poor, switch the organic modifier to methanol and repeat the optimization starting from a 50:50 methanol:water ratio.

Issue 2: Peak Tailing

Symptoms:

  • The this compound peak is asymmetrical with a drawn-out trailing edge.

  • Tailing factor (Tf) is greater than 1.5.

Troubleshooting Workflow:

Peak_Tailing start This compound Peak Tailing check_pH Is Mobile Phase pH Optimized? start->check_pH adjust_pH Adjust Mobile Phase pH to Suppress Silanol Ionization (e.g., pH 2.5-3.5) check_pH->adjust_pH No check_column Is an End-capped Column Being Used? check_pH->check_column Yes end Peak Shape Improved adjust_pH->end use_endcapped Switch to an End-capped C18 Column check_column->use_endcapped No check_overload Is Sample Overload a Possibility? check_column->check_overload Yes use_endcapped->end reduce_concentration Reduce Sample Concentration check_overload->reduce_concentration Yes check_overload->end No reduce_concentration->end

Caption: Troubleshooting workflow for this compound peak tailing.

Quantitative Data Summary: Effect of Mobile Phase pH on this compound Peak Shape

Mobile Phase pHTailing Factor (Tf)
6.82.2
4.51.8
3.01.2
2.51.1

Note: The data presented in this table is illustrative for furanone-type compounds and may not represent the exact values for this compound.

Experimental Protocol: Mitigating Peak Tailing

  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm (non-end-capped)

    • Mobile Phase: Acetonitrile:Water (30:70, v/v)

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at 265 nm

  • Procedure: a. Prepare a mobile phase with a pH of approximately 3.0 by adding a small amount of an acid (e.g., 0.1% formic acid or phosphoric acid) to the aqueous portion before mixing with the organic modifier. b. Equilibrate the column with the acidified mobile phase. c. Inject the this compound standard and observe the peak shape. d. If tailing persists, consider switching to a modern, high-purity, end-capped C18 column, which has fewer accessible silanol groups. e. If using an end-capped column and tailing is still an issue, investigate the possibility of sample overload by injecting a dilution series of the sample.

Key Experimental Methodologies

Sample Preparation: Solid-Phase Extraction (SPE) for Aqueous Samples

This protocol is suitable for the cleanup and concentration of this compound from complex aqueous matrices.

  • Materials:

    • C18 SPE Cartridges

    • Methanol (HPLC grade)

    • Deionized Water

  • Procedure: a. Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. b. Loading: Load the aqueous sample containing this compound onto the SPE cartridge. c. Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences. d. Elution: Elute this compound from the cartridge with a small volume (e.g., 1-2 mL) of methanol. e. Reconstitution: Evaporate the methanol under a gentle stream of nitrogen and reconstitute the residue in the HPLC mobile phase.

General HPLC Method for this compound Analysis
  • Column: C18, 4.6 x 150 mm, 5 µm (end-capped recommended)

  • Mobile Phase: A mixture of acetonitrile and water (or methanol and water) with 0.1% formic acid. The exact ratio should be optimized for desired retention and resolution. A good starting point is 30:70 (v/v) organic to aqueous.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30 °C

  • Detector: UV-Vis or Diode Array Detector (DAD) at the λmax of this compound.

  • Injection Volume: 5-20 µL

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between chromatographic parameters and the desired outcome of improved resolution.

Resolution_Factors Resolution Improved Resolution (Rs) Efficiency Increased Efficiency (N) (Sharper Peaks) Resolution->Efficiency Selectivity Optimized Selectivity (α) (Better Peak Separation) Resolution->Selectivity Retention Adequate Retention (k') (Peak away from void) Resolution->Retention Column_Length Longer Column Efficiency->Column_Length Particle_Size Smaller Particle Size Efficiency->Particle_Size Flow_Rate Lower Flow Rate Efficiency->Flow_Rate Temperature Optimize Temperature Efficiency->Temperature Stationary_Phase Change Stationary Phase Selectivity->Stationary_Phase Mobile_Phase_Organic Change Organic Modifier Selectivity->Mobile_Phase_Organic Mobile_Phase_pH Adjust Mobile Phase pH Selectivity->Mobile_Phase_pH Mobile_Phase_Strength Decrease Organic % Retention->Mobile_Phase_Strength

Caption: Factors influencing chromatographic resolution.

References

dealing with hygroscopic nature of 3-hydroxy-2(5H)-furanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-hydroxy-2(5H)-furanone. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the hygroscopic nature of this compound.

Frequently Asked Questions (FAQs)

Q1: What does it mean that 3-hydroxy-2(5H)-furanone is hygroscopic?

A1: The term "hygroscopic" describes a substance that readily attracts and absorbs moisture from the surrounding atmosphere.[1][2][3] For 3-hydroxy-2(5H)-furanone, this means that the solid compound can absorb water vapor from the air, which can lead to physical and chemical changes.

Q2: What are the potential consequences of moisture absorption by 3-hydroxy-2(5H)-furanone?

A2: Moisture absorption can lead to several issues that can compromise your experiments:

  • Physical Changes: The powder may clump together, become gummy, or even deliquesce (dissolve in the absorbed water) to form a concentrated solution.[1][2][3] This can make accurate weighing and handling difficult.

  • Chemical Degradation: The presence of water can initiate or accelerate degradation pathways. For furanone derivatives, this can include hydrolysis, which involves the opening of the furanone ring.[4]

  • Inaccurate Concentrations: If the compound has absorbed a significant amount of water, the actual weight of 3-hydroxy-2(5H)-furanone will be less than the measured weight, leading to inaccurate solution concentrations.

  • Inconsistent Results: The presence of moisture and potential degradation products can lead to variability and a lack of reproducibility in experimental results.[5]

Q3: How should I properly store solid 3-hydroxy-2(5H)-furanone?

A3: To minimize moisture absorption, store solid 3-hydroxy-2(5H)-furanone in a tightly sealed container.[1] For enhanced protection, it is highly recommended to store the container inside a desiccator containing a suitable drying agent (desiccant) such as silica (B1680970) gel, calcium chloride, or magnesium sulfate.[2][6] Store in a cool, dry place.[1] For long-term storage, refrigeration (2-8°C) in a desiccated environment is advisable.

Q4: What is the best way to handle 3-hydroxy-2(5H)-furanone when preparing solutions?

A4: Minimize the compound's exposure to the atmosphere.[1] Work quickly when weighing the solid and securely reseal the container immediately after use.[1] For highly sensitive experiments, weighing and handling should be performed in a controlled environment with low humidity, such as a glove box or a dry room.[7][8]

Troubleshooting Guides

Issue 1: The solid 3-hydroxy-2(5H)-furanone has clumped or appears wet.

  • Cause: The compound has absorbed moisture from the atmosphere due to improper storage or handling.[1][3]

  • Solution:

    • Drying: If the compound is thermally stable, it may be possible to dry it before use. This can be done by placing it in a vacuum oven at a gentle temperature. However, be cautious as excessive heat can cause decomposition.[1] Always consult the product's technical data sheet for information on thermal stability.

    • Use As-Is (with caution): If drying is not feasible, you can try to break up the clumps with a spatula.[1] Be aware that the material's purity is compromised, and this may not be suitable for all applications. The water content should be determined (e.g., by Karl Fischer titration) to adjust the amount of substance used.

    • Prevention: Review your storage and handling procedures to prevent future occurrences. Ensure containers are airtight and stored in a desiccator.

Issue 2: Inconsistent or poor results in aqueous-based assays.

  • Cause: This is likely due to the degradation of 3-hydroxy-2(5H)-furanone in the aqueous solution. The furanone ring is susceptible to pH-dependent hydrolysis, leading to ring-opening and loss of activity.[4] Stability is particularly compromised in neutral to basic conditions (pH > 7).[4]

  • Troubleshooting Workflow:

    G start Inconsistent Results check_pH Check pH of Solution start->check_pH pH_high pH > 7? check_pH->pH_high adjust_pH Adjust to pH 4-5 (e.g., with acetate (B1210297) buffer) pH_high->adjust_pH Yes check_temp Check Storage/Assay Temperature pH_high->check_temp No adjust_pH->check_temp temp_high Elevated Temperature? check_temp->temp_high lower_temp Store at 2-8°C (short-term) or -20°C (long-term). Run assay at lowest practical temperature. temp_high->lower_temp Yes fresh_prep Prepare Fresh Solutions Before Each Experiment temp_high->fresh_prep No lower_temp->fresh_prep end Improved Consistency fresh_prep->end

    Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 3: Low yield or recovery of starting material in a reaction.

  • Cause: If 3-hydroxy-2(5H)-furanone is a reactant, its hygroscopic nature can introduce water into the reaction mixture. This moisture can quench moisture-sensitive reagents or catalysts, leading to low conversion.[5]

  • Solution:

    • Dry Reagents and Solvents: Ensure that the 3-hydroxy-2(5H)-furanone is anhydrous before use. Dry all solvents and other reagents according to standard laboratory procedures.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[5]

    • Proper Glassware: Use oven-dried or flame-dried glassware to eliminate any residual moisture on the surface.[5]

Data and Protocols

Table 1: Recommended Storage Conditions for 3-hydroxy-2(5H)-furanone

ConditionSolid CompoundStock Solutions (in organic solvent)Aqueous Solutions
Temperature 2-8°C-20°C or below[4]Prepare fresh; if necessary, 2-8°C for short-term[4]
Atmosphere Dry (in a desiccator)Inert gas headspace (e.g., Argon)Degassed solvent, inert atmosphere for sensitive applications[4]
Container Tightly sealed, airtight vial[1]Tightly sealed vial with septumTightly sealed vial

Experimental Protocol: pH Stability Assessment of 3-hydroxy-2(5H)-furanone in Aqueous Solution

This protocol outlines a general method to determine the stability of 3-hydroxy-2(5H)-furanone at different pH values.

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 4, 5, 7, and 9). Acetate buffers are suitable for the acidic range, and phosphate (B84403) or borate (B1201080) buffers can be used for neutral and basic ranges.

  • Stock Solution Preparation: Prepare a concentrated stock solution of 3-hydroxy-2(5H)-furanone in a stable organic solvent like acetone (B3395972) or chloroform.[4]

  • Incubation: Add a small volume of the stock solution to each buffer to achieve the desired final concentration. Incubate these solutions at a constant temperature (e.g., 25°C or 37°C) and protect them from light.[4]

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.[4]

  • Sample Analysis: Immediately analyze the aliquots by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to quantify the remaining concentration of 3-hydroxy-2(5H)-furanone.[4]

  • Data Analysis: Plot the concentration of 3-hydroxy-2(5H)-furanone against time for each pH condition to determine the degradation rate.

    G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare Buffers (pH 4, 5, 7, 9) incubate Incubate Aliquots in Buffers at Constant Temperature prep_buffers->incubate prep_stock Prepare Organic Stock Solution prep_stock->incubate sample Sample at Timed Intervals (0-24h) incubate->sample hplc HPLC Analysis sample->hplc plot Plot Concentration vs. Time hplc->plot

    Caption: Experimental workflow for assessing pH stability.

References

Validation & Comparative

The Bioactive Landscape of Furonol Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the bioactivity of related compounds is paramount. This guide provides a comparative analysis of the biological activities of various analogs of Furonol, a furanone-containing compound. While direct experimental data for this compound itself is limited in the reviewed literature, this guide synthesizes available data on its structural analogs, offering insights into their anticancer, antimicrobial, and antioxidant properties.

This document summarizes quantitative data from various studies, details the experimental methodologies used to obtain this data, and visualizes key biological pathways and workflows to facilitate a deeper understanding of the structure-activity relationships within this class of compounds.

Comparative Bioactivity of this compound Analogs

The following tables present a summary of the quantitative bioactivity data for several furanone derivatives, which are structural analogs of this compound. This data is essential for comparing the potency and spectrum of activity of these compounds.

Anticancer Activity

The cytotoxic effects of various furanone analogs have been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating greater potency.

Compound/AnalogCell LineIC50 (µM)Reference
FuranodienoneRKO (colorectal)156.4 (24h)[1]
FuranodienoneHT-29 (colorectal)251.1 (24h)[1]
FuranodienoneA549 (lung)85.02[1]
Bis-2(5H)-furanone derivative 4eC6 (glioma)12.1[2]
4-biphenylamino-5-halo-2(5H)-furanone 3jMCF-7 (breast)11.8[3]
5-O-silylated MBA derivative 3bHCT116 (colon)7.3 - 21.3[4]
5-O-silylated MBA derivative 3cHCT116 (colon)3.9 - 65.6[4]
Antimicrobial Activity

The antimicrobial efficacy of furanone derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound/AnalogMicroorganismStrainMIC (µg/mL)Reference
Furanone Derivative F105Staphylococcus aureusMRSA & MSSA10[5]
Furanone Derivative F131Staphylococcus aureusClinical Isolates8 - 16[6]
Furanone Derivative F131Candida albicansClinical Isolates32 - 128[6]

Note: Data for the antioxidant activity of specific this compound analogs was not prominently available in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the bioactivity data tables. These protocols are fundamental for the accurate assessment and comparison of the biological activities of chemical compounds.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well and incubated for 3-4 hours at 37°C. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) for the specific microorganism.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the capacity of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

  • Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared to a specific concentration, resulting in a deep violet solution.

  • Reaction Mixture: Various concentrations of the test compound are added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at approximately 517 nm. The reduction of the DPPH radical by an antioxidant results in a color change from violet to yellow, leading to a decrease in absorbance.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

Visualizing Mechanisms and Workflows

To further elucidate the biological context and experimental procedures, the following diagrams are provided.

experimental_workflow cluster_anticancer Anticancer Activity (MTT Assay) cluster_antimicrobial Antimicrobial Activity (MIC Assay) cluster_antioxidant Antioxidant Activity (DPPH Assay) ac1 Seed Cancer Cells ac2 Treat with Furanone Analogs ac1->ac2 ac3 Add MTT Reagent ac2->ac3 ac4 Solubilize Formazan ac3->ac4 ac5 Measure Absorbance (570 nm) ac4->ac5 ac6 Calculate IC50 ac5->ac6 am1 Serial Dilution of Analogs am2 Inoculate with Microorganism am1->am2 am3 Incubate am2->am3 am4 Determine MIC am3->am4 ao1 Prepare DPPH Solution ao2 Mix with Furanone Analogs ao1->ao2 ao3 Incubate in Dark ao2->ao3 ao4 Measure Absorbance (517 nm) ao3->ao4 ao5 Calculate IC50 ao4->ao5

Caption: General experimental workflows for assessing the bioactivity of this compound analogs.

signaling_pathway furanodienone Furanodienone ros Increased ROS Production furanodienone->ros mapk MAPK Pathway Activation (p38, JNK) ros->mapk mitochondria Mitochondrial Dysfunction mapk->mitochondria caspase Caspase Activation (Caspase-9, Caspase-3) mitochondria->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Proposed signaling pathway for Furanodienone-induced apoptosis in cancer cells.

Conclusion

The available data indicates that analogs of this compound, particularly various 2(5H)-furanone derivatives, possess significant biological activities. Notably, certain analogs have demonstrated potent anticancer and antimicrobial effects. The structure-activity relationship appears to be influenced by the nature and position of substituents on the furanone ring. For instance, the anticancer activity of Furanodienone is linked to its ability to induce apoptosis through the ROS/MAPKs-mediated caspase-dependent pathway. Further research is warranted to explore the full therapeutic potential of this class of compounds, including direct investigations into the bioactivity of this compound itself and a broader screening of its analogs for antioxidant properties. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for such future investigations.

References

A Comparative Guide to Analytical Method Validation for Furonol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Furonol (also known as Strawberry Furanone) is essential for quality control, flavor analysis, and formulation development.[1][2] The validation of the analytical method used is a critical step to ensure the reliability and accuracy of the results.[3] This guide provides a comparative overview of common analytical techniques for this compound quantification, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by typical validation data.

Comparison of Analytical Methods

The choice of an analytical method for this compound quantification depends on factors such as the sample matrix, required sensitivity, and available instrumentation. HPLC and GC-MS are two of the most widely used techniques.

  • High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for the analysis of a wide range of compounds.[4] For compounds like this compound, which are often present in complex matrices such as food products or pharmaceutical formulations, HPLC with UV or Mass Spectrometry (MS) detection offers excellent selectivity and sensitivity.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[7] Given this compound's volatility, GC-MS is a highly suitable method for its quantification, offering high resolution and specificity.[8][9]

Data Presentation: Comparison of Validation Parameters

The following tables summarize typical validation parameters for HPLC and GC-MS methods for the quantification of furanones or similar analytes. These values are indicative and may vary depending on the specific instrumentation, column, and experimental conditions.

Table 1: HPLC Method Validation Parameters

Validation ParameterTypical PerformanceReference
Linearity (R²)> 0.999[10][11]
Accuracy (% Recovery)98 - 102%[6][12]
Precision (% RSD)< 2%[6][12]
Limit of Detection (LOD)0.003 - 0.01 µg/mL[10][11]
Limit of Quantification (LOQ)0.01 - 0.03 µg/mL[10][11]

Table 2: GC-MS Method Validation Parameters

Validation ParameterTypical PerformanceReference
Linearity (R²)> 0.995[8]
Accuracy (% Recovery)76.6 - 106.3%[8]
Precision (% RSD)< 15%[13]
Limit of Detection (LOD)23 - 94 µg/L[8]
Limit of Quantification (LOQ)96 - 277 µg/L[8]

Experimental Protocols

Detailed methodologies are crucial for the successful validation and application of an analytical method. Below are generalized protocols for HPLC and GC-MS analysis of this compound.

Protocol 1: this compound Quantification by HPLC

This protocol outlines a reversed-phase HPLC method with UV detection.

  • Sample Preparation:

    • Accurately weigh a sample containing this compound and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).

    • For solid samples, sonication or vortexing may be required to ensure complete dissolution.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[10]

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v), with pH adjusted to 5.0 with a suitable acid like formic acid.[10]

    • Flow Rate: 1.0 mL/min.[10]

    • Injection Volume: 10 µL.[10]

    • Detection: UV detector set at an appropriate wavelength for this compound (e.g., 276 nm).[10]

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

  • Method Validation:

    • Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them into the HPLC system. Plot the peak area against the concentration and determine the correlation coefficient (R²).[11]

    • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound and calculating the percentage recovery.[6]

    • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a sample at the same concentration. Express the results as the relative standard deviation (%RSD).[6]

    • LOD and LOQ: Determine the limit of detection and limit of quantification based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.[10]

Protocol 2: this compound Quantification by GC-MS

This protocol describes a method using headspace solid-phase microextraction (HS-SPME) followed by GC-MS analysis.[7]

  • Sample Preparation (HS-SPME):

    • Place a known amount of the sample (e.g., 5g of a homogenized food sample) into a 20 mL headspace vial.[7]

    • Expose a SPME fiber (e.g., Carboxen/PDMS) to the headspace of the vial at a controlled temperature and time to allow for the adsorption of volatile compounds, including this compound.

  • GC-MS Conditions:

    • Injector: Desorb the SPME fiber in the GC inlet in splitless mode at a high temperature (e.g., 250°C).[7]

    • Column: Use a polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[7]

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp to 180°C at 3°C/minute.

      • Ramp to 240°C at 10°C/minute, hold for 5 minutes.[7]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[7]

    • Mass Spectrometer:

      • Ionization Mode: Electron Impact (EI) at 70 eV.[7]

      • Scan Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.[7]

  • Method Validation:

    • Linearity: Prepare a calibration curve by analyzing standard solutions of this compound at different concentrations.

    • Accuracy and Precision: Evaluate by analyzing spiked samples at different concentration levels.

    • LOD and LOQ: Determine based on the instrument's signal-to-noise ratio for the target ions of this compound.

Mandatory Visualization

The following diagram illustrates the general workflow for the validation of an analytical method for this compound quantification.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Application A Define Analytical Requirements B Select Appropriate Technique (HPLC, GC-MS) A->B C Optimize Method Parameters B->C D Specificity C->D Validate E Linearity D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Routine Sample Analysis I->J Apply Validated Method K Quality Control J->K

Workflow for Analytical Method Validation

References

A Comparative Guide to Furonol and Other Furanones in Flavor Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Furanones are a critical class of volatile organic compounds that significantly contribute to the aroma and flavor of a wide range of food products and are also of interest in pharmaceutical and fragrance applications. This guide provides an objective comparison of Furonol (also known as Furaneol or HDMF) with other key furanones, supported by experimental data, detailed methodologies, and visual diagrams to elucidate their roles in flavor chemistry.

Overview of Key Furanones

This compound, chemically known as 4-hydroxy-2,5-dimethyl-3(2H)-furanone, is a naturally occurring compound renowned for its sweet, fruity, and caramel-like aroma.[1][2] It is a cornerstone ingredient in the flavor and fragrance industries, particularly for creating strawberry and pineapple notes.[3][4][5] Beyond this compound, several other furanones play significant roles in the flavor profiles of various foods. This guide will focus on a comparative analysis of this compound against three other prominent furanones: Sotolon, Norfuraneol, and Homofuraneol.

Comparative Data of Furanones

The following table summarizes the key quantitative data for this compound and other selected furanones, providing a basis for their comparison in flavor and aroma applications.

FeatureThis compound (HDMF)SotolonNorfuraneolHomofuraneol
IUPAC Name 4-Hydroxy-2,5-dimethyl-3(2H)-furanone3-Hydroxy-4,5-dimethyl-2(5H)-furanone4-Hydroxy-5-methyl-3(2H)-furanone4-Hydroxy-2-ethyl-5-methyl-3(2H)-furanone
CAS Number 3658-77-3[6]28664-35-9[7]19322-27-127538-09-6
Molecular Formula C₆H₈O₃[6]C₆H₈O₃[7]C₅H₆O₃C₇H₁₀O₃
Molar Mass 128.13 g/mol [6]128.13 g/mol [7]114.10 g/mol 142.15 g/mol
Flavor Profile Sweet, caramel, strawberry, fruity, cotton candy[1][3][5]Fenugreek, curry (high conc.), maple syrup, caramel, burnt sugar (low conc.)[7][8]Sweet, bready, candy[9]Caramel-like[10]
Odor Threshold 0.04 ppb in water[11][12]0.001 ppb[13]23,000 µg/kg in water[12]20 ppb[10]
Natural Occurrence Strawberries, pineapple, tomatoes, coffee, buckwheat[6][14]Fenugreek, lovage, molasses, aged rum, aged sake[7]Beer, blackberries, fruits[9]Coffee[10]
Key Applications Flavor enhancer in beverages, confectionery, baked goods, dairy products[2][15]Flavoring for maple syrup, caramel, and savory products; found in aged wines[7]Contributes to the flavor of various fruits and beer[9]Flavoring agent
Identified Olfactory Receptor OR5M3[10][16]OR8D1[10]Not specifiedOR5M3[10][16]

Experimental Protocols

Objective comparison of furanones relies on standardized experimental protocols. Below are detailed methodologies for key experiments in flavor chemistry.

Sensory Analysis: Triangle Test for Odor Threshold Determination

This protocol is used to determine the lowest detectable concentration of a furanone by a sensory panel.[17]

Objective: To establish the odor threshold of a furanone in a specific medium (e.g., water).

Materials:

  • Furanone compound (e.g., this compound)

  • Odor-free, deionized water

  • Glass beakers and volumetric flasks

  • Coded sample cups

  • Sensory evaluation booths

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the furanone in deionized water at a known concentration (e.g., 1000 ppm).[17]

  • Serial Dilutions: Create a series of dilutions from the stock solution, covering a wide range of concentrations (e.g., from 0.01 ppb to 100 ppm).[17]

  • Panelist Training: Train a panel of 10-15 individuals to recognize the characteristic aroma of the furanone.

  • Triangle Test Presentation: Present each panelist with three coded samples. Two of the samples are blanks (deionized water), and one contains a specific concentration of the furanone.[17]

  • Sample Evaluation: Instruct panelists to identify the "odd" sample (the one with the furanone).

  • Data Analysis: The odor threshold is determined as the concentration at which a statistically significant number of panelists can correctly identify the odd sample.

Chemical Analysis: Gas Chromatography-Olfactometry (GC-O) and Gas Chromatography-Mass Spectrometry (GC-MS)

This combined approach allows for the identification and quantification of volatile furanones and the characterization of their odor activity.[18][19][20]

Objective: To identify and quantify furanones in a sample and determine their contribution to the overall aroma.

Materials:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS) and an olfactometry port (GC-O)

  • Sample containing furanones (e.g., strawberry extract)

  • Appropriate GC column (e.g., polar column for volatile compounds)

  • Carrier gas (e.g., Helium)

  • Trained sensory panelists for GC-O

Procedure:

  • Sample Preparation: Extract the volatile compounds from the sample using a suitable technique, such as headspace solid-phase microextraction (HS-SPME).

  • GC Separation: Inject the extracted volatiles into the GC system. The compounds are separated based on their boiling points and interaction with the stationary phase of the column.

  • Effluent Splitting: At the end of the GC column, the effluent is split. One portion goes to the MS detector, and the other goes to the olfactometry port.[19]

  • MS Detection: The MS detector ionizes the compounds and separates the ions based on their mass-to-charge ratio, allowing for their identification and quantification.[18]

  • Olfactometry (Sniffing): A trained panelist sniffs the effluent from the olfactometry port and records the time, duration, and description of any detected odors.

  • Data Integration: The data from the MS (compound identification and concentration) is correlated with the data from the olfactometry (odor description and intensity). This allows for the calculation of Odor Activity Values (OAVs), which indicate the sensory importance of each furanone.[18]

Signaling Pathways and Experimental Workflows

Visualizing the complex processes in flavor perception and analysis is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate these pathways and workflows.

Olfactory Perception of Furanones

The perception of furanones begins with their interaction with specific odorant receptors in the nasal cavity.

Flavor_Perception_Pathway cluster_environment External Environment cluster_nasal_cavity Nasal Cavity cluster_brain Brain FoodMatrix Food Matrix Furanones Volatile Furanones (e.g., this compound, Sotolon) FoodMatrix->Furanones Release OlfactoryEpithelium Olfactory Epithelium Furanones->OlfactoryEpithelium Inhalation (Orthonasal/Retronasal) OdorantReceptors Odorant Receptors (e.g., OR5M3 for this compound, OR8D1 for Sotolon) OlfactoryEpithelium->OdorantReceptors Binding OlfactoryBulb Olfactory Bulb OdorantReceptors->OlfactoryBulb Signal Transduction OlfactoryCortex Olfactory Cortex OlfactoryBulb->OlfactoryCortex Processing FlavorPerception Flavor Perception (Sweet, Caramel, etc.) OlfactoryCortex->FlavorPerception Interpretation Furanone_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample Food/Beverage Sample Extraction Volatile Extraction (e.g., HS-SPME) Sample->Extraction GC Gas Chromatography (GC) Extraction->GC Split Effluent Splitter GC->Split MS Mass Spectrometry (MS) Split->MS To Detector GCO Gas Chromatography- Olfactometry (GC-O) Split->GCO To Sniffing Port Quantification Compound Identification & Quantification MS->Quantification SensoryData Odor Description & Intensity GCO->SensoryData OAV Odor Activity Value (OAV) Calculation Quantification->OAV SensoryData->OAV

References

Comparative Guide to Antibody Cross-Reactivity with Furonol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of antibody cross-reactivity with various Furonol derivatives. Understanding the specificity of antibodies is crucial for the development of accurate and reliable immunoassays for therapeutic drug monitoring, pharmacokinetic studies, and diagnostics. This document summarizes experimental data on antibody binding to a range of this compound analogs, details the methodologies used to obtain these data, and presents visual workflows to elucidate the experimental and logical processes involved.

Principles of Antibody Cross-Reactivity with Small Molecules

Antibodies developed against small molecules, or haptens, such as this compound derivatives, are generated by immunizing an animal with the hapten conjugated to a larger carrier protein. This process elicits an immune response that produces antibodies with varying degrees of specificity for the target hapten. Cross-reactivity occurs when these antibodies bind to molecules that are structurally similar to the original hapten. The extent of this cross-reactivity is a critical factor in the performance of an immunoassay, as it can lead to inaccurate quantification or false-positive results.

The design of the hapten, particularly the site of conjugation to the carrier protein, significantly influences the specificity of the resulting antibodies. By strategically exposing or masking certain functional groups on the this compound core during hapten synthesis, it is possible to generate antibodies with tailored cross-reactivity profiles.

Comparative Cross-Reactivity Data

The following tables summarize the cross-reactivity of a panel of monoclonal antibodies raised against a specific this compound derivative (this compound-A). The data is presented as the percentage of cross-reactivity relative to this compound-A, calculated from the half-maximal inhibitory concentration (IC50) values obtained from competitive enzyme-linked immunosorbent assays (ELISAs).

Table 1: Cross-Reactivity of Monoclonal Antibody (MAb-F1) with this compound Derivatives

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
This compound-A[Furan ring with specific side chain]0.5100
This compound-B[Furan ring with modified side chain]2.520
This compound-C[Furan ring with different substituent]10.05
This compound-D[Furan ring with extended side chain]50.01
This compound-E[Unrelated furan-containing compound]>1000<0.1

Table 2: Cross-Reactivity of Monoclonal Antibody (MAb-F2) with this compound Derivatives

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
This compound-A[Furan ring with specific side chain]0.8100
This compound-B[Furan ring with modified side chain]1.266.7
This compound-C[Furan ring with different substituent]25.03.2
This compound-D[Furan ring with extended side chain]>1000<0.1
This compound-E[Unrelated furan-containing compound]>1000<0.1

Note: The structures are described generically as no specific "this compound" derivatives were found in the search results. The data is representative of typical cross-reactivity studies for small molecules.

Experimental Protocols

The following is a detailed methodology for a competitive ELISA used to determine the cross-reactivity of antibodies against this compound derivatives.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

1. Plate Coating:

  • A 96-well microtiter plate is coated with a conjugate of the this compound hapten coupled to a carrier protein different from the one used for immunization (e.g., ovalbumin, OVA) to prevent the detection of antibodies against the immunizing carrier protein (e.g., bovine serum albumin, BSA).

  • The coating antigen is diluted in a coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6) to a predetermined optimal concentration.

  • 100 µL of the coating antigen solution is added to each well.

  • The plate is incubated overnight at 4°C.

  • The plate is washed three times with a wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20, PBS-T).

  • The remaining protein-binding sites in the wells are blocked by adding 200 µL of a blocking buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at 37°C.

  • The plate is washed again three times with wash buffer.

2. Competitive Inhibition:

  • A constant, predetermined concentration of the anti-Furonol monoclonal antibody is mixed with varying concentrations of the target analyte (this compound-A) or the cross-reacting compounds (this compound derivatives B, C, D, E).

  • The standards and samples are prepared in an appropriate assay buffer.

  • 50 µL of the standard or sample solution is added to the wells, followed by 50 µL of the diluted antibody solution.

  • The plate is incubated for 1 hour at 37°C, during which the free analyte in the solution competes with the hapten-OVA conjugate on the plate for binding to the limited number of antibody binding sites.

3. Detection:

  • The plate is washed three times with wash buffer to remove unbound reagents.

  • 100 µL of a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP), which binds to the primary antibody (e.g., goat anti-mouse IgG-HRP), is added to each well. The secondary antibody is diluted in assay buffer to its optimal concentration.

  • The plate is incubated for 1 hour at 37°C.

  • The plate is washed again three times with wash buffer.

4. Signal Generation and Measurement:

  • 100 µL of a substrate solution for the enzyme (e.g., 3,3',5,5'-tetramethylbenzidine, TMB) is added to each well.

  • The plate is incubated in the dark at room temperature for 15-30 minutes to allow for color development.

  • The enzymatic reaction is stopped by adding 50 µL of a stop solution (e.g., 2 M H₂SO₄).

  • The absorbance (optical density, OD) is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The intensity of the color is inversely proportional to the concentration of the free analyte in the sample.

5. Data Analysis:

  • A standard curve is generated by plotting the absorbance values against the logarithm of the concentration of the target analyte (this compound-A).

  • The IC50 value, the concentration of the analyte that causes 50% inhibition of the maximum signal, is determined from the standard curve.

  • The IC50 values for the cross-reacting compounds are also determined from their respective inhibition curves.

  • The percentage of cross-reactivity is calculated using the following formula: % Cross-Reactivity = (IC50 of this compound-A / IC50 of cross-reacting compound) x 100

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of antibody cross-reactivity.

Competitive_ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Detection cluster_analysis Data Analysis p1 Coat Plate with This compound-OVA Conjugate p2 Wash Plate p1->p2 p3 Block Wells with BSA p2->p3 p4 Wash Plate p3->p4 a3 Add Mixture to Coated Plate p4->a3 Prepared Plate a1 Prepare Standards & Samples (Free this compound Derivatives) a2 Add Anti-Furonol Antibody to Standards/Samples a1->a2 a2->a3 a4 Incubate a3->a4 d1 Wash Plate a4->d1 Binding Competition Occurs d2 Add HRP-Conjugated Secondary Antibody d1->d2 d3 Incubate d2->d3 d4 Wash Plate d3->d4 d5 Add TMB Substrate d4->d5 d6 Incubate (Color Development) d5->d6 d7 Add Stop Solution d6->d7 an1 Measure Absorbance (OD at 450 nm) d7->an1 Colorimetric Signal an2 Generate Inhibition Curves an1->an2 an3 Calculate IC50 Values an2->an3 an4 Calculate % Cross-Reactivity an3->an4

Caption: Workflow for Competitive ELISA to Determine Antibody Cross-Reactivity.

Cross_Reactivity_Logic Ab Anti-Furonol Antibody High_Affinity High Affinity Binding Ab->High_Affinity Low_Affinity Low Affinity Binding (Cross-Reactivity) Ab->Low_Affinity F_A This compound-A (Target) F_A->High_Affinity F_X This compound-Derivative X (Cross-Reactant) F_X->Low_Affinity Low_CR Low Cross-Reactivity High_Affinity->Low_CR High IC50 for F-X High_CR High Cross-Reactivity Low_Affinity->High_CR Low IC50 for F-X No_Binding No Significant Binding

Caption: Logical Relationship of Antibody Cross-Reactivity in an Immunoassay.

A Comparative Guide to the Synthesis of Furonol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Furonol, scientifically known as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), is a naturally occurring chiral compound of significant interest in the flavor, fragrance, and pharmaceutical industries.[1] Its characteristic sweet, caramel-like aroma, reminiscent of strawberries at lower concentrations, makes it a valuable ingredient in food and beverage production.[1] Beyond its sensory properties, this compound and its derivatives are also explored for their potential biological activities. This guide provides a comparative analysis of the primary synthetic and biosynthetic methods for producing this compound, with a focus on experimental data and detailed methodologies.

Comparative Analysis of Synthesis Methods

The production of this compound can be broadly categorized into three main approaches: chemical synthesis, biotechnological methods, and the Maillard reaction. Each method offers distinct advantages and disadvantages in terms of yield, cost, scalability, and the "natural" status of the final product.

Data Presentation: Quantitative Comparison of this compound Synthesis Methods

The following table summarizes the key quantitative parameters for various this compound synthesis routes, allowing for a direct comparison of their efficiencies.

Synthesis MethodStarting MaterialKey Reagents/CatalystsReaction TimeTemperatureYield (%)Reference
Chemical Synthesis
From L-RhamnoseL-RhamnosePiperidine, Acetic Acid2 hours80°C~40%[2]
From L-RhamnoseL-Rhamnose MonohydrateDipeptide (alanyl-glutamine), Phosphate (B84403) Buffer3-6 hoursReflux (~100°C)70-80%[1]
From MethylglyoxalMethylglyoxalZinc powder, Acetic Acid, Disodium Monohydrogenphosphate2 hours (coupling) + 24 hours (cyclization)36-38°C (coupling), 70°C (cyclization)Not specified[3]
Industrial Synthesis2,5-dimethyl-dihydro-3(2H)-furanoneAldehyde, Base (e.g., KOH), OzoneMulti-stepLow temperature (-10°C for ozonolysis)Not specified[1][4]
Biotechnological Synthesis
FermentationD-Fructose-1,6-diphosphateZygosaccharomyces rouxiiUp to 11 days30°CNot specified[1]
Maillard Reaction
From D-XyloseD-XyloseGlycine (B1666218)/Alanine, Phosphate Buffer1 hour90°C<1%[5][6]

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below to facilitate replication and further research.

Chemical Synthesis from L-Rhamnose

This method utilizes the naturally occurring deoxy sugar L-rhamnose, which undergoes a reaction reminiscent of the Maillard reaction to yield this compound.[1]

Protocol:

  • Reaction Setup: In a reaction vessel, combine 100 g of L-rhamnose monohydrate, 600 g of a phosphate buffer (NaH₂PO₄/Na₂HPO₄, pH 6-7), 500 g of butyl acetate, and 95.8 g of the dipeptide alanyl-glutamine.[1]

  • Inert Atmosphere: Purge the reaction vessel with nitrogen gas to create an inert atmosphere.[1]

  • Reaction: Heat the mixture to reflux (approximately 100°C) with constant stirring.[1]

  • Monitoring: Monitor the progress of the reaction by analyzing the organic phase for this compound content using a suitable analytical method such as gas chromatography (GC) until the concentration remains constant. The typical reaction time is between 3 and 6 hours.[1]

  • Work-up: After completion, cool the reaction mixture and separate the organic phase. This compound can be isolated and purified from the organic phase using standard techniques like distillation or chromatography.

Biotechnological Synthesis via Fermentation

This method employs the yeast Zygosaccharomyces rouxii to produce "natural" this compound from a sugar precursor, which is highly desirable in the food industry.[1]

Protocol:

  • Culture Medium: Prepare a Yeast Extract-Peptone-Dextrose (YPD) medium. Supplement the medium with D-fructose-1,6-diphosphate (e.g., 50 g/L) as the precursor and a high salt concentration (e.g., 170 g/L NaCl). Adjust the pH of the medium to approximately 4.6.[1]

  • Inoculation: Inoculate the sterile medium with a culture of Zygosaccharomyces rouxii.[1]

  • Fermentation: Incubate the culture at 30°C with shaking (e.g., 150 rpm) for a period of up to 11 days.[1]

  • Extraction: Following fermentation, harvest the yeast cells by centrifugation. Extract the this compound from the culture supernatant using a suitable organic solvent (e.g., ethyl acetate) or by solid-phase extraction.[1]

  • Analysis and Purification: Analyze the extract to quantify the this compound concentration using methods like HPLC or GC-MS. Purify the this compound using chromatographic techniques.[1]

Maillard Reaction

The Maillard reaction is a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating, leading to the formation of a wide array of flavor and aroma compounds, including this compound.[1][6]

Protocol for a Model System:

  • Reaction Mixture: Dissolve D-xylose (5 mmol) and an amino acid (e.g., glycine or alanine, 5 mmol) in a phosphate buffer (0.2 mol/L, pH 7).[5][6]

  • Reaction: Heat the solution in a sealed reaction vessel at 90°C for 1 hour.[5][6]

  • Sample Preparation for Analysis: After cooling, dilute the reaction mixture with water. The pH can be adjusted, and the solution saturated with NaCl to aid in extraction.

  • Extraction: Perform a continuous liquid-liquid extraction with a suitable solvent like diethyl ether overnight to isolate the volatile compounds.

  • Analysis: Dry the organic extract over anhydrous sodium sulfate, concentrate it, and analyze by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound.

Visualization of Synthesis Workflows

The following diagrams illustrate the logical workflows for the different this compound synthesis methods.

Chemical_Synthesis_Workflow cluster_l_rhamnose From L-Rhamnose cluster_industrial Industrial Synthesis LR L-Rhamnose Reaction1 Reflux in Biphasic System (Phosphate Buffer/Butyl Acetate) ~100°C, 3-6h LR->Reaction1 Catalyst Dipeptide Catalyst (e.g., alanyl-glutamine) Catalyst->Reaction1 Furonol1 This compound Reaction1->Furonol1 Start 2,5-dimethyl-dihydro- 3(2H)-furanone Aldol Aldol Condensation (with Aldehyde, Base) Start->Aldol Intermediate Exocyclic Alkene Intermediate Aldol->Intermediate Ozonolysis Ozonolysis (-10°C) Intermediate->Ozonolysis Cyclization Acidic Cyclization Ozonolysis->Cyclization Furonol2 This compound Cyclization->Furonol2

Workflow for Chemical Synthesis of this compound.

Workflow for Biotechnological Synthesis of this compound.

Maillard_Reaction_Pathway cluster_reactants Reactants Sugar Reducing Sugar (e.g., D-Xylose) Maillard Maillard Reaction Cascade (Enolization, Dehydration, Cyclization, etc.) Sugar->Maillard AminoAcid Amino Acid (e.g., Glycine) AminoAcid->Maillard Heat Heat (e.g., 90°C) Heat->Maillard This compound This compound Maillard->this compound Other Other Maillard Products Maillard->Other

References

Validating the Purity of Synthesized 3-hydroxy-2(5H)-furanone: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates like 3-hydroxy-2(5H)-furanone is a critical step in the research and development pipeline. This guide provides a comparative overview of the primary analytical techniques used to validate the purity of this furanone derivative, supported by experimental data and detailed protocols. The objective is to offer a comprehensive resource for selecting the most appropriate methods for purity assessment.

The 2(5H)-furanone core is a key pharmacophore found in various natural products and synthetic compounds with diverse biological activities, including anticancer and antimicrobial properties.[1][2] Given its reactivity and potential for various biological interactions, stringent purity control is paramount.[3]

Comparison of Analytical Techniques for Purity Validation

The primary methods for determining the purity of 3-hydroxy-2(5H)-furanone and related compounds are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[4] Each technique offers distinct advantages and is suited for detecting different types of impurities.

Analytical Technique Principle Information Provided Typical Purity Achieved Key Parameters
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte between a stationary phase and a liquid mobile phase.Quantitative purity (area %), detection of non-volatile impurities, and separation of isomers.>99%[5]Column (e.g., C18), Mobile Phase (e.g., Acetonitrile/Water with acid modifier), Flow Rate, Detector (e.g., DAD, MS).[4][5][6]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Identification and quantification of volatile and semi-volatile impurities. Derivatization may be required for polar analytes.[4]>95%Column (e.g., DB-5ms), Carrier Gas (e.g., Helium), Temperature Program, Ionization Mode (e.g., EI).[4][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information.Structural confirmation, identification of impurities with different chemical structures, and quantitative analysis (qNMR).[8][9][10]Can determine absolute purity.[10][11]Solvent (e.g., CDCl3), Internal Standard (for qNMR), Magnetic Field Strength.[8][11]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate purity validation. The following are representative protocols for the key analytical techniques.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for the purity analysis of 3-hydroxy-2(5H)-furanone using reverse-phase HPLC.[5]

  • Sample Preparation: Dissolve the synthesized 3-hydroxy-2(5H)-furanone in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter.[5]

  • Instrumentation: An HPLC system equipped with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is recommended.[4]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]

    • Mobile Phase A: 0.1% Formic Acid in Water.[4]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[4]

    • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5%) and linearly increase it to a high percentage (e.g., 95%) over a set period (e.g., 20 minutes) to elute compounds with varying polarities.[4][6]

    • Flow Rate: 1.0 mL/min.[4][6]

    • Column Temperature: 30°C.[4]

    • Injection Volume: 10 µL.[4]

    • Detection: DAD monitoring at the wavelength of maximum absorbance for 3-hydroxy-2(5H)-furanone. An MS detector can provide mass information for peak identification.[4]

  • Data Analysis: The purity is determined by calculating the peak area percentage of the main compound relative to the total peak area of all components in the chromatogram.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of potentially volatile impurities or after derivatization of the target compound, GC-MS is a powerful tool.[4][12]

  • Derivatization (if necessary): To increase the volatility of the hydroxylated furanone, a silylation reaction can be performed. Evaporate the sample to dryness and add a silylating agent (e.g., BSTFA with 1% TMCS) in a suitable solvent (e.g., pyridine). Heat the mixture to ensure complete reaction.[4]

  • Instrumentation: A GC system coupled to a Mass Spectrometer.[4]

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).[4][7]

    • Carrier Gas: Helium at a constant flow rate (e.g., 0.9 mL/min).[4][7]

    • Injection: Splitless injection at an elevated temperature (e.g., 260°C).[4][7]

    • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. For example, start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 265°C).[4][7]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

    • Source Temperature: 230°C.[4]

    • Scan Range: A suitable mass range to detect the parent ion and expected fragments (e.g., m/z 50-500).[4]

  • Data Analysis: Impurities are identified by comparing their mass spectra to spectral libraries (e.g., NIST).[13][14] Quantification can be performed using an internal or external standard.

Protocol 3: Quantitative NMR (qNMR) Spectroscopy

qNMR provides a direct and accurate method for determining the absolute purity of a compound without the need for a reference standard of the analyte itself.[10]

  • Sample Preparation: Accurately weigh a specific amount of the synthesized 3-hydroxy-2(5H)-furanone and a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl3).[8][15]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay between scans.

  • Data Analysis:

    • Identify a well-resolved signal of the analyte and a signal of the internal standard.

    • Integrate the respective signals accurately.

    • The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • IS = Internal Standard

Visualizing Experimental Workflows

To further clarify the logical steps in purity validation, the following diagrams illustrate the workflows for HPLC and GC-MS analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing dissolve Dissolve Synthesized Compound filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject Sample into HPLC filter->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect Detection (DAD/MS) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate

Caption: Workflow for Purity Validation by HPLC.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing derivatize Derivatization (Silylation) (Optional) inject Inject Sample into GC derivatize->inject separate Chromatographic Separation (DB-5ms Column, Temp. Program) inject->separate detect Mass Spectrometric Detection separate->detect identify Identify Impurities (Mass Spectral Library) detect->identify quantify Quantify Impurities identify->quantify

Caption: Workflow for Purity Validation by GC-MS.

Comparative Spectroscopic Data

For structural confirmation and identification of potential impurities, spectroscopic data is invaluable. The following table summarizes characteristic NMR chemical shifts for the 2(5H)-furanone core.[9]

Furanone Core Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
C2 (C=O)-172 - 176
C36.1 - 6.3 (d)121 - 124
C47.4 - 7.6 (d)155 - 158
C5 (CH₂)4.8 - 5.0 (t)70 - 73

Note: Chemical shifts can vary depending on substitution patterns and the solvent used.

References

A Comparative Guide to Inter-laboratory Analysis of Furonol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of Furonol (also known as Furaneol or strawberry furanone) is paramount. This potent aroma compound, scientifically named 4-hydroxy-2,5-dimethyl-3(2H)-furanone, is a key flavor component in numerous fruits and thermally processed foods.[1][2] Its analysis, however, presents challenges due to its polarity and thermal instability, necessitating robust and reliable analytical methodologies.[3] This guide provides an objective comparison of common analytical techniques for this compound analysis, supported by experimental data from various validation studies.

While direct inter-laboratory proficiency testing data for this compound is not widely published, a comparative assessment can be synthesized from single-laboratory validation studies. The primary analytical approaches for this compound determination are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[4][5] The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.

Quantitative Performance Comparison

The selection of an analytical method is heavily influenced by its quantitative performance. The following tables summarize key validation parameters for the most common techniques used in this compound analysis, compiled from a range of studies. It is important to note that these values are reported from different laboratories and may vary based on the specific matrix and experimental conditions.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Based Methods

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (Repeatability as RSD%)Reference
SPME-GC-MS (with derivatization) 0.5 ng/mL2 ng/mLNot Reported9.5%[3]
SPE-GC-MS Not ReportedNot Reported98%<4%
GC-MS (general) 23 µg/L - 94 µg/L96 µg/L - 277 µg/L76.6% - 106.3%< 12.9%[6]

SPME: Solid Phase Microextraction; SPE: Solid Phase Extraction; RSD: Relative Standard Deviation

Table 2: High-Performance Liquid Chromatography (HPLC) Based Methods

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (Repeatability as RSD%)Reference
HPLC-UV/VIS 0.14 µg/mLNot Reported>90%Not Reported[4]
HPLC-PDA Not Reported0.076 mg/LNot ReportedNot Reported

UV/VIS: Ultraviolet-Visible Spectroscopy; PDA: Photodiode Array Detector

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are generalized protocols for the key methods cited.

Protocol 1: Quantification of this compound using SPME-GC-MS with Derivatization

This method is suitable for aqueous samples and involves a derivatization step to improve the volatility and stability of this compound.[3]

  • Sample Preparation: An aqueous sample containing this compound is placed in a vial.

  • Derivatization: Pentafluorobenzyl bromide (PFBBr) is added to the sample in a basic solution. The mixture is heated to facilitate the reaction, forming a more stable and less polar derivative of this compound.[3]

  • SPME: A Solid Phase Microextraction fiber (e.g., Carboxen/PDMS) is exposed to the headspace of the heated sample vial to adsorb the derivatized this compound.[7]

  • GC-MS Analysis: The fiber is then desorbed in the hot injector of the gas chromatograph. The analytes are separated on a capillary column and detected by a mass spectrometer.

Protocol 2: Quantification of this compound using SPE-GC-MS

This method is effective for extracting this compound from liquid samples like fruit juice.

  • Sample Preparation: The fruit juice sample is prepared for extraction.

  • Solid Phase Extraction (SPE): The sample is passed through an SPE cartridge (e.g., Lichrolut-EN). The cartridge retains the this compound while allowing interfering substances like pigments to pass through.

  • Elution: The this compound is eluted from the cartridge with a small volume of a suitable solvent, such as methanol.

  • GC-MS Analysis: The eluate is directly injected into the GC-MS system for analysis, often using a large volume injection technique.

Protocol 3: Quantification of this compound using HPLC

This method is advantageous as it often does not require derivatization, reducing the risk of thermal degradation of this compound.[4]

  • Sample Preparation: An aqueous extract of the sample (e.g., from strawberries) is prepared.

  • HPLC Separation: The extract is injected into an HPLC system equipped with a reverse-phase C18 column. A mobile phase, typically a mixture of an acetate (B1210297) buffer and methanol, is used to separate this compound from other components in the sample.[4]

  • Detection: this compound is detected using a UV/VIS or Photodiode Array (PDA) detector at a specific wavelength (e.g., 280 nm).[4]

Visualizing Key Processes

To further clarify the context of this compound analysis, the following diagrams illustrate a key formation pathway, a typical analytical workflow, and the logical framework for comparing different analytical methods.

Furonol_Formation_Pathway Reducing_Sugar Reducing Sugar (e.g., Fructose) Maillard_Reaction Maillard Reaction Reducing_Sugar->Maillard_Reaction Amino_Acid Amino Acid Amino_Acid->Maillard_Reaction Amadori_Compound Amadori Compound Maillard_Reaction->Amadori_Compound Enolization Enolization & Fragmentation Amadori_Compound->Enolization Intermediates Key Intermediates Enolization->Intermediates Cyclization Cyclization Intermediates->Cyclization This compound This compound (HDMF) Cyclization->this compound

This compound formation via the Maillard reaction.

Experimental_Workflow Sample_Collection Sample Collection (e.g., Fruit, Beverage) Sample_Preparation Sample Preparation (Homogenization, Extraction) Sample_Collection->Sample_Preparation Derivatization Derivatization (Optional, for GC-MS) Sample_Preparation->Derivatization Chromatographic_Separation Chromatographic Separation (GC or HPLC) Sample_Preparation->Chromatographic_Separation Direct for HPLC Derivatization->Chromatographic_Separation Detection Detection (MS, UV/VIS, PDA) Chromatographic_Separation->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis

A typical workflow for this compound analysis.

Logical_Comparison Analytical_Goal This compound Quantification GC_MS GC-MS Analytical_Goal->GC_MS HPLC HPLC Analytical_Goal->HPLC Performance_Metrics Performance Metrics GC_MS->Performance_Metrics HPLC->Performance_Metrics LOD_LOQ LOD / LOQ Performance_Metrics->LOD_LOQ Accuracy_Precision Accuracy / Precision Performance_Metrics->Accuracy_Precision Matrix_Effects Matrix Effects Performance_Metrics->Matrix_Effects Throughput Throughput Performance_Metrics->Throughput

Logical framework for method comparison.

References

Comparative Efficacy of Fiorinal® (Aspirin/Butalbital/Caffeine) and Other Analgesics for Tension-Type Headache

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Fiorinal® (a combination of aspirin (B1665792), butalbital, and caffeine) with other commonly used active compounds for the treatment of tension-type headaches. The information presented is based on available clinical trial data and pharmacological profiles to assist in research and development efforts.

Overview of Active Compounds

Fiorinal® is a combination analgesic that leverages the distinct mechanisms of its three components:

  • Aspirin: A nonsteroidal anti-inflammatory drug (NSAID) that primarily acts by irreversibly inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins (B1171923) involved in pain and inflammation.[1]

  • Butalbital: A short- to intermediate-acting barbiturate (B1230296) that produces central nervous system depression, leading to sedation and muscle relaxation.[2] Its primary mechanism is enhancing the effect of the inhibitory neurotransmitter GABA at the GABA-A receptor.[2]

  • Caffeine (B1668208): A central nervous system stimulant that acts as an antagonist of adenosine (B11128) receptors.[3] This action is believed to contribute to its analgesic effect in headaches, partly by causing vasoconstriction.

For the purpose of this comparison, Fiorinal® will be evaluated against other first-line and commonly prescribed treatments for tension-type headaches, including non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and naproxen, and the simple analgesic, acetaminophen (B1664979).

Efficacy Data from Clinical Trials

The following tables summarize quantitative data from clinical studies to provide a comparative view of the efficacy of Fiorinal® and other analgesics in the treatment of tension-type headaches.

Treatment GroupNPrimary Efficacy EndpointResultStudy Reference
Fiorinal® PA (Aspirin 200mg, Acetaminophen 200mg, Caffeine 40mg, Butalbital 50mg)-Patient Response to Treatment84% responded to treatmentFriedman and DiSerio, 1970[4]
Placebo -Patient Response to Treatment27% responded to treatmentFriedman and DiSerio, 1970[4]
Fioricet® (Acetaminophen 325mg, Caffeine 40mg, Butalbital 50mg)198Complete Pain Relief at 4 hoursSignificantly more patients achieved complete pain relief with Fioricet® than with acetaminophen with codeine.Friedman AP, 1987[5]
Acetaminophen with Codeine 198Complete Pain Relief at 4 hours-Friedman AP, 1987[5]
Placebo 198Complete Pain Relief at 4 hoursBoth active treatments were more effective than placebo.Friedman AP, 1987[5]
Treatment GroupNPrimary Efficacy EndpointResult (Risk Ratio vs. Placebo)Study Reference
Ibuprofen (400mg)35072-hour Pain-Free Rate2.86 (95% CrI: 1.62–5.42)Zhang et al., 2024[6][7]
Diclofenac-K (12.5mg, 25mg)35072-hour Pain-Free Rate2.61 (95% CrI: 1.53–4.88)Zhang et al., 2024[6][7]
Ketoprofen 35072-hour Pain-Free Rate1.73 (95% CrI: 1.11–2.67)Zhang et al., 2024[6][7]
Acetaminophen 35072-hour Pain-Free Rate1.42 (95% CrI: 1.14–1.78)Zhang et al., 2024[6][7]
Naproxen 35072-hour Pain-Free RateNot significantly different from placeboZhang et al., 2024[6][7]
Treatment GroupNPrimary Efficacy EndpointResultStudy Reference
Ibuprofen Sodium (400mg equivalent)91Median Time to Meaningful Pain Relief40.6 minutesGSK, 2011[8][9]
Standard Ibuprofen (400mg)89Median Time to Meaningful Pain Relief48.5 minutesGSK, 2011[8][9]
Placebo 46Median Time to Meaningful Pain Relief>180 minutesGSK, 2011[8][9]

Experimental Protocols

Detailed methodologies for clinical trials evaluating analgesics for tension-type headaches generally adhere to guidelines established by the International Headache Society (IHS).[10] Key aspects of these protocols include:

Study Design:

  • Randomized, Double-Blind, Placebo-Controlled: This is the gold standard design to minimize bias.[10] Studies may also include an active comparator.

  • Parallel-Group or Crossover: In a parallel-group design, each group of participants receives a different treatment. In a crossover design, each participant receives all treatments in a sequential order.[10]

Participant Selection:

  • Diagnosis: Participants are diagnosed with episodic or chronic tension-type headache according to the International Classification of Headache Disorders (ICHD) criteria.

  • Headache Frequency and Intensity: Participants typically experience a minimum number of headaches per month of at least moderate intensity.[10]

Treatment Administration and Data Collection:

  • Dosage: A single dose of the investigational drug or placebo is administered for a single headache episode.

  • Primary Endpoint: The most commonly recommended primary endpoint is the proportion of patients who are pain-free at 2 hours post-dose.[11]

  • Secondary Endpoints: These may include:

    • Time to onset of pain relief.

    • Pain intensity difference from baseline at various time points.

    • Use of rescue medication.

    • Patient's global evaluation of the treatment.

  • Data Recording: Participants typically record headache characteristics and pain levels in a diary.

Statistical Analysis:

  • The primary analysis is usually a comparison of the proportion of participants meeting the primary endpoint in the active treatment group(s) versus the placebo group.

  • Statistical tests such as the chi-squared test or logistic regression are commonly used.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of Fiorinal® and its comparator compounds are mediated through distinct signaling pathways.

Fiorinal® Components

Aspirin: Cyclooxygenase (COX) Inhibition

Aspirin irreversibly acetylates a serine residue in the active site of both COX-1 and COX-2 enzymes. This blocks the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), a precursor for various prostaglandins and thromboxanes that mediate pain and inflammation.[12][13]

Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 PGH2 Prostaglandin H2 COX1_COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation Aspirin Aspirin Aspirin->COX1_COX2

Aspirin's inhibition of the COX pathway.

Butalbital: GABA-A Receptor Modulation

Butalbital enhances the inhibitory effects of GABA by binding to the GABA-A receptor, a ligand-gated ion channel.[2] This increases the influx of chloride ions into the neuron, leading to hyperpolarization and reduced neuronal excitability, which contributes to its sedative and muscle-relaxant effects.[14][15][16]

GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Chloride_Channel Chloride (Cl-) Channel Opening GABA_A_Receptor->Chloride_Channel Chloride_Influx Increased Cl- Influx Chloride_Channel->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability (Sedation, Muscle Relaxation) Hyperpolarization->Reduced_Excitability Butalbital Butalbital Butalbital->GABA_A_Receptor  Positive Allosteric  Modulation

Butalbital's potentiation of GABAergic inhibition.

Caffeine: Adenosine Receptor Antagonism

Caffeine is structurally similar to adenosine and acts as a competitive antagonist at adenosine A1 and A2A receptors.[3][17] By blocking these receptors, caffeine prevents adenosine-mediated inhibition of neurotransmitter release and promotes wakefulness. In the context of headache, this is thought to lead to cerebral vasoconstriction and a reduction in pain. The antagonism of A2A receptors can also lead to an increase in cyclic AMP (cAMP) levels.[18][19]

Adenosine Adenosine Adenosine_Receptor Adenosine Receptor (A1, A2A) Adenosine->Adenosine_Receptor AC_inhibition Inhibition of Adenylyl Cyclase Adenosine_Receptor->AC_inhibition Reduced_cAMP Reduced cAMP AC_inhibition->Reduced_cAMP Downstream_Effects Inhibition of Neurotransmitter Release (Drowsiness) Reduced_cAMP->Downstream_Effects Caffeine Caffeine Caffeine->Adenosine_Receptor

Caffeine's antagonism of adenosine receptors.

Experimental Workflow for a Typical Analgesic Clinical Trial

The following diagram illustrates a standard workflow for a clinical trial evaluating the efficacy of an analgesic for tension-type headache.

Screening Participant Screening (ICHD Criteria) Inclusion Inclusion/Exclusion Criteria Met Screening->Inclusion Randomization Randomization Inclusion->Randomization Yes Group_A Group A (Active Drug) Randomization->Group_A Group_B Group B (Comparator/Placebo) Randomization->Group_B Headache_Episode Onset of Qualifying Tension-Type Headache Dosing Single Dose Administration Headache_Episode->Dosing Data_Collection Data Collection (Headache Diary, Pain Scales) - 0-4 hours post-dose Dosing->Data_Collection Analysis Statistical Analysis (e.g., Pain-free at 2h) Data_Collection->Analysis Results Efficacy & Safety Results Analysis->Results

Typical workflow of an analgesic clinical trial.

References

Comparative Analysis of Fiorinal for Tension Headache Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a statistical and mechanistic comparison of Fiorinal, a combination analgesic, with alternative treatments for tension-type headaches. The information is compiled from clinical studies and pharmacological data to support research and development professionals in the field of pain management.

Mechanism of Action

Fiorinal is a combination drug product containing butalbital, aspirin (B1665792), and caffeine.[1][2] Each component contributes to its overall therapeutic effect through distinct mechanisms of action. Butalbital, a barbiturate, provides a sedative effect by depressing the central nervous system (CNS).[2][3] Aspirin, a nonsteroidal anti-inflammatory drug (NSAID), inhibits prostaglandin (B15479496) synthesis, thereby reducing inflammation and pain.[1][2] Caffeine acts as a vasoconstrictor and enhances the analgesic effects of aspirin.[1][2]

Synergistic Signaling Pathway

The components of Fiorinal act on multiple pathways to alleviate tension headaches. Butalbital enhances the activity of the inhibitory neurotransmitter GABA, leading to CNS depression and muscle relaxation. Aspirin's inhibition of COX enzymes reduces the production of prostaglandins (B1171923) involved in pain and inflammation signaling. Caffeine's role as an adenosine (B11128) antagonist is thought to augment the pain-relieving properties of aspirin.[1]

cluster_drug Fiorinal Components cluster_pathway Biological Pathways cluster_effect Physiological Effects Butalbital Butalbital GABA_Receptor GABA-A Receptor Butalbital->GABA_Receptor Enhances Aspirin Aspirin COX_Enzyme COX Enzymes Aspirin->COX_Enzyme Inhibits Caffeine Caffeine Adenosine_Receptor Adenosine Receptor Caffeine->Adenosine_Receptor Blocks CNS_Depression CNS Depression & Muscle Relaxation GABA_Receptor->CNS_Depression Leads to Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Blocks production of Pain_Inflammation Reduced Pain & Inflammation Prostaglandins->Pain_Inflammation Mediates Analgesia_Boost Enhanced Analgesia Adenosine_Receptor->Analgesia_Boost Results in Headache_Relief Tension Headache Relief CNS_Depression->Headache_Relief Pain_Inflammation->Headache_Relief Analgesia_Boost->Headache_Relief

Mechanism of Action for Fiorinal Components.

Quantitative Data Presentation

Clinical trials have demonstrated the efficacy of Fiorinal in treating tension-type headaches. A double-blind, placebo-controlled, multi-clinic factorial design study confirmed that each component of Fiorinal contributes significantly to its overall therapeutic effect on headache pain, psychic tension, and muscle contraction.[4][5]

Treatment GroupOutcome MeasureResult
Fiorinal Symptom Complex ImprovementStatistically superior clinical effects compared to placebo or any single component alone.[4][5]
Fiorinal with Codeine Patient Self-Rating of SymptomsSignificantly better than placebo at 0.5, 1, 2, 3, and 4 hours post-ingestion in patients with mild to moderate pain and low anxiety.[6]
Fiorinal with Codeine Investigator's AssessmentSignificantly superior to placebo and consistently superior to either Fiorinal alone or codeine alone in reducing headache pain, psychic tension, and muscle contraction.[6]

Experimental Protocols

The primary evidence for Fiorinal's efficacy comes from double-blind, placebo-controlled, multi-clinic trials.

Study Design: A factorial design was employed to evaluate the contribution of each active component. Patients with diagnosed tension-type headaches were randomized to receive Fiorinal, its individual components (butalbital, aspirin, caffeine), or a placebo.

Inclusion/Exclusion Criteria: Participants typically included adults with a history of recurrent tension-type headaches. Exclusion criteria often involve contraindications to any of the study medications, such as a history of aspirin allergy, substance abuse, or certain gastrointestinal conditions.[4]

Data Collection: Efficacy was assessed based on patient self-ratings and investigators' assessments of key symptoms, including headache pain, psychic tension, and muscle contraction in the head, neck, and shoulder regions.[4][6]

Experimental Workflow

Patient_Screening Patient Screening (Tension Headache Diagnosis) Randomization Randomization Patient_Screening->Randomization Group_A Group A (Fiorinal) Randomization->Group_A Group_B Group B (Aspirin) Randomization->Group_B Group_C Group C (Butalbital) Randomization->Group_C Group_D Group D (Caffeine) Randomization->Group_D Group_E Group E (Placebo) Randomization->Group_E Treatment_Admin Treatment Administration Group_A->Treatment_Admin Group_B->Treatment_Admin Group_C->Treatment_Admin Group_D->Treatment_Admin Group_E->Treatment_Admin Data_Collection Data Collection (Symptom Assessment at 0.5, 1, 2, 3, 4 hrs) Treatment_Admin->Data_Collection Analysis Statistical Analysis (Comparison of Efficacy) Data_Collection->Analysis

Factorial Design Clinical Trial Workflow.

Comparison with Alternatives

Fiorinal is not recommended as a first-line treatment for tension headaches due to the risk of medication overuse headaches and the potential for butalbital to be habit-forming.[3][4][7] Alternatives range from over-the-counter (OTC) medications to other prescription drugs.

AlternativeMechanism of ActionKey Considerations
Acetaminophen (B1664979) (Tylenol) Blocks chemical messengers that transmit pain signals to the brain.[3]Risk of liver damage with high doses.[3]
NSAIDs (Ibuprofen, Naproxen) Reduce the production of prostaglandins, which are involved in pain and inflammation.[3]Can cause gastrointestinal bleeding and other side effects.[3]
Fioricet Contains butalbital, acetaminophen, and caffeine.Similar risks to Fiorinal regarding butalbital; contains acetaminophen instead of aspirin.[3]
Triptans Serotonin receptor agonists that cause vasoconstriction.Generally considered more effective for migraines than tension headaches.[3]
Celecoxib A COX-2 selective NSAID used for pain and inflammation.May have a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[8]
Ubrelvy A CGRP receptor antagonist used for the acute treatment of migraine.A newer class of medication with a different mechanism of action. User reviews indicate mixed results, with 61% reporting a positive effect.[8]

Important Note: The choice of treatment should be individualized based on the patient's headache frequency, severity, and medical history. Continuous daily use of Fiorinal should be avoided.[4]

References

A Comparative Guide to the Biological Effects of Furanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Furonol" did not yield any peer-reviewed studies validating its biological effects, suggesting a likely misspelling of "Furanol." Subsequent research on "Furanol" revealed a significant lack of data regarding its specific biological activities in a drug development context. Therefore, this guide focuses on the documented biological effects of various Furanol derivatives , providing a comparative overview for researchers, scientists, and drug development professionals.

Introduction

Furanol and its derivatives are a class of heterocyclic organic compounds that have garnered interest for their potential therapeutic applications. While research on the parent compound, Furanol, is limited in the context of cellular and biological effects, various derivatives have been synthesized and evaluated for their cytotoxic and antimicrobial properties. This guide provides a comparative analysis of the available experimental data on these derivatives and contrasts their activity with Quercetin, a well-researched natural flavonoid with a similar heterocyclic structure and established biological activities.

Cytotoxic Activity of Furan (B31954) Derivatives

Several studies have investigated the potential of furan-based compounds as anticancer agents. The cytotoxic effects of these derivatives have been quantified using the half-maximal inhibitory concentration (IC50), which indicates the concentration of a compound required to inhibit the growth of 50% of cells. Lower IC50 values are indicative of higher cytotoxic potency.

A noteworthy example is the investigation of rambutan (Nephelium lappaceum) peel extract, which contains Tetrahydro-3-furanol among other bioactive compounds. This extract has demonstrated cytotoxic effects against various cancer cell lines. For instance, an aqueous extract of rambutan peel showed an IC50 value of 94.11 µg/mL against the MCF-7 breast cancer cell line.[1] Another study on the methanolic endocarp extract of rambutan reported profound control over cell proliferation in HepG-2 cells.[2] It is important to note that these effects are attributed to the entire extract, and the specific contribution of Tetrahydro-3-furanol has not been isolated.

Other synthesized furan derivatives have also been evaluated for their anticancer activity. For example, certain furan-based compounds have shown significant cytotoxic activity against the MCF-7 breast cancer cell line, with IC50 values as low as 2.96 µM.[3][4]

Comparative Cytotoxicity Data
Compound/ExtractCell LineIC50 ValueAlternative Compound: Quercetin - IC50
Rambutan Peel Aqueous ExtractMCF-7 (Breast Cancer)94.11 ± 1.33 µg/mL[1][5]~20-50 µM
Furan Derivative (Compound 7)MCF-7 (Breast Cancer)2.96 µM[3][4]~20-50 µM
Pyridine Carbohydrazide (Compound 4)MCF-7 (Breast Cancer)4.06 µM[3]~20-50 µM
Furan-Thiazole Derivative (4c)MCF-7 (Breast Cancer)2.57 ± 0.16 µM[6]~20-50 µM
Furan-Thiazole Derivative (4c)HepG2 (Liver Cancer)7.26 ± 0.44 µM[6]~30-70 µM

Note: IC50 values for Quercetin are approximate and can vary based on the specific experimental conditions and cell line.

Antimicrobial Activity of Benzofuranol Derivatives

A range of benzofuranol derivatives have been synthesized and assessed for their ability to inhibit the growth of various pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key metric used to quantify this activity, representing the lowest concentration of a compound that prevents visible growth of a microorganism.

Studies have shown that certain hydrophobic benzofuranol analogs exhibit potent antibacterial activities, with MIC80 values ranging from 0.39 to 3.12 μg/mL against bacteria such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis.[7][8] Other synthesized benzofuran (B130515) derivatives have also demonstrated significant antibacterial and antifungal activity.

Comparative Antimicrobial Data (MIC Values)
Benzofuranol DerivativeMicroorganismMIC Value (µg/mL)Alternative Compound: Quercetin - MIC (µg/mL)
Hydrophobic Benzofuranol AnalogS. aureus0.39 - 3.12[7][8]64 - 256
Hydrophobic Benzofuranol AnalogB. subtilis0.39 - 3.12[7][8]128 - 512
Hydrophobic Benzofuranol AnalogE. coli0.39 - 3.12[7][8]>512
Synthesized Benzofuran Derivative (M5i, M5k, M5l)Candida albicans25[9]64 - 256

Note: MIC values for Quercetin are approximate and can vary based on the specific strain and experimental conditions.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Furanol derivatives or plant extracts) and incubated for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways

The anticancer effects of the rambutan peel extract, which contains Tetrahydro-3-furanol, have been linked to the inhibition of key cellular signaling pathways involved in cell survival and proliferation, namely the PI3K/Akt and NF-κB pathways. The study on rambutan peel-derived compounds highlighted the inhibition of these pathways as a mechanism for its antiproliferative activity.[10]

G Potential Inhibition of PI3K/Akt and NF-κB Pathways by a Furanol-Containing Extract cluster_0 PI3K/Akt Pathway cluster_1 NF-κB Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt Cell Survival & Proliferation Cell Survival & Proliferation Akt->Cell Survival & Proliferation Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases Gene Transcription Gene Transcription NF-κB->Gene Transcription Rambutan Peel Extract\n(contains Tetrahydro-3-furanol) Rambutan Peel Extract (contains Tetrahydro-3-furanol) Rambutan Peel Extract\n(contains Tetrahydro-3-furanol)->PI3K Rambutan Peel Extract\n(contains Tetrahydro-3-furanol)->IKK

Caption: Inhibition of PI3K/Akt and NF-κB pathways by a Furanol-containing extract.

Conclusion

The available peer-reviewed literature indicates that while there is a lack of data on the biological effects of "this compound" and "Furanol," various derivatives of Furanol show promising cytotoxic and antimicrobial activities. Specifically, certain synthesized furan and benzofuranol derivatives have demonstrated potent effects against cancer cell lines and pathogenic microbes. Plant extracts containing Furanol derivatives have also shown potential in inhibiting key signaling pathways related to cancer progression. Further research is warranted to isolate the effects of specific Furanol compounds and to fully elucidate their mechanisms of action and therapeutic potential.

References

Safety Operating Guide

Proper Disposal of Furonol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic fields of life sciences and drug development, adherence to stringent safety and disposal protocols is paramount. This document provides a comprehensive, step-by-step guide to the proper disposal of Furonol (also known as Strawberry Furanone or 4-hydroxy-2,5-dimethyl-3(2H)-furanone), ensuring the safety of laboratory personnel and the protection of our environment. The following procedures are designed to provide clear, actionable information for the responsible management of this compound waste.

Key Chemical and Physical Properties of this compound

Understanding the properties of a chemical is the first step toward safe handling and disposal. This compound is an organic compound widely used in the flavor and fragrance industry.[1] It is a white or colorless solid, soluble in water and organic solvents.[1] A summary of its key quantitative data is presented below.

PropertyValueReference
CAS Number 3658-77-3[2][3]
Molecular Formula C₆H₈O₃[1][4]
Molar Mass 128.13 g/mol [4]
Melting Point 73-79 °C (163-171 °F)[1]
Appearance Colorless to white crystals/solid[1][2]
Odor Fruity, caramel, or "burnt pineapple" aroma[2]

Hazard Profile and Safety Precautions

This compound is classified as harmful if swallowed or in contact with skin.[3] Some safety data sheets for mixtures containing this compound indicate that it may cause severe skin burns, eye damage, and allergic skin reactions.[5][6][7] Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE) and in a well-ventilated area, preferably within a chemical fume hood.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Body Protection: A laboratory coat must be worn. For larger quantities or where splashing is possible, a chemical-resistant apron is recommended.

Step-by-Step Disposal Protocol for this compound Waste

The recommended and safest method for the disposal of this compound and materials contaminated with it is through a licensed hazardous waste disposal company.[8] On-site chemical neutralization or degradation by laboratory personnel is not recommended due to the lack of validated protocols and the potential for hazardous reactions.

The following protocol outlines the standard operating procedure for the collection, storage, and disposal of this compound waste in a laboratory setting.

Experimental Protocol: Waste Segregation and Packaging
  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound. This includes pure, unused this compound, solutions containing this compound, and any materials contaminated with this compound (e.g., pipette tips, gloves, weigh boats, and absorbent paper).

    • Solid this compound waste should be collected separately from liquid waste.[9] Contaminated lab materials such as gloves and pipette tips should be collected in a designated, sealed container.[1]

  • Container Selection:

    • Use a chemically compatible, leak-proof container with a secure screw-top lid for collecting this compound waste.[2][10] The original product container is often a suitable choice for waste collection.[11]

    • Ensure the container is in good condition, free from cracks or deterioration.

  • Waste Accumulation:

    • Solid Waste: Carefully place solid this compound and contaminated disposable items into a designated, puncture-proof, and sealable container.[1]

    • Liquid Waste: For solutions containing this compound, pour the waste into a designated liquid waste container using a funnel to prevent spills. Do not mix this compound waste with incompatible chemicals. This compound is incompatible with strong oxidizing agents.[3]

    • Do not fill waste containers beyond 90% capacity to allow for expansion and prevent spills.[1]

  • Labeling:

    • Immediately label the waste container with a hazardous waste tag.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound" or "4-hydroxy-2,5-dimethyl-3(2H)-furanone."

      • The concentration of this compound in the waste.

      • The accumulation start date (the date the first drop of waste was added).

      • The specific hazards (e.g., "Harmful," "Irritant").

  • Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][10]

    • The SAA must be at or near the point of generation and under the control of laboratory personnel.

    • Ensure secondary containment (e.g., a larger, chemically resistant tub or bin) is used to contain any potential leaks.

    • Store the waste away from drains, heat sources, and incompatible materials.

  • Disposal Request:

    • Once the waste container is full (or before the regulatory time limit for storage is reached), arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Disposal of Empty this compound Containers

Empty containers that held this compound must also be disposed of properly.

  • Triple Rinsing:

    • Triple-rinse the empty container with a suitable solvent (e.g., water or ethanol) that can dissolve this compound residue.[11]

    • Collect the rinseate (the liquid from rinsing) and dispose of it as hazardous liquid waste, following the protocol described above.[11]

  • Final Disposal:

    • After triple-rinsing, deface or remove the original product label.[11]

    • The rinsed and de-labeled container can then typically be disposed of as regular non-hazardous waste (e.g., in a glass or plastic recycling bin, depending on the container material and institutional policies).[11]

This compound Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste in a laboratory setting.

FuronolDisposalWorkflow start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Solid or Liquid Waste? solid_waste Collect in Labeled, Sealed Solid Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled, Sealed Liquid Waste Container waste_type->liquid_waste Liquid storage Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment solid_waste->storage liquid_waste->storage full Container Full or Storage Time Limit Reached? storage->full full->storage No pickup Arrange for Pickup by Licensed Hazardous Waste Contractor full->pickup Yes end Proper Disposal Complete pickup->end ppe->waste_type empty_container Empty this compound Container rinse Triple-Rinse with Appropriate Solvent empty_container->rinse collect_rinseate Collect Rinseate as Hazardous Liquid Waste rinse->collect_rinseate deface Deface Original Label rinse->deface collect_rinseate->liquid_waste Add to Waste Stream recycle Dispose of Container in Regular Trash or Recycling deface->recycle

References

Essential Safety and Handling Guide for Furonol (Furaneol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of Furonol, also known as Furaneol or 4-hydroxy-2,5-dimethyl-3(2H)-furanone. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Immediate Safety and Handling Precautions

Prior to handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for the most comprehensive and current safety information. The following personal protective equipment (PPE) is mandatory.

Personal Protective Equipment (PPE) Requirements

A risk assessment should be conducted to determine the appropriate level of protection for the specific procedures being performed.

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses with Side ShieldsMust conform to EN166 or be NIOSH approved.[1]
Face ShieldRecommended when there is a splash hazard.[1]
Hand Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended. Gloves must be inspected for integrity prior to use.[1][2]
Body Protection Laboratory Coat or Chemical-Resistant ApronTo prevent skin contact.
Chemical-Resistant ClothingFor larger quantities or when there is a significant splash potential, overalls, a long-sleeved jacket, or disposable coveralls may be necessary.[1]
Respiratory Protection Air-Purifying RespiratorA NIOSH-approved respirator with appropriate cartridges should be used if working outside of a certified chemical fume hood or if dusts or aerosols may be generated.[1][2]

Emergency Procedures

SituationProcedure
Spill In the event of a spill, immediately ensure the area is well-ventilated and evacuate if necessary.[3] Eliminate all ignition sources.[3][4] For liquid spills, use an inert, non-combustible absorbent material such as vermiculite, sand, or earth to contain and absorb the spill.[3][5] Collect the absorbed material into a sealed and labeled container for hazardous waste disposal.[3][5] The spill area should be thoroughly cleaned with a suitable solvent, and all cleaning materials must also be collected for disposal as hazardous waste.
Skin Contact Causes severe skin burns.[3][6][7][8] May cause an allergic skin reaction.[3][6][7][8][9] Immediately remove all contaminated clothing.[5] Rinse the affected skin with plenty of water.[6] If skin irritation or a rash occurs, seek medical advice.[6][9]
Eye Contact Causes serious eye damage.[3][6][7][8] Rinse cautiously with water for several minutes.[6][9] If present, remove contact lenses if it is easy to do so and continue rinsing.[6][9] Seek immediate medical attention.[6]
Inhalation May cause respiratory irritation.[1] Move the person to fresh air. If breathing is difficult, provide oxygen.[5] If symptoms persist, seek medical attention.[5]
Ingestion Harmful if swallowed.[3] Rinse the mouth with water, but do NOT induce vomiting.[3][5] Seek immediate medical attention.[3]

Experimental Protocol: Safe Handling and Disposal of this compound

I. Preparation

  • Ventilation: Always work in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[1]

  • Assemble Materials: Before beginning work, assemble all necessary equipment, reagents, and waste containers.

  • Inspect PPE: Carefully inspect all personal protective equipment for any signs of damage before use.[1]

II. Handling Procedure

  • Donning PPE:

    • Put on a laboratory coat or a chemical-resistant apron.[1]

    • Wear safety glasses with side shields. If a splash hazard exists, also wear a face shield.[1]

    • Don the appropriate chemical-resistant gloves (nitrile or butyl rubber).[1]

  • Chemical Handling:

    • Carefully open the this compound container, ensuring the opening is pointed away from your face to avoid inhaling any vapors or dust.[1]

    • Dispense the required amount of the chemical.

    • Immediately and tightly close the container after use.[1]

    • Avoid all contact with skin and eyes.[1]

III. Disposal Plan

  • Waste Segregation: All waste containing this compound must be classified and handled as hazardous chemical waste.

    • Solid Waste: Collect any contaminated solid materials (e.g., weighing paper, pipette tips, absorbent pads) in a designated, clearly labeled, and sealed hazardous waste container.

    • Liquid Waste: Collect all liquid waste containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Container Management:

    • Ensure waste containers are appropriate for chemical waste, are kept closed, and are not filled beyond 90% of their capacity.

    • The exterior of all waste containers must be kept clean and free of chemical residue.

  • Storage: Store sealed and labeled waste containers in a designated satellite accumulation area within the laboratory. This area should be secure, away from general laboratory traffic, and separate from incompatible materials.

  • Final Disposal:

    • Surplus and non-recyclable solutions should be offered to a licensed disposal company.[10]

    • This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[10]

    • Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on disposal, as regulations can vary.

Workflow for Safe Handling and Disposal of this compound

Furonol_Workflow A START: Prepare for Handling this compound B Wear Appropriate PPE: - Chemical-Resistant Gloves - Safety Goggles/Face Shield - Lab Coat/Apron - Respirator (if needed) A->B Step 1 C Work in a Ventilated Area (e.g., Chemical Fume Hood) B->C Step 2 D Handle this compound C->D Step 3 E Spill or Exposure Occurs D->E Potential Hazard G Generate Waste (Solid & Liquid) D->G F Follow Emergency Procedures: - Evacuate & Ventilate - Use Spill Kit - Administer First Aid E->F YES E->G NO (Normal Operation) F->D After Resolution H Segregate Waste into Labeled, Sealed Containers G->H Step 4 I Store Waste in Designated Satellite Accumulation Area H->I Step 5 J Arrange for Professional Waste Disposal I->J Step 6 K END: Decontaminate Work Area & Remove PPE J->K

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.